Product packaging for 5H-pyrrolo[3,2-d]pyrimidin-4-amine(Cat. No.:CAS No. 2227-98-7)

5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B1235681
CAS No.: 2227-98-7
M. Wt: 134.14 g/mol
InChI Key: YRVFQPBPZCRUDX-UHFFFAOYSA-N
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Description

5H-pyrrolo[3,2-d]pyrimidin-4-amine is a natural product found in Dolichospermum affine with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B1235681 5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 2227-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVFQPBPZCRUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415327
Record name 5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-98-7
Record name 5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Record name 2227-98-7
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Record name 5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document collates available data, presents generalized experimental protocols for property determination, and visualizes relevant workflows and biological pathways.

Core Physicochemical Data

This compound, also known by its synonyms 9-Deazaadenine and 4-Aminopyrrolo[3,2-d]pyrimidine, is a purine analogue with a pyrrolo[3,2-d]pyrimidine core. Its fundamental physicochemical properties are summarized in the tables below.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compound[1]
Synonyms 9-Deazaadenine, 4-Aminopyrrolo[3,2-d]pyrimidine[2]
CAS Number 2227-98-7[1][2][3][4]
Molecular Formula C₆H₆N₄[2][3][4]
Molecular Weight 134.14 g/mol [2][3][4]
Physical Form White to Light gray to Light yellow powder to crystal[2]
Purity >95.0% (T)(HPLC)[2]
Table 2: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSource
Boiling Point 399.8 ± 22.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]
Flash Point 224.4 ± 9.5 °C[4]
Polar Surface Area (PSA) 67.59 Ų[4]
logP -0.27[4]
Vapour Pressure 0.0 ± 0.9 mmHg at 25°C[4]
Index of Refraction 1.761[4]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase turns into a clear liquid (the completion of melting) are recorded.[4] This range represents the melting point of the substance.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the water solubility of a chemical substance.[5]

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase by centrifugation or filtration.[5]

  • Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[5] The solubility is then expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and widely used method for determining the acid dissociation constant (pKa) of a substance.[6]

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration.[6] The ionic strength of the solution is typically kept constant by adding a neutral salt.[6]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, known increments.[6]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.[7]

Visualizations

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a chemical compound.

G cluster_prep Sample Preparation cluster_physchem Physicochemical Property Determination cluster_analysis Data Analysis & Reporting A Obtain Pure Sample B Characterize (NMR, MS) A->B C Melting Point B->C D Solubility (Aqueous & Organic) B->D E pKa B->E F LogP/LogD B->F G Compile Data C->G D->G E->G F->G H Generate Report G->H

General workflow for physicochemical property determination.
Representative Signaling Pathway

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been investigated as kinase inhibitors.[8][9] The following diagram illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK), which is a common target for such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->RTK Inhibition Gene Gene Expression TF->Gene Regulation

Representative RTK signaling pathway and inhibition.

References

spectroscopic data of 9-deazaadenine (NMR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Deazaadenine, with the systematic name 7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a purine analogue where the nitrogen atom at position 9 is replaced by a carbon atom. This structural modification has significant implications for its biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug development. As an inhibitor of various enzymes, its derivatives have been explored for their potential as antineoplastic and antiviral agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new derivatives. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of 9-deazaadenine, along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for 9-deazaadenine. Due to the variability in reported experimental conditions, the data presented here is a compilation from various sources. Researchers should consider the specific solvents and instrument frequencies when comparing with their own results.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectral Data of 9-Deazaadenine

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2~8.25 - 8.34s-
H-6~7.23 - 7.27d~3.5
H-5~6.76 - 6.83d~3.4
7-NH~11.74 - 11.83br s-
4-NH₂~5.92 - 6.85br s-

Note: Chemical shifts are highly dependent on the solvent and concentration. The data is compiled from studies on 9-deazaadenine and its derivatives in DMSO-d₆.[1][2]

¹³C NMR Spectral Data of 9-Deazaadenine

CarbonChemical Shift (δ) ppm
C-4~157.8
C-2~152.0 - 153.1
C-7a~150.8 - 151.1
C-5a~121.3
C-6~121.9 - 122.6
C-5~98.7 - 99.3

Note: The chemical shifts are based on data reported for 9-deazaadenine and its derivatives in DMSO-d₆.[1][2]

Mass Spectrometry (MS) Data

Mass Spectral Data of 9-Deazaadenine

ParameterValue
Molecular FormulaC₆H₆N₄
Molecular Weight134.14 g/mol
Exact Mass134.0592 Da
[M+H]⁺ (m/z)135.0671

Note: The ionization method can affect the observed fragmentation pattern.

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for 9-deazaadenine and its analogues.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Dissolve 5-10 mg of the 9-deazaadenine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[3]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[3]

    • Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred. The sample height in the tube should be approximately 4-5 cm.[3]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or using an automated shimming routine.

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • For ¹H NMR, a standard pulse-acquire sequence is typically used. Key parameters to set include the spectral width, number of scans (e.g., 16-64), and relaxation delay (e.g., 1-5 seconds).

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.

    • Acquire the free induction decay (FID) data.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum to the chemical shift of the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the 9-deazaadenine molecule. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be invaluable for unambiguous assignments.

Mass Spectrometry Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the 9-deazaadenine sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[4]

    • The solvent should be compatible with the chosen ionization method. For electrospray ionization (ESI), polar solvents are preferred.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.

  • Instrument Setup and Data Acquisition :

    • Choose an appropriate ionization method. ESI is a soft ionization technique well-suited for polar molecules like 9-deazaadenine and is commonly used with liquid chromatography (LC-MS).[4] Electron ionization (EI) is a harder ionization technique that can provide more fragmentation information and is typically used with gas chromatography (GC-MS).

    • Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a chromatographic system (LC or GC).

    • Set the mass spectrometer parameters, including the mass range to be scanned, the ionization source conditions (e.g., capillary voltage, source temperature, and gas flow rates for ESI), and the collision energy for tandem mass spectrometry (MS/MS) if fragmentation analysis is desired.[4][5]

    • Acquire the mass spectrum.

  • Data Analysis :

    • Identify the molecular ion peak ([M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode) to confirm the molecular weight of the compound.

    • Analyze the isotopic pattern of the molecular ion to aid in elemental composition determination.

    • If MS/MS was performed, analyze the fragmentation pattern to obtain structural information. The fragmentation of purine-like molecules often involves cleavage of the glycosidic bond (if present) and fragmentation of the heterocyclic ring system.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 9-deazaadenine.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_structure Structure Elucidation Sample 9-Deazaadenine Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution MS_Solution Prepare Dilute Solution in Volatile Solvent Sample->MS_Solution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Acquisition 1D (¹H, ¹³C) and 2D NMR Data Acquisition NMR_Tube->NMR_Acquisition MS_Acquisition MS and MS/MS Data Acquisition MS_Solution->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Processing->NMR_Analysis Structure Structure Confirmation of 9-Deazaadenine NMR_Analysis->Structure MS_Analysis Spectral Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis MS_Analysis->Structure

Fig. 1: Experimental workflow for spectroscopic analysis.

Logical_Relationship cluster_data Spectroscopic Data cluster_info Derived Information cluster_conclusion Conclusion NMR_Data NMR Data (¹H and ¹³C) Connectivity Atom Connectivity (from NMR coupling) NMR_Data->Connectivity Functional_Groups Functional Groups (from NMR chemical shifts) NMR_Data->Functional_Groups MS_Data Mass Spectrometry Data Molecular_Weight Molecular Weight (from MS) MS_Data->Molecular_Weight Elemental_Composition Elemental Composition (from high-resolution MS) MS_Data->Elemental_Composition Structure_ID Unambiguous Structure Identification Connectivity->Structure_ID Functional_Groups->Structure_ID Molecular_Weight->Structure_ID Elemental_Composition->Structure_ID

References

Synthesis of 9-Deazaadenine: A Technical Guide to Starting Materials and Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic strategies for 9-deazaadenine (pyrrolo[3,2-d]pyrimidin-4-amine), a crucial scaffold in medicinal chemistry. As a purine analog, 9-deazaadenine and its derivatives are key components in the development of various therapeutic agents, including antivirals and antineoplastics, primarily due to their ability to act as enzyme inhibitors. This document outlines the principal synthetic routes, starting materials, and reagents, supported by experimental protocols and quantitative data to facilitate research and development in this area.

Core Synthetic Strategies

The synthesis of the 9-deazaadenine core, the pyrrolo[3,2-d]pyrimidine ring system, can be broadly categorized into two main approaches: the construction of the pyrimidine ring onto a pre-existing pyrrole and the more common approach of forming the pyrrole ring from a substituted pyrimidine. The latter, often a variation of the Traube purine synthesis, provides a versatile platform for generating a wide array of substituted 9-deazaadenine analogs.

A prevalent strategy involves the cyclization of a 5-amino-4-substituted pyrimidine. A key intermediate in many syntheses is a 4-chloro-5-nitropyrimidine, which allows for sequential reactions to build the pyrrole ring and introduce the desired amine functionality.

Key Starting Materials and Reagents

The selection of starting materials and reagents is contingent on the chosen synthetic pathway. Below is a summary of commonly employed compounds.

Starting Material/ReagentRole in SynthesisReference Synthetic Route
Substituted PyrimidinesCore scaffold for building the pyrrole ringTraube-like Synthesis
MalononitrilePrecursor for pyrimidine ring formationDe Novo Synthesis
ThioureaReagent for pyrimidine ring formationDe Novo Synthesis
Formic AcidCyclizing agent to form the imidazole/pyrrole ringTraube Synthesis
Phosphorus OxychlorideChlorinating agentIntermediate Preparation
Ammonia/AminesIntroduction of the C4-amino groupFinal Step
Palladium CatalystsCross-coupling reactions for substitutionsAnalog Synthesis
Raney NickelReducing agentReduction of nitro groups
Sodium AzideSource of nitrogen for aminationIntermediate Amination

Experimental Protocols

Route 1: Synthesis via Traube-like Annulation

This common approach builds the pyrrole ring onto a pre-functionalized pyrimidine.

Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine

  • Nitration: To a stirred solution of 4,6-dihydroxypyrimidine in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10°C.

  • After the addition is complete, the mixture is stirred for 2-3 hours, allowing it to gradually warm to room temperature.

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate (4,6-dihydroxy-5-nitropyrimidine) is collected by filtration, washed with cold water, and dried.

  • Chlorination: The dried 4,6-dihydroxy-5-nitropyrimidine is refluxed in an excess of phosphorus oxychloride (POCl₃) for 4-6 hours.

  • The excess POCl₃ is removed under reduced pressure, and the residue is poured onto ice. The solid 4,6-dichloro-5-nitropyrimidine is collected by filtration, washed with water, and dried.

Step 2: Reductive Cyclization to form the Pyrrolo[3,2-d]pyrimidine Core

  • The 4,6-dichloro-5-nitropyrimidine is subjected to reductive cyclization. A common method involves catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in a suitable solvent like ethanol. This step simultaneously reduces the nitro group and facilitates the cyclization to form the 6-chloro-7H-pyrrolo[3,2-d]pyrimidine.

Step 3: Amination to 9-Deazaadenine

  • The 6-chloro-7H-pyrrolo[3,2-d]pyrimidine is heated with a solution of ammonia in a sealed vessel or under pressure. Alcoholic ammonia or a solution of ammonia in a high-boiling point solvent like ethylene glycol can be used.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the product, 9-deazaadenine, precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Quantitative Data for Route 1
StepProductTypical Yield (%)
14,6-dichloro-5-nitropyrimidine75-85%
26-chloro-7H-pyrrolo[3,2-d]pyrimidine60-70%
39-Deazaadenine80-90%

Visualizations

Logical Workflow for Synthesis of 9-Deazaadenine

G cluster_start Starting Materials cluster_inter1 Intermediate 1 cluster_inter2 Intermediate 2 cluster_inter3 Intermediate 3 cluster_final Final Product 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4,6-Dihydroxy-5-nitropyrimidine 4,6-Dihydroxy-5-nitropyrimidine 4,6-Dihydroxypyrimidine->4,6-Dihydroxy-5-nitropyrimidine  Nitration (H₂SO₄, HNO₃) 4,6-Dichloro-5-nitropyrimidine 4,6-Dichloro-5-nitropyrimidine 4,6-Dihydroxy-5-nitropyrimidine->4,6-Dichloro-5-nitropyrimidine  Chlorination (POCl₃) 6-chloro-7H-pyrrolo[3,2-d]pyrimidine 6-chloro-7H-pyrrolo[3,2-d]pyrimidine 4,6-Dichloro-5-nitropyrimidine->6-chloro-7H-pyrrolo[3,2-d]pyrimidine  Reductive Cyclization (e.g., H₂, Pd/C) 9-Deazaadenine 9-Deazaadenine 6-chloro-7H-pyrrolo[3,2-d]pyrimidine->9-Deazaadenine  Amination (NH₃)

Caption: General synthetic workflow for 9-deazaadenine.

Inhibition of Adenosine Deaminase Signaling

9-Deazaadenine analogs are known inhibitors of adenosine deaminase (ADA), an enzyme involved in purine metabolism. Inhibition of ADA can lead to an accumulation of adenosine, which has various physiological effects.

Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Physiological_Effects Accumulation of Adenosine & Downstream Effects Adenosine->Physiological_Effects Inosine Inosine ADA->Inosine  Metabolism 9-Deazaadenine_Analog 9-Deazaadenine Analog 9-Deazaadenine_Analog->ADA

Caption: Inhibition of adenosine deaminase by 9-deazaadenine analogs.

This guide provides a foundational understanding of the synthesis of 9-deazaadenine. For specific applications and the synthesis of novel derivatives, further optimization of reaction conditions and exploration of alternative synthetic routes may be necessary. Researchers are encouraged to consult the primary literature for more detailed procedures and characterization data.

The Genesis of a Purine Analog: A Technical Guide to the Historical Discovery and Initial Synthesis of 9-Deazaadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A foundational molecule in the landscape of medicinal chemistry, 9-deazaadenine, the structural analog of adenine where the nitrogen at position 9 is replaced by a carbon, has paved the way for the development of a multitude of therapeutic agents. This technical guide delves into the historical origins of this pivotal scaffold, detailing its initial discovery and the seminal synthetic methodologies that first brought it into the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the genesis of this important class of compounds.

Historical Context: The Quest for Purine Antagonists

The mid-20th century was a fertile period for the discovery of antimetabolites, molecules designed to interfere with the metabolic processes of cells, particularly in the context of cancer and infectious diseases. Following the groundbreaking work on pyrimidine and purine analogs, such as 6-mercaptopurine, by George Hitchings and Gertrude Elion, the field of medicinal chemistry was actively exploring the synthesis of novel heterocyclic systems that could mimic natural purines and disrupt nucleic acid biosynthesis. It was within this vibrant scientific environment that the concept of replacing a nitrogen atom in the purine ring with a carbon atom—giving rise to the deazapurines—emerged as a promising strategy for creating new therapeutic agents.

The Pioneering Synthesis: The Work of Noell and Robins

The first synthesis of a key precursor to 9-deazaadenine, the pyrrolo[2,3-d]pyrimidine ring system, was reported in the seminal 1959 paper by C. Wayne Noell and Roland K. Robins, titled "Potential Purine Antagonists. XX. The Preparation and Reactions of Some Methylthiopurines" in the Journal of the American Chemical Society. While the paper's title focuses on methylthiopurines, it laid the crucial groundwork for the synthesis of the 7-deazapurine (a common nomenclature for 9-deazapurines) scaffold.

The initial synthesis did not directly produce 9-deazaadenine (4-amino-7H-pyrrolo[2,3-d]pyrimidine) but rather key intermediates that would become the cornerstone for future syntheses of a vast array of 9-deazaadenine derivatives. A pivotal intermediate in this family is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, from which the 4-amino group of 9-deazaadenine can be readily introduced.

Experimental Protocols: The Initial Synthetic Pathways

The early syntheses of the pyrrolo[2,3-d]pyrimidine core, from which 9-deazaadenine is derived, were multi-step processes. Below are detailed methodologies for the preparation of key intermediates leading to 9-deazaadenine, based on early and subsequent improved synthetic routes.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A common and efficient route to this key intermediate starting from diethyl malonate has been developed over time.

Experimental Protocol:

  • Alkylation of Diethyl Malonate: Diethyl malonate is reacted with allyl bromide in the presence of a base to yield diethyl allylmalonate.

  • Cyclization with Amidine: The resulting diethyl allylmalonate undergoes a cyclization reaction with amidine to form a substituted pyrimidine ring.

  • Chlorination: The carbonyl groups on the pyrimidine ring are chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to yield a dichloropyrimidine derivative.

  • Oxidative Cleavage and Aldehyde Formation: The terminal double bond of the allyl group is oxidized using reagents like potassium osmate and sodium periodate to form an aldehyde.

  • Intramolecular Cyclization and Aromatization: The aldehyde then reacts with an amino group on the pyrimidine ring in the presence of ammonia, leading to an intramolecular cyclization and subsequent aromatization to form the pyrrolo[2,3-d]pyrimidine ring system, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of 9-Deazaadenine (4-Amino-7H-pyrrolo[2,3-d]pyrimidine) from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Experimental Protocol:

  • Amination: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is subjected to a nucleophilic aromatic substitution reaction with ammonia. This is typically carried out by heating the chloro-derivative in a solution of ammonia in an alcohol, such as ethanol, in a sealed vessel.

  • Work-up and Isolation: After the reaction is complete, the reaction mixture is cooled, and the product, 9-deazaadenine, precipitates out of the solution. The solid is then collected by filtration, washed with a suitable solvent, and dried to afford the pure product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 9-deazaadenine and its key precursor. It is important to note that yields have been optimized over many years, and the initial reported yields may have been lower.

CompoundStarting Material(s)Key ReagentsTypical Yield (%)Melting Point (°C)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineDiethyl malonate, Allyl bromide, AmidinePOCl₃, OsO₄ (cat.), NaIO₄, NH₃45-58 (overall)198-200
9-Deazaadenine (4-Amino-7H-pyrrolo[2,3-d]pyrimidine)4-Chloro-7H-pyrrolo[2,3-d]pyrimidineEthanolic Ammonia85-95>300

Logical Workflow and Signaling Pathways

The initial discovery of 9-deazaadenine was driven by a rational drug design approach aimed at creating purine antimetabolites. The logical workflow of this early research is depicted below.

logical_workflow cluster_0 Conceptualization cluster_1 Design Strategy cluster_2 Synthetic Execution cluster_3 Outcome concept Need for Novel Purine Antimetabolites design Isosteric Replacement of N9 in Adenine with a CH group concept->design Leads to synthesis Development of Pyrrolo[2,3-d]pyrimidine Synthesis design->synthesis Requires outcome Synthesis of 9-Deazaadenine and Analogs synthesis->outcome Results in signaling_pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Inhibition of Nucleic Acid Synthesis cluster_2 Cellular Consequences uptake 9-Deazaadenine enters cell phosphorylation Anabolic Phosphorylation uptake->phosphorylation incorporation Incorporation into DNA/RNA phosphorylation->incorporation Forms nucleotide analogs enzyme_inhibition Inhibition of key enzymes (e.g., polymerases) phosphorylation->enzyme_inhibition apoptosis Apoptosis/Cell Cycle Arrest incorporation->apoptosis enzyme_inhibition->apoptosis

Preliminary Biological Screening of 5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The guide details experimental protocols for key biological assays, presents quantitative data in a structured format, and visualizes experimental workflows and signaling pathways using Graphviz diagrams.

Introduction

The this compound scaffold is a purine isostere that has garnered considerable attention in drug discovery due to its diverse biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and antiviral agents, as well as their ability to function as kinase inhibitors. This guide focuses on the initial in vitro screening methodologies employed to identify and characterize the biological potential of these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general synthetic strategy often starts from a substituted pyrimidine precursor, followed by the construction of the fused pyrrole ring.

A common synthetic route is outlined below:

Synthesis_Workflow A Starting Pyrimidine B Introduction of a suitable functional group at C5 A->B Halogenation/Nitration C Construction of the pyrrole ring B->C Reaction with an appropriate building block D Functionalization of the pyrrole or pyrimidine ring C->D Substitution/Coupling reactions E Final this compound derivative D->E

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer Screening

The evaluation of anticancer activity is a primary focus for this class of compounds. The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of these derivatives on various cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Caption: Experimental workflow for the MTT assay.

Quantitative Data: Anticancer Activity

The following table summarizes the reported IC50 values for some pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the this compound core, against common cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
14a MCF-71.7 µg/ml[2]
16b MCF-75.7 µg/ml[2]
18b MCF-73.4 µg/ml[2]
17 HePG28.7 µg/ml[2]
17 PACA26.4 µg/ml[2]
8f HT-294.55 ± 0.23[3]
8g HT-294.01 ± 0.20[3]

Note: The specific structures of the referenced compounds can be found in the cited literature.

Antimicrobial Screening

The antimicrobial potential of this compound derivatives is often assessed using the agar well diffusion method to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[4][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer

  • This compound derivatives (dissolved in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Media Preparation: Prepare and sterilize the agar media and pour it into sterile petri dishes.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution into the wells. Also, add positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Agar_Well_Diffusion_Workflow A Prepare and pour sterile agar plates B Inoculate with microbial culture A->B C Create wells in the agar B->C D Add test compounds and controls to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

Caption: Experimental workflow for the agar well diffusion method.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyrrolopyrimidine derivatives against selected microbial strains. A study on certain 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines showed potent activity against Staphylococcus aureus, with the most active bromo and iodo derivatives having an MIC of 8 mg/L.[2]

Compound TypeMicrobial StrainMIC (mg/L)Reference
Bromo derivativeStaphylococcus aureus8[2]
Iodo derivativeStaphylococcus aureus8[2]

Kinase Inhibition Screening

Many pyrrolopyrimidine derivatives are designed as kinase inhibitors due to their structural similarity to ATP. In vitro kinase inhibition assays are crucial for determining their potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through luminescence-based assays that measure the amount of ATP remaining after a kinase reaction.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound derivatives (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity cluster_inhibition Inhibition Mechanism Kinase Kinase Product Phosphorylated Substrate + ADP Kinase->Product Phosphorylation ATP ATP ATP->Product Phosphorylation Substrate Substrate Substrate->Product Phosphorylation Downstream Cellular Response (e.g., Proliferation, Survival) Product->Downstream Signal Transduction Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP-binding site Inhibitor->Downstream Inhibition of Cellular Response

Caption: General signaling pathway illustrating kinase inhibition.

Quantitative Data: Kinase Inhibitory Activity

The following table provides IC50 values for some pyrrolo[2,3-d]pyrimidine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
5k EGFR40[6]
5k Her2204[6]
5k VEGFR2112[6]
5k CDK298[6]

Conclusion

The preliminary biological screening of this compound derivatives reveals their significant potential as a versatile scaffold for the development of novel therapeutic agents. The standardized in vitro assays detailed in this guide provide a robust framework for the initial assessment of their anticancer, antimicrobial, and kinase inhibitory activities. The quantitative data presented highlights the promising potency of certain derivatives, warranting further investigation and optimization in the drug discovery pipeline. The logical workflows and signaling pathway diagrams offer a clear visual representation of the experimental processes and mechanisms of action, aiding researchers in the design and execution of their screening campaigns.

References

Navigating the Physicochemical Landscape of 5H-pyrrolo[3,2-d]pyrimidin-4-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5H-pyrrolo[3,2-d]pyrimidin-4-amine, also known as 7-deazaadenine, is a pivotal heterocyclic compound in medicinal chemistry and drug discovery, serving as a structural analog of adenine. Its therapeutic potential is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this important molecule. While specific quantitative data for the parent compound is limited in publicly available literature, this document extrapolates from structurally related compounds and outlines the established experimental protocols necessary for a thorough evaluation. This guide is intended to equip researchers with the foundational knowledge and procedural frameworks to assess the viability of this compound for further development.

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in the design of bioactive molecules, with this compound being a fundamental building block. Its structural similarity to adenine allows it to interact with a variety of biological targets, making it a compound of significant interest. However, the progression of any compound from discovery to a viable therapeutic agent is contingent upon a favorable physicochemical profile. Poor solubility can hinder formulation and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide consolidates the general principles of solubility and stability testing as they apply to heterocyclic active pharmaceutical ingredients (APIs) and provides a framework for the systematic evaluation of this compound.

Solubility Profile

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented, an understanding of its likely behavior can be inferred from its structure and data on analogous compounds.

General Solubility Characteristics

As a heterocyclic amine, the solubility of this compound is expected to be significantly influenced by pH. The presence of amine and pyrrole functional groups suggests that the compound will exhibit higher solubility in acidic aqueous solutions due to the formation of soluble salts. Conversely, in neutral and alkaline conditions, its aqueous solubility is likely to be limited.

In organic solvents, its solubility will be dictated by the polarity of the solvent and its ability to form hydrogen bonds. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective in dissolving the compound. Protic solvents such as alcohols may also serve as suitable solvents, though solubility may vary with the alkyl chain length. Non-polar solvents are generally expected to be poor solvents for this compound.

Qualitative Solubility Data of Related Compounds

To provide a practical reference, the following table summarizes the qualitative solubility of structurally similar compounds. This information can guide the initial selection of solvents for experimental determination of the solubility of this compound.

CompoundSolventSolubilityReference
7-Deazahypoxanthine AqueousPoorly soluble[1]
DMSOUp to 50 mg/mL[1]
Alkaline Aqueous SolutionsMore soluble[1]
Adenine Cold Water~0.5 mg/mL[2]
Boiling Water~25 mg/mL[2]
Hot AlcoholSlightly soluble[2]
1 M HCl20 mg/mL[2]
Tubercidin (7-Deazaadenosine) DMSO≥ 30 mg/mL[3]

Stability Profile

The stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[4] Stability testing for this compound should be conducted according to established guidelines for pharmaceutical compounds, which involve subjecting the compound to a variety of stress conditions.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[7][8] The typical stress conditions for this compound would include:

  • Hydrolytic Degradation: The compound should be subjected to acidic, basic, and neutral hydrolysis. Studies on related purine analogs suggest that the glycosidic bond in nucleoside derivatives is susceptible to acid hydrolysis. For this compound itself, the pyrimidine ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, will reveal the compound's susceptibility to oxidation. The electron-rich pyrrole and pyrimidine rings may be prone to oxidative degradation.

  • Photolytic Degradation: The photostability of the compound should be assessed by exposing it to a combination of visible and ultraviolet light, as per ICH Q1B guidelines.[9] Aromatic and heterocyclic systems can be susceptible to photodecomposition.

  • Thermal Degradation: The compound should be exposed to elevated temperatures to assess its thermal stability. This helps in determining appropriate storage and handling conditions.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood, long-term and accelerated stability studies are conducted on the drug substance under defined storage conditions to establish a re-test period or shelf life.[5]

Experimental Protocols

Detailed and validated experimental protocols are fundamental to obtaining reliable solubility and stability data. The following sections outline standard methodologies.

Solubility Determination

A common and reliable method for determining the solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in terms of mg/mL or mol/L at the specified temperature.

Stability-Indicating Method Development and Forced Degradation

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. HPLC is the most common technique for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation Studies

  • Method Development: Develop a reverse-phase HPLC method with a suitable column, mobile phase, and detector (e.g., PDA detector) to achieve good resolution between the parent compound and any potential impurities.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 M HCl). Heat as necessary (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve the compound and add a solution of sodium hydroxide (e.g., 0.1 M NaOH). Heat as necessary. Neutralize before analysis.

    • Oxidation: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature for a defined period.

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze a dark control sample in parallel.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

  • Method Validation: Validate the final stability-indicating method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

G General Workflow for Solubility Assessment cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess this compound B Add to vials with various solvents A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge or filter samples C->D E Analyze supernatant by HPLC-UV D->E F Calculate solubility (mg/mL or mol/L) E->F

Caption: Workflow for solubility determination.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis G Analyze Stressed and Control Samples A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Photolysis (UV/Vis) D->G E Thermal Stress E->G F Develop Stability-Indicating HPLC Method F->G H Assess Peak Purity G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways H->J K Validate Stability-Indicating Method H->K

Caption: Workflow for forced degradation studies.

Conclusion

References

X-ray Crystallography of 5H-pyrrolo[3,2-d]pyrimidin-4-amine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of 5H-pyrrolo[3,2-d]pyrimidin-4-amine, a 7-deazapurine analog of adenine, and its derivatives. The pyrrolo[3,2-d]pyrimidine scaffold is a key pharmacophore in numerous compounds with significant therapeutic potential, including as inhibitors of protein kinases and enzymes involved in metabolic pathways. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-based drug design and the elucidation of their mechanism of action.

This document compiles available crystallographic data for several analogs of this compound, provides detailed experimental protocols for their synthesis, crystallization, and X-ray diffraction analysis, and visualizes their involvement in key signaling pathways.

Crystallographic Data of this compound Analogs

While a crystal structure for the parent compound, this compound, was not found in the Cambridge Structural Database (CSD) during a comprehensive search, crystallographic data for several of its analogs have been published. A selection of this data is presented in Table 1 to facilitate comparison.

Table 1: Crystallographic Data for Selected this compound Analogs

Compound/CSD RefcodeFormulaa (Å)b (Å)c (Å)α (°)β (°)γ (°)Space Group
8-Imido-9-benzyl-6-phenyl-7-deazapurine C₃₁H₂₀N₄O₂10.373(3)12.011(4)19.348(6)9097.48(3)90P2₁/n
(E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine C₂₄H₂₂BrFN₄10.157(1)16.338(2)13.088(2)90109.53(1)90P2₁/c
A locked derivative of 8-aza-7-deazadenosine (Molecule 1) C₁₁H₁₃N₅O₄8.415(2)11.517(2)13.064(3)9098.68(3)90P2₁
A locked derivative of 8-aza-7-deazadenosine (Molecule 2) C₁₁H₁₃N₅O₄8.415(2)11.517(2)13.064(3)9098.68(3)90P2₁

Note: The data for the locked derivative of 8-aza-7-deazadenosine represents two symmetry-independent molecules within the same crystal structure.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound analogs. These protocols are synthesized from published procedures for similar heterocyclic compounds.

Synthesis of this compound Analogs

A general synthetic route to substituted 4-amino-5H-pyrrolo[3,2-d]pyrimidines involves the nucleophilic displacement of a 4-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate with various amines.

Workflow for the Synthesis of 4-Substituted Amino-5H-pyrrolo[3,2-d]pyrimidine Analogs

G start 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine reaction Nucleophilic Aromatic Substitution start->reaction amine Substituted Amine (R-NH2) amine->reaction product 4-(Substituted amino)-5H-pyrrolo[3,2-d]pyrimidine reaction->product Solvent (e.g., n-butanol) Heat purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Analog purification->final_product

Caption: Synthetic workflow for 4-amino-5H-pyrrolo[3,2-d]pyrimidine analogs.

Protocol:

  • To a solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as n-butanol or isopropanol, add the desired substituted amine (1.1-1.5 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure analog.

Crystallization of this compound Analogs

Single crystals suitable for X-ray diffraction can be grown by various methods. Slow evaporation and vapor diffusion are commonly employed techniques for small organic molecules.

Protocol for Crystallization by Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or a mixture thereof) to near saturation at room temperature or with gentle heating.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of single crystals over several days to weeks.

Protocol for Crystallization by Vapor Diffusion:

  • Prepare a concentrated solution of the compound in a solvent in which it is readily soluble (the "precipitating solvent").

  • Place a small drop of this solution on a siliconized glass coverslip.

  • In a well of a crystallization plate, add a larger volume of a solvent in which the compound is poorly soluble (the "reservoir solvent").

  • Invert the coverslip and seal the well.

  • Slow diffusion of the vapor from the reservoir into the drop will gradually decrease the solubility of the compound, promoting crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Workflow for Single-Crystal X-ray Diffraction

G crystal Select & Mount Single Crystal diffractometer Mount on Diffractometer crystal->diffractometer data_collection Data Collection (X-ray exposure, rotation) diffractometer->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution refinement Structure Refinement (Least-squares fitting) structure_solution->refinement validation Validation & CIF Generation refinement->validation database Deposition to CSD validation->database

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. This involves integration of the reflection intensities, scaling, and merging of the data.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.

  • Structure Refinement: The atomic model is built into the electron density map and refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

  • Validation and Deposition: The final refined structure is validated for geometric and crystallographic reasonability. The crystallographic information is compiled into a Crystallographic Information File (CIF) and can be deposited in a public database such as the Cambridge Structural Database (CSD).

Signaling Pathways

Analogs of this compound have been developed as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the mechanism of action of these compounds in two such pathways.

Inhibition of EGFR/HER2 Signaling Pathway

Many pyrrolo[3,2-d]pyrimidine derivatives act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). By blocking the ATP binding site, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation and survival.

G ligand Growth Factor (e.g., EGF) receptor EGFR/HER2 Receptor ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization Binding adp ADP dimerization->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream Activation inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor inhibitor->inhibition_point atp ATP atp->dimerization proliferation Cell Proliferation, Survival downstream->proliferation inhibition_point->dimerization Blocks ATP Binding

Caption: Inhibition of EGFR/HER2 signaling by pyrrolo[3,2-d]pyrimidine analogs.

Inhibition of One-Carbon Metabolism via SHMT2

Certain 5-substituted pyrrolo[3,2-d]pyrimidine antifolates have been designed to target serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in mitochondrial one-carbon (C1) metabolism. Inhibition of SHMT2 disrupts the supply of one-carbon units necessary for the synthesis of nucleotides and other essential biomolecules, thereby impeding cancer cell growth.

G cluster_mito Mitochondrion cluster_cyto Cytosol serine Serine shmt2 SHMT2 serine->shmt2 glycine Glycine thf THF thf->shmt2 meth_thf 5,10-methylene-THF c1_units C1 Units meth_thf->c1_units Export shmt2->glycine shmt2->meth_thf inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor inhibitor->inhibition_point inhibition_point->shmt2 Inhibition purine_synthesis De Novo Purine Synthesis nucleotides Nucleotides (dATP, dGTP) purine_synthesis->nucleotides dna_synthesis DNA Synthesis & Cell Proliferation nucleotides->dna_synthesis c1_units->purine_synthesis

Caption: Inhibition of mitochondrial one-carbon metabolism by SHMT2-targeting pyrrolo[3,2-d]pyrimidines.

Quantum Mechanical Insights into the 5H-pyrrolo[3,2-d]pyrimidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum mechanical calculations and molecular modeling techniques to the 5H-pyrrolo[3,2-d]pyrimidine scaffold, a privileged core structure in medicinal chemistry. This scaffold, also known as 9-deazapurine, is a key component in the design of various therapeutic agents, particularly kinase and metabolic enzyme inhibitors. This document outlines computational methodologies, presents key quantitative data from published studies, and visualizes relevant workflows to aid in the rational design of novel therapeutics based on this versatile heterocyclic system.

Introduction to the 5H-pyrrolo[3,2-d]pyrimidine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine core is an isomer of the naturally occurring purine ring system, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle change has profound effects on the electronic distribution and hydrogen bonding capabilities of the molecule, offering unique opportunities for drug design. Its derivatives have shown significant potential as inhibitors of various biological targets, including Kinase Insert Domain Receptor (KDR) and Serine Hydroxymethyltransferase 2 (SHMT2), making it a scaffold of high interest in oncology and other therapeutic areas.

Quantum mechanical calculations and molecular modeling are indispensable tools for understanding the intrinsic electronic properties of the 5H-pyrrolo[3,2-d]pyrimidine scaffold and for predicting its interactions with biological macromolecules. These computational approaches enable the elucidation of structure-activity relationships (SAR) and provide a rational basis for the optimization of lead compounds.

Quantum Mechanical Calculations: Methodologies and Applications

Experimental Protocol: Density Functional Theory (DFT) Calculations

This protocol outlines a typical procedure for performing DFT calculations on the 5H-pyrrolo[3,2-d]pyrimidine scaffold using the Gaussian suite of programs.

Objective: To determine the optimized geometry, electronic properties (such as HOMO and LUMO energies), and electrostatic potential of the 5H-pyrrolo[3,2-d]pyrimidine molecule.

Methodology:

  • Molecular Structure Input:

    • The initial 3D coordinates of the 5H-pyrrolo[3,2-d]pyrimidine molecule are generated using a molecular builder such as GaussView or Avogadro.

    • The structure is saved in a format compatible with the Gaussian software (e.g., .gjf or .com).

  • Computational Level of Theory:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, balancing accuracy and computational cost.

    • Basis Set: The 6-311G++(d,p) basis set is recommended. This is a triple-zeta basis set that provides a good description of the electronic structure. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and anions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing bonding environments.

  • Gaussian Input File:

    • A typical Gaussian input file for a geometry optimization and frequency calculation would have the following structure:

    • %nprocshared and %mem specify the computational resources.

    • %chk defines the name of the checkpoint file for saving the calculation results.

    • #p indicates the route section, specifying the level of theory, optimization (Opt), and frequency calculation (Freq).

    • The title section provides a brief description of the calculation.

    • 0 1 represents the charge (0) and spin multiplicity (singlet) of the molecule.

  • Execution and Analysis:

    • The calculation is run using the Gaussian software.

    • Upon successful completion, the output file (.log or .out) will contain the optimized geometry, electronic energies, molecular orbital energies (including HOMO and LUMO), dipole moment, and vibrational frequencies.

    • The checkpoint file can be used to visualize molecular orbitals and the electrostatic potential map using GaussView.

Molecular Modeling in Drug Design: A Case Study of KDR Inhibitors

Molecular modeling techniques, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies and molecular docking, have been successfully applied to derivatives of the 5H-pyrrolo[3,2-d]pyrimidine scaffold to design potent enzyme inhibitors. A notable example is the development of KDR inhibitors.

Quantitative Data: 3D-QSAR of Pyrrolo[3,2-d]pyrimidine based KDR Inhibitors

The following table summarizes the statistical results of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models for a series of 5H-pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors.

ParameterCoMFA ModelCoMSIA ModelDescription
Cross-validated q²0.5420.552A measure of the predictive ability of the model, obtained through leave-one-out cross-validation.
Non-cross-validated r²0.9120.955A measure of the internal consistency and goodness of fit of the model to the training set data.
Standard Error of Estimate (SEE)0.3110.221The standard deviation of the residuals, indicating the precision of the model's predictions.
F-statistic101.353104.285A measure of the statistical significance of the model.
Predicted r² (r²_pred)0.9130.897A measure of the predictive power of the model on an external test set of compounds.
Experimental Protocol: 3D-QSAR and Molecular Docking

This protocol outlines the general workflow for conducting a 3D-QSAR and molecular docking study on 5H-pyrrolo[3,2-d]pyrimidine derivatives targeting a protein kinase like KDR.

Objective: To build predictive 3D-QSAR models and understand the binding mode of 5H-pyrrolo[3,2-d]pyrimidine derivatives in the active site of KDR.

Methodology:

  • Dataset Preparation:

    • A dataset of 5H-pyrrolo[3,2-d]pyrimidine derivatives with their corresponding biological activities (e.g., IC₅₀ or pIC₅₀ values) against the target kinase is compiled.

    • The dataset is divided into a training set for model generation and a test set for external validation.

  • Molecular Modeling and Alignment:

    • The 3D structures of all molecules in the dataset are built and energy-minimized using a molecular mechanics force field (e.g., MMFF94).

    • A crucial step in 3D-QSAR is the alignment of the molecules. This can be done using a common substructure or by docking all molecules into the active site of the target protein and using the docked conformation.

  • Molecular Docking:

    • The crystal structure of the target protein (e.g., KDR) is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • The binding site is defined based on the location of a co-crystallized ligand or through binding site prediction algorithms.

    • A docking program (e.g., AutoDock, GOLD, or Glide) is used to predict the binding pose and affinity of each ligand in the active site.

  • CoMFA and CoMSIA Field Calculation:

    • The aligned molecules are placed in a 3D grid.

    • CoMFA: Steric and electrostatic fields are calculated at each grid point using a probe atom (e.g., a sp³ carbon atom with a +1 charge).

    • CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.

  • Partial Least Squares (PLS) Analysis:

    • PLS regression is used to correlate the variations in the calculated 3D fields with the variations in the biological activities of the molecules.

    • This analysis generates the 3D-QSAR models and the statistical parameters for their validation.

  • Model Validation and Interpretation:

    • The predictive power of the generated models is assessed using the test set of compounds.

    • The results are visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

Visualizing Computational Workflows

Graphviz diagrams are provided below to illustrate the logical flow of the computational methodologies described.

3D_QSAR_Workflow cluster_data Data Preparation cluster_modeling Molecular Modeling cluster_docking Molecular Docking cluster_qsar 3D-QSAR Model Generation cluster_analysis Analysis & Design Dataset Dataset of 5H-pyrrolo[3,2-d]pyrimidine Derivatives & Activity TrainTest Training & Test Set Split Dataset->TrainTest Build3D Build & Minimize 3D Structures TrainTest->Build3D Align Molecular Alignment Build3D->Align PDB Target Protein Structure (e.g., KDR) CoMFA CoMFA Field Calculation Align->CoMFA CoMSIA CoMSIA Field Calculation Align->CoMSIA Dock Docking Simulation PDB->Dock Dock->Align PLS PLS Analysis CoMFA->PLS CoMSIA->PLS Validate Model Validation PLS->Validate Contour Contour Map Analysis Validate->Contour Design Design of New Inhibitors Contour->Design

A flowchart illustrating the typical workflow for a 3D-QSAR study.

DFT_Calculation_Workflow cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_output Output Analysis cluster_properties Calculated Properties Build Build 3D Structure of 5H-pyrrolo[3,2-d]pyrimidine InputFile Create Gaussian Input File (Method, Basis Set, Coordinates) Build->InputFile Run Run DFT Calculation (e.g., Gaussian) InputFile->Run Parse Parse Output File Run->Parse Visualize Visualize Results (e.g., GaussView) Run->Visualize OptGeom Optimized Geometry Parse->OptGeom Energies Electronic Energies (HOMO, LUMO) Parse->Energies VibFreq Vibrational Frequencies Parse->VibFreq Visualize->Energies ESP Electrostatic Potential Visualize->ESP

A workflow for performing DFT calculations on the 5H-pyrrolo[3,2-d]pyrimidine scaffold.

Conclusion

The 5H-pyrrolo[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Quantum mechanical calculations and molecular modeling are powerful allies in this endeavor, providing deep insights into the electronic nature of the scaffold and its interactions with biological targets. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the design and development of next-generation drugs based on this important heterocyclic core. By leveraging these computational tools, the scientific community can accelerate the discovery of more potent, selective, and effective medicines.

Tautomerism and Ionization Constants of 9-Deazaadenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deazaadenine (9-DAA), a structural analog of adenine where the nitrogen at position 9 is replaced by a carbon atom, is a molecule of significant interest in medicinal chemistry and drug development. Its altered electronic and structural properties compared to adenine lead to distinct biological activities, including anticancer and antiviral effects. A thorough understanding of its fundamental physicochemical properties, namely its tautomeric forms and ionization constants (pKa values), is crucial for elucidating its mechanism of action, optimizing its therapeutic potential, and designing novel derivatives with enhanced efficacy. This technical guide provides a comprehensive overview of the tautomerism and ionization constants of 9-deazaadenine, including quantitative data, detailed experimental methodologies, and visualizations of its structure and biological interactions.

Tautomerism of 9-Deazaadenine

Tautomers are structural isomers of chemical compounds that readily interconvert. For purine analogs like 9-deazaadenine, prototropic tautomerism, involving the migration of a proton, is of primary importance. While adenine predominantly exists in the N(9)-H and N(7)-H tautomeric forms, the substitution at the 9-position in 9-deazaadenine alters the potential tautomeric equilibria. The principal tautomeric forms of 9-deazaadenine involve the migration of a proton between the exocyclic amino group and the nitrogen atoms of the pyrimidine and imidazole rings.

Based on the tautomerism of adenine, the likely tautomers of 9-deazaadenine are the amino and imino forms. The amino form is expected to be the major tautomer under physiological conditions. However, the existence of minor tautomers can have significant implications for its biological activity, as they can present different hydrogen bonding patterns for receptor interactions.

Currently, there is a lack of extensive experimental studies quantifying the tautomeric equilibrium of 9-deazaadenine. However, computational studies and experimental data from related purine analogs suggest that the amino form is the most stable.

Figure 1: Tautomeric equilibrium of 9-deazaadenine.

Ionization Constants of 9-Deazaadenine

The ionization constant, expressed as the pKa value, is a critical parameter that describes the tendency of a molecule to donate or accept a proton at a specific pH. This property profoundly influences the solubility, lipophilicity, and ultimately the pharmacokinetic and pharmacodynamic profile of a drug molecule. For 9-deazaadenine, the pKa values are associated with the protonation and deprotonation of the nitrogen atoms in the heterocyclic ring system and the exocyclic amino group.

Quantitative Data

The experimental determination of the pKa value of 9-deazaadenine has been reported in the literature. A summary of the available quantitative data is presented in the table below.

CompoundpKa ValueMethodReference
9-Deazaadenosine6.0Experimental[1]

Note: 9-Deazaadenosine is the nucleoside form of 9-deazaadenine. The pKa value is primarily attributed to the 9-deazaadenine base.

Experimental Protocols

The determination of ionization constants and the study of tautomeric equilibria are typically carried out using a combination of spectroscopic and computational methods.

Determination of Ionization Constants (pKa) by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used method for pKa determination, relying on the change in the ultraviolet or visible spectrum of a compound as its ionization state changes with pH.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values (e.g., from pH 2 to 12) are prepared with a constant ionic strength.

  • Sample Preparation: A stock solution of 9-deazaadenine is prepared in a suitable solvent (e.g., water or a co-solvent if solubility is an issue). Aliquots of the stock solution are then added to each buffer solution to a final constant concentration.

  • Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (typically 200-400 nm for purine analogs).

  • Data Analysis: The absorbance at one or more wavelengths where the neutral and ionized forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is then determined from the inflection point of the resulting sigmoidal curve using appropriate software for non-linear regression analysis.

pka_determination_workflow start Start prep_buffers Prepare Buffer Solutions (pH 2-12) start->prep_buffers prep_sample Prepare 9-Deazaadenine Stock Solution start->prep_sample mix_solutions Mix 9-DAA with Buffers prep_buffers->mix_solutions prep_sample->mix_solutions measure_uv_vis Record UV-Vis Spectra mix_solutions->measure_uv_vis data_analysis Plot Absorbance vs. pH measure_uv_vis->data_analysis determine_pka Determine pKa from Sigmoidal Curve data_analysis->determine_pka end End determine_pka->end

Figure 2: Experimental workflow for pKa determination.

Tautomerism Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria. By analyzing the chemical shifts and coupling constants of specific nuclei (e.g., 1H, 13C, 15N), the relative populations of different tautomers in solution can be determined.

Methodology:

  • Sample Preparation: A solution of 9-deazaadenine is prepared in a suitable deuterated solvent. The choice of solvent can be critical as it can influence the tautomeric equilibrium.

  • NMR Data Acquisition: 1H, 13C, and ideally 15N NMR spectra are acquired. 15N NMR can be particularly informative for purine analogs as it directly probes the nitrogen atoms involved in the tautomerism.

  • Spectral Analysis: The chemical shifts of the protons and carbons in the heterocyclic rings are carefully analyzed. Comparison of these shifts with those of "locked" derivatives (where the mobile proton is replaced by a methyl group, for example) can help to identify the predominant tautomer.

  • Quantitative Analysis: In cases where the interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed, allowing for direct integration and quantification of their relative populations. If the exchange is fast, an averaged spectrum is observed, and more advanced techniques, such as variable temperature NMR or analysis of isotope effects, may be required to determine the equilibrium constant.

Biological Significance: 9-Deazaadenine Signaling Pathway

9-Deazaadenosine has been shown to exert its anticancer effects through the direct inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme involved in proline biosynthesis and NAD+ metabolism.[2][3][4] This interaction leads to a cascade of downstream effects that ultimately inhibit cancer cell proliferation.

The binding of 9-deazaadenosine to PYCR1 disrupts the conversion of pyrroline-5-carboxylate to proline, a process that is coupled to the oxidation of NADH to NAD+. The resulting decrease in the NAD+/NADH ratio impacts cellular redox balance and the activity of NAD+-dependent enzymes. This disruption of NAD+ metabolism contributes to the inhibition of cell proliferation and can induce cell cycle arrest.[2][4]

signaling_pathway DAA 9-Deazaadenosine (9-DAA) PYCR1 PYCR1 DAA->PYCR1 Direct Binding & Inhibition Proline_synthesis Proline Synthesis DAA->Proline_synthesis Inhibits NAD_metabolism NAD+ Metabolism DAA->NAD_metabolism Disrupts Cell_proliferation Cancer Cell Proliferation DAA->Cell_proliferation Inhibits PYCR1->Proline_synthesis Catalyzes PYCR1->NAD_metabolism Regulates NAD+/NADH ratio PYCR1->Cell_proliferation Proline_synthesis->Cell_proliferation Supports NAD_metabolism->Cell_proliferation Supports Cell_cycle_arrest Cell Cycle Arrest Cell_proliferation->Cell_cycle_arrest Leads to

Figure 3: 9-Deazaadenine signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the tautomerism and ionization constants of 9-deazaadenine, crucial physicochemical properties for understanding its biological activity. The presented quantitative data, experimental methodologies, and pathway visualizations offer a valuable resource for researchers, scientists, and drug development professionals working with this important purine analog. Further experimental investigation into the quantitative aspects of 9-deazaadenine's tautomeric equilibrium would provide a more complete understanding of its structure-activity relationship and facilitate the design of next-generation therapeutics.

References

The Architecture of Nature's Kinase Inhibitors: A Technical Guide to the Biosynthesis of Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolopyrimidines, also known as 7-deazapurines, are a significant class of naturally occurring heterocyclic compounds. Their core structure, a fusion of a pyrrole and a pyrimidine ring, serves as a scaffold for a wide array of metabolites with potent biological activities.[1][2] First brought to scientific attention with the discovery of the antibiotic toyocamycin in 1956, this family has expanded to include compounds with diverse functions, ranging from secondary metabolites in bacteria to modified bases in the transfer RNA (tRNA) of archaea, bacteria, and eukarya.[1][3]

The therapeutic potential of pyrrolopyrimidines is vast, with demonstrated antibiotic, antifungal, antiviral, and antineoplastic properties.[1] Notable members of this class include toyocamycin, sangivamycin, and tubercidin, all isolated from Streptomyces species.[3][4] Their structural analogy to purine nucleosides allows them to interfere with key cellular processes, making them compelling leads for drug development. This is underscored by the recent FDA approval of drugs like baricitinib and ribociclib, which feature the 7-deazapurine moiety.[3]

This guide provides an in-depth exploration of the biosynthetic pathways that construct these complex molecules, focusing on the core enzymatic transformations and the subsequent tailoring steps that generate structural diversity. We will detail the key intermediates, the enzymes that catalyze their conversion, and present available quantitative data and experimental protocols used to elucidate these pathways.

Core Biosynthetic Pathway: The Road to the PreQ₀ Intermediate

The biosynthesis of all naturally occurring 7-deazapurines begins with a common purine precursor, Guanosine Triphosphate (GTP), and proceeds through a conserved series of enzymatic reactions to form the key intermediate, 7-cyano-7-deazaguanine (PreQ₀).[1] This pathway involves a remarkable rearrangement of the purine ring, where carbon-8 is excised and carbons from the ribose moiety of GTP are incorporated to form the new pyrrole ring.[1]

The key enzymatic steps are as follows:

  • GTP Cyclohydrolase I (GCH I): The pathway is initiated by GCH I, which catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate (H₂NTP). This reaction involves the hydrolytic opening of the imidazole ring and the loss of carbon-8 as formate.[1]

  • 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) Synthase: The H₂NTP intermediate is then converted by CPH₄ synthase (encoded by genes like queD or toyB) into 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[1]

  • 7-carboxy-7-deazaguanine (CDG) Synthase: This enzyme, a product of the queE or toyC gene, catalyzes the formation of the pyrrole ring, converting CPH₄ into 7-carboxy-7-deazaguanine (CDG).[3]

  • 7-cyano-7-deazaguanine (PreQ₀) Synthase: In the final step of the core pathway, the carboxyl group of CDG is converted to a nitrile group by PreQ₀ synthase (queC or toyM), yielding the crucial intermediate PreQ₀.[1][3] This reaction is a rare example of enzymatic nitrile formation in biology.[1]

Core Pyrrolopyrimidine Biosynthesis cluster_main Core Pathway to PreQ₀ GTP GTP (Guanosine Triphosphate) H2NTP H₂NTP (7,8-dihydroneopterin triphosphate) GTP->H2NTP GTP Cyclohydrolase I (e.g., QueD, ToyB) CPH4 CPH₄ (6-carboxy-5,6,7,8- tetrahydropterin) H2NTP->CPH4 CPH₄ Synthase (e.g., QueD, ToyB) CDG CDG (7-carboxy-7-deazaguanine) CPH4->CDG CDG Synthase (e.g., QueE, ToyC) PreQ0 PreQ₀ (7-cyano-7-deazaguanine) CDG->PreQ0 PreQ₀ Synthase (e.g., QueC, ToyM)

Core biosynthetic pathway from GTP to the PreQ₀ intermediate.

Divergent Pathways: Tailoring of the Pyrrolopyrimidine Core

From the central intermediate PreQ₀, the biosynthetic pathways diverge to create the array of known 7-deazapurine natural products. The tailoring steps often involve the attachment of a ribose moiety and modifications to the base. The biosyntheses of toyocamycin and its derivative sangivamycin are the most studied examples.

The gene clusters for toyocamycin biosynthesis contain a suite of purine salvage genes, which are believed to be involved in attaching PreQ₀ to a new ribose unit and converting the guanine-like base into an adenine-like one.[1] Toyocamycin itself is characterized by a nitrile group at C5 of the pyrrole ring. This nitrile group can be subsequently hydrolyzed by the enzyme ToyJ to a carboxamide, yielding sangivamycin.

Divergent Pyrrolopyrimidine Pathways Post-PreQ₀ Tailoring Pathways cluster_divergence cluster_toy Toyocamycin/Sangivamycin Pathway cluster_que Queuosine Pathway (in tRNA) PreQ0 PreQ₀ (7-cyano-7-deazaguanine) Toy_Intermediates Series of Intermediates (Base conversion, Ribosylation) PreQ0->Toy_Intermediates Purine salvage enzymes Que_Intermediates tRNA-dependent modifications PreQ0->Que_Intermediates tRNA-guanine transglycosylase Toyocamycin Toyocamycin Toy_Intermediates->Toyocamycin Late-stage tailoring Sangivamycin Sangivamycin Toyocamycin->Sangivamycin Nitrile Hydrolase (ToyJ) Queuosine Queuosine (in tRNA) Que_Intermediates->Queuosine

Divergent biosynthetic pathways from the PreQ₀ intermediate.

Quantitative Data

Quantitative analysis of pyrrolopyrimidine biosynthesis often focuses on the overall production yield and the biological activity of the resulting compounds. Data on the specific kinetics of the biosynthetic enzymes are limited in the literature.

ParameterCompoundOrganism / SystemValueReference
Production Increase ToyocamycinS. diastatochromogenes 1628~80% to 2-fold increase[5]
(Overexpression of toyA)
IC₅₀ (XBP1 mRNA cleavage) ToyocamycinIn vitro assay80 nM[6]
IC₅₀ (CDK9 inhibition) ToyocamycinIn vitro assay79 nM[6]
IC₅₀ (Cytotoxicity) ToyocamycinB16 mouse melanoma cellsNot specified[6]
IC₅₀ (Antitumor) Pyrrolopyrimidine 8gHT-29 colon cancer cell line4.01 µM[7]
IC₅₀ (Antitumor) Pyrrolopyrimidine 8hHT-29 colon cancer cell line4.55 µM[7]

Table 1: Summary of quantitative data related to pyrrolopyrimidine production and biological activity. The production increase of Toyocamycin was observed upon overexpression of the regulatory gene toyA. IC₅₀ values indicate the potent biological activities of these compounds.

Experimental Protocols

The elucidation of these complex biosynthetic pathways has relied on a combination of classic radiotracer studies, modern genetic manipulation, and detailed chemical analysis.

Protocol 1: Radiotracer Feeding Studies

This classical method is used to determine the metabolic precursors of a natural product.

  • Precursor Preparation: Synthesize or procure potential precursors with radioactive isotopes (e.g., [8-¹⁴C]-GTP, [U-¹⁴C]-ribose, [2-¹³C, 7-¹⁵N]-adenine).[1][8]

  • Culturing: Grow the producing microorganism (e.g., Streptomyces rimosus) in a suitable fermentation medium.[1][8]

  • Feeding: At a specific time point during growth (often coinciding with the onset of secondary metabolite production), add the radiolabeled precursor to the culture medium.[1]

  • Incubation: Continue the fermentation for a period sufficient to allow incorporation of the label into the target molecule (e.g., 17-48 hours).[1][8]

  • Isolation and Purification: Harvest the culture and isolate the pyrrolopyrimidine product (e.g., toyocamycin) from the culture filtrate using chromatographic techniques.[1]

  • Analysis: Determine the location and extent of isotope incorporation using techniques such as scintillation counting, NMR spectroscopy, and mass spectrometry. This reveals which atoms from the precursor are incorporated into the final product. For example, studies showed that C-8 of guanine is lost, while the ribose carbons are incorporated into the pyrrole ring of toyocamycin.[1][8]

Protocol 2: Gene Deletion and Overexpression for Functional Analysis

This protocol is used to confirm the role of specific genes within a biosynthetic gene cluster.

  • Strain and Vector Construction: Create a gene disruption cassette to replace the target gene (e.g., toyA) with a resistance marker. For overexpression, clone the target gene into an expression vector under the control of a strong promoter.[5]

  • Transformation: Introduce the disruption cassette or overexpression vector into the producing strain (e.g., S. diastatochromogenes) via protoplast transformation or intergeneric conjugation.

  • Mutant Selection and Verification: Select for successful transformants using the appropriate antibiotic resistance. Verify the gene deletion or insertion by PCR analysis of the genomic DNA.[5]

  • Fermentation and Production Analysis: Cultivate the wild-type, mutant, and complemented/overexpression strains under identical fermentation conditions.

  • Metabolite Extraction: Extract the secondary metabolites from the culture broth and mycelium.

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or LC-MS to compare the production levels of the target pyrrolopyrimidine. A loss of production in the deletion mutant and restoration in the complemented strain confirms the gene's essential role.[5]

Experimental Workflow cluster_workflow Workflow for Gene Functional Analysis start Identify Putative Gene in Biosynthetic Cluster construct Create Gene Deletion and/or Overexpression Constructs start->construct transform Transform Producing Strain (e.g., Streptomyces) construct->transform verify Select and Verify Mutant Strains (PCR) transform->verify ferment Ferment Wild-Type, Mutant & Complemented Strains verify->ferment analyze Extract Metabolites and Analyze by HPLC / LC-MS ferment->analyze result Compare Production Profiles to Determine Gene Function analyze->result

A general experimental workflow for gene function analysis.
Protocol 3: Protein Synthesis Inhibition Assay

This assay measures the biological activity of the purified pyrrolopyrimidine by quantifying its effect on protein synthesis.

  • Cell Culture: Culture a suitable cell line (e.g., mammalian cancer cells) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of the purified compound (e.g., sangivamycin) for different durations (e.g., 3 and 6 hours).[9]

  • Radiolabeling: Add a radiolabeled amino acid, such as ³H-leucine, to the culture medium.[9]

  • Incubation: Incubate the cells for a period to allow for the incorporation of the radiolabel into newly synthesized proteins.

  • Harvesting and Lysis: Harvest the cells, wash to remove unincorporated label, and lyse the cells to release the protein content.

  • Protein Precipitation: Precipitate the total protein from the lysate using an agent like trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in treated cells compared to untreated controls indicates inhibition of protein synthesis.[9]

Conclusion

The biosynthetic pathways of naturally occurring pyrrolopyrimidines represent a masterful example of enzymatic ingenuity, transforming a primary metabolite, GTP, into a diverse family of potent bioactive secondary metabolites. The core pathway to the PreQ₀ intermediate is a conserved route that provides the foundational 7-deazapurine scaffold. Subsequent tailoring by pathway-specific enzymes generates the structural variations observed in antibiotics like toyocamycin and sangivamycin. Understanding these pathways, through the application of genetic, biochemical, and analytical techniques, not only satisfies fundamental scientific curiosity but also provides a powerful toolkit for synthetic biology. By harnessing and engineering these biosynthetic enzymes, researchers can pave the way for the rational design and production of novel pyrrolopyrimidine analogues with enhanced therapeutic properties, continuing the legacy of these remarkable natural products in the development of new medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The synthetic strategy outlined herein is a versatile two-step process commencing with the chlorination of a 5H-pyrrolo[3,2-d]pyrimidin-4-one precursor, followed by a nucleophilic aromatic substitution with a desired amine. This methodology allows for the generation of a library of derivatives with varied substitutions at the 4-position.

Introduction

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a purine isostere and a privileged structure in the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide range of biological activities, including antitumor and antitubulin effects. The ability to readily synthesize a variety of analogs is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. The protocol described below provides a general and efficient method for accessing these valuable compounds.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound derivatives is typically achieved through a two-step sequence starting from a 5H-pyrrolo[3,2-d]pyrimidin-4-one intermediate.

Step 1: Chlorination of the Pyrrolopyrimidinone

The first step involves the conversion of the 4-oxo group to a 4-chloro group. This is a crucial step as it activates the 4-position for subsequent nucleophilic substitution.

  • Procedure:

    • To the starting 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (excess, e.g., 2-10 equivalents or as solvent).[1][2]

    • Heat the reaction mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

    • After completion, cool the reaction mixture to room temperature and then carefully pour it into crushed ice with stirring.[1]

    • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonia solution, while keeping the mixture cool in an ice-water bath, until the pH is approximately 8.[1][2]

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate.[1]

    • If necessary, the crude product can be purified by column chromatography on silica gel.[1]

Step 2: Nucleophilic Aromatic Substitution with an Amine

The second step involves the displacement of the 4-chloro substituent with a primary or secondary amine to furnish the desired this compound derivative.

  • Procedure:

    • In a suitable solvent such as isopropanol, acetonitrile, or DMF, dissolve the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate (1 equivalent) and the desired amine (1-2 equivalents).

    • The reaction can be carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the amine.[2]

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to afford the final this compound derivative.[2]

    • For basic derivatives, it is common to form a hydrochloride salt for improved solubility and handling by bubbling hydrogen chloride gas through a solution of the purified product in a suitable solvent like ethyl acetate.[2]

Data Presentation

The following table summarizes representative examples of synthesized this compound derivatives and their precursors.

Starting MaterialIntermediateFinal ProductAmine UsedYield (%)Analytical Data Highlights
3H,5H-pyrrolo[3,2-d]pyrimidin-4-one4-chloro-5H-pyrrolo[3,2-d]pyrimidineNot specified in detail, but used as a general precursor.Various amines89 (for intermediate)Intermediate: ¹H NMR (DMSO-d₆) δ 12.43 (s, 1H), 8.61 (s, 1H), 7.97 (dd, J = 2.8, 2.8 Hz, 1H), 6.72 (dd, J = 1.7, 3.5 Hz, 1H).[1]
2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidineN-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride4-Methoxyaniline75 (for intermediate), 81 (for final product)Final Product: ¹H NMR (DMSO-d₆): δ 2.61 (s, 3H), 3.77 (s, 3H), 6.51 (s, 1H), 7.0 (d, 2H, J = 9 Hz), 7.82 (d, 2H, J = 8.8Hz), 7.89 (s, 1H), 11.43 (s, 1H), 12.94 (s, 1H), 14.44 (s, 1H).[2]
N-(4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamideN-(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamideNot specified in detail, but used as an intermediate.Not applicable86 (for intermediate)Intermediate: ¹H NMR (DMSO-d₆): δ 1.19(s, 9 H), 2.47 (s, 3 H), 6.33 (s, 1 H), 9.85 (s, 1 H), 12.07 (s, 1 H).[2]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination start 5H-pyrrolo[3,2-d]pyrimidin-4-one reagent1 POCl3, Reflux start->reagent1 Reaction workup1 Ice Quench, Neutralization (NH4OH), Filtration reagent1->workup1 intermediate 4-chloro-5H-pyrrolo[3,2-d]pyrimidine reagent2 Desired Amine (R-NH2), Solvent, Heat intermediate->reagent2 Reaction workup1->intermediate workup2 Purification (Chromatography/ Recrystallization) reagent2->workup2 product This compound Derivative workup2->product

Caption: General synthetic workflow for this compound derivatives.

Proposed Mechanism of Action: Antitubulin Activity

Certain pyrrolo[3,2-d]pyrimidine derivatives have been identified as antitubulin agents, which interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

G compound Pyrrolo[3,2-d]pyrimidine Derivative tubulin Tubulin Dimers (α/β) compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymer compound->microtubule Inhibits Polymerization & Promotes Depolymerization tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitosis microtubule->mitosis Essential for Mitotic Spindle Formation apoptosis Apoptosis (Cell Death) mitosis->apoptosis Cell Cycle Arrest leads to

Caption: Inhibition of microtubule dynamics by pyrrolo[3,2-d]pyrimidine derivatives.

References

Application Note: In Vitro Kinase Inhibition Assay for 9-Deazaadenine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes involved in cellular signal transduction pathways. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. 9-Deazaadenine analogs represent a class of small molecule inhibitors, often designed as ATP-competitive inhibitors, that have shown promise in targeting various protein kinases. This application note provides a detailed protocol for determining the in vitro inhibitory activity of 9-deazaadenine analogs against a target kinase using a luminescence-based assay format. The ADP-Glo™ Kinase Assay is highlighted here as a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed in the presence of the 9-deazaadenine analog inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Inhibition by the 9-deazaadenine analog will result in a decrease in the luminescent signal.

Featured Signaling Pathway: JAK-STAT Signaling

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a key cascade in cytokine and growth factor signaling, playing a critical role in immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of the JAK-STAT pathway is associated with various cancers and autoimmune diseases.[4] Several 9-deazaadenine analogs have been investigated as potential inhibitors of kinases within this pathway.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation STAT_P STAT-P (active) STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer Dimerization GeneExpression Target Gene Expression STAT_dimer->GeneExpression Nuclear Translocation and DNA Binding Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: The JAK-STAT signaling pathway.

Experimental Workflow

The following diagram outlines the major steps for determining the IC50 value of a 9-deazaadenine analog.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Kinase Buffer - Kinase - Substrate - ATP - 9-deazaadenine analog dilutions plate_layout Design Plate Layout: - Controls (No enzyme, No inhibitor) - Test compound dilutions reagent_prep->plate_layout add_reagents Add inhibitor, kinase, and substrate to plate plate_layout->add_reagents initiate_reaction Initiate reaction by adding ATP add_reagents->initiate_reaction incubate_reaction Incubate at room temperature initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->stop_reaction incubate_stop Incubate for 40 minutes stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detection Incubate for 30-60 minutes add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination.

Detailed Experimental Protocol

This protocol is adapted for the ADP-Glo™ Kinase Assay in a 384-well plate format.[5][6][7][8]

Materials:

  • Target Kinase (e.g., Aurora A, JAK2, Src)

  • Kinase Substrate (specific to the kinase)

  • 9-deazaadenine analogs

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (at a concentration near the Km for the target kinase)

  • DMSO

  • 384-well white, opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 9-deazaadenine analog in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase buffer containing a final DMSO concentration of 1%.

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted 9-deazaadenine analog or vehicle (kinase buffer with 1% DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))

    • RLU = Relative Luminescence Units

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.

Sample Data Presentation

The inhibitory activity of 9-deazaadenine analogs against various kinases can be summarized in a table for easy comparison.

Compound IDTarget KinaseIC50 (nM)
9-DA-Analog-1Aurora A15
9-DA-Analog-1Aurora B25
9-DA-Analog-1JAK2150
9-DA-Analog-2Src50
9-DA-Analog-2Fyn75
9-DA-Analog-2Lck120
Staurosporine (Control)Aurora A5
Staurosporine (Control)JAK210
Staurosporine (Control)Src3

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of 9-deazaadenine analogs as kinase inhibitors. The luminescence-based ADP-Glo™ Kinase Assay offers a sensitive and high-throughput compatible method for determining the potency of these compounds. The provided workflow and data presentation format can be adapted for the screening and characterization of a wide range of kinase inhibitors, facilitating drug discovery and development efforts. For ATP-competitive inhibitors like many 9-deazaadenine analogs, it is important to consider the ATP concentration used in the assay, as it will influence the apparent IC50 value. Reporting the ATP concentration alongside the IC50 data is crucial for the reproducibility and comparison of results.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents.[1] Heterocyclic compounds represent a promising class of molecules with diverse chemical structures and a broad range of pharmacological activities, making them a key focus in the search for new antibacterial drugs.[1][2][3][4] These application notes provide a comprehensive guide to the standardized methods for evaluating the in vitro antibacterial susceptibility of novel heterocyclic compounds.

This document outlines detailed protocols for essential assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[5] Adherence to these standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating reliable and reproducible data to guide the development of new therapeutics.[6][7][8]

Data Presentation: Summarizing Antibacterial Activity

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds.[9] The following tables provide a standardized format for presenting quantitative data obtained from antibacterial susceptibility testing. Researchers should populate similar tables with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Heterocyclic Compounds against Various Microorganisms

Test MicroorganismGram StainNovel Compound IDPositive Control (Antibiotic)MIC (µg/mL) of Novel CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 29213)Gram-positiveCiprofloxacin
Enterococcus faecalis (e.g., ATCC 29212)Gram-positiveVancomycin
Escherichia coli (e.g., ATCC 25922)Gram-negativeCiprofloxacin
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeGentamicin
Klebsiella pneumoniae (e.g., ATCC 700603)Gram-negativeMeropenem

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Novel Heterocyclic Compounds

Test MicroorganismGram StainNovel Compound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation*
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive
Enterococcus faecalis (e.g., ATCC 29212)Gram-positive
Escherichia coli (e.g., ATCC 25922)Gram-negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative
Klebsiella pneumoniae (e.g., ATCC 700603)Gram-negative

*Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.[10]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • Novel heterocyclic compound stock solution (in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Sterile 96-well microtiter plates[14]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[9]

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Sterile saline or broth for dilutions

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 11 of a designated row for each compound.

    • Add 100 µL of the working stock solution of the novel heterocyclic compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[16]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1-11 will be 100 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][12] A reading mirror can be used to facilitate observation.[14]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][16] This test is performed as a subsequent step to the MIC assay.[17]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

Protocol:

  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth (the MIC well and all wells with higher concentrations), and from the growth control well, mix the contents thoroughly.

    • Using a calibrated loop or micropipette, subculture a 10-100 µL aliquot from each of these wells onto a separate MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[16]

  • Determination of MBC:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][17]

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antimicrobial activity.[18][19] It is based on the diffusion of the compound from an impregnated paper disk into an agar medium inoculated with the test bacterium, resulting in a zone of growth inhibition.[20]

Materials:

  • Sterile paper disks (6 mm diameter)

  • Novel heterocyclic compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Disks:

    • Impregnate sterile paper disks with a known amount of the novel heterocyclic compound solution and allow them to dry completely under aseptic conditions.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Rotate the swab against the inside of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[21]

  • Placement of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently to prevent overlapping of the inhibition zones.[21]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[22] The size of the zone is indicative of the compound's antimicrobial activity.[20] Results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized interpretive charts, though for novel compounds, these will need to be established.[23][24]

Visualizations

Experimental_Workflow_for_Antibacterial_Susceptibility_Testing start Start: Novel Heterocyclic Compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum mic_test Broth Microdilution (MIC Assay) prep_inoculum->mic_test disk_diffusion Disk Diffusion Assay prep_inoculum->disk_diffusion read_mic Read MIC (Lowest concentration with no visible growth) mic_test->read_mic read_zones Measure Zones of Inhibition disk_diffusion->read_zones mbc_test Subculture from clear wells (MBC Assay) read_mic->mbc_test read_mbc Read MBC (≥99.9% killing) mbc_test->read_mbc data_analysis Data Analysis and Interpretation read_zones->data_analysis read_mbc->data_analysis

Caption: Workflow for antibacterial susceptibility testing.

MIC_Determination_Workflow serial_dilution Serial Dilution of Novel Compound in 96-well Plate inoculation Inoculation with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_result MIC Value Determined visual_inspection->mic_result

Caption: Broth microdilution workflow for MIC determination.

Hypothetical_Signaling_Pathway_Inhibition ext_signal External Signal receptor Bacterial Receptor ext_signal->receptor pathway1 Signaling Cascade Component A receptor->pathway1 pathway2 Signaling Cascade Component B pathway1->pathway2 target_enzyme Target Enzyme (e.g., DNA Gyrase) pathway2->target_enzyme response Bacterial Process (e.g., DNA Replication) target_enzyme->response compound Novel Heterocyclic Compound compound->target_enzyme inhibition Inhibition

Caption: Hypothetical inhibition of a bacterial signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of a Pyrrolopyrimidine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a pyrrolopyrimidine library. Pyrrolopyrimidines are a class of heterocyclic compounds with a structure analogous to purines, making them ideal scaffolds for the development of kinase inhibitors.[1][2] This has led to their extensive investigation in the context of cancer therapy, where they have been shown to target a variety of protein kinases crucial for cell signaling and proliferation.[1][2][3][4][5]

The following protocols and application notes offer a framework for the primary screening of a pyrrolopyrimidine library to identify hit compounds, followed by secondary assays for validation and characterization.

Introduction to Pyrrolopyrimidine Library Screening

The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these compounds to identify molecules that modulate the activity of a specific biological target. These "hit" compounds can then be further optimized to develop potent and selective drug candidates.

This guide outlines a typical HTS workflow, including a primary biochemical screen to identify inhibitors of a target kinase, a secondary cell-based assay to confirm activity in a cellular context, and a cytotoxicity assay to assess off-target effects.

High-Throughput Screening Workflow

A typical HTS campaign for a pyrrolopyrimidine library follows a multi-step process designed to efficiently identify and validate active compounds. The workflow begins with a primary screen of the entire library, followed by the confirmation and validation of initial hits through a series of secondary assays.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays & Validation cluster_lead_opt Lead Optimization Primary_Screen Primary HTS Assay (e.g., Kinase Inhibition Assay) Hit_Identification Hit Identification (Based on activity threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assay (Target Engagement/Phenotypic) Dose_Response->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Based_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Primary High-Throughput Screen: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common HTS assay for identifying inhibitors of a target protein kinase. The assay measures the amount of ATP remaining in the reaction, where a decrease in luminescence indicates ATP consumption by the kinase.

Materials:

  • Pyrrolopyrimidine compound library

  • Target protein kinase (e.g., EGFR, VEGFR2, CDK2)[4][5]

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection kit

  • 384-well white, opaque assay plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating: Using an acoustic liquid handler or pin tool, dispense a small volume (e.g., 20-50 nL) of each compound from the pyrrolopyrimidine library into the wells of a 384-well assay plate to achieve a final screening concentration (e.g., 10 µM).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the target kinase and its corresponding substrate peptide in kinase assay buffer.

  • Enzyme and Substrate Addition: Add the kinase/substrate master mix to each well of the assay plate.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. A lower luminescence signal compared to the control indicates potential inhibition of the kinase.

Secondary Assay: Cell-Based Target Engagement Assay

This protocol is designed to confirm the activity of hit compounds in a cellular environment and determine their potency (IC50).

Materials:

  • "Hit" compounds from the primary screen

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR2)[6]

  • Cell culture medium and supplements

  • Reagents for detecting the phosphorylation of a downstream substrate of the target kinase (e.g., phospho-specific antibody for ELISA or Western blot)

  • 96-well clear-bottom assay plates

  • Plate reader or imaging system

Protocol:

  • Cell Seeding: Seed the selected cancer cell line into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds (e.g., 10 concentrations ranging from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Target Phosphorylation Detection: Quantify the phosphorylation of a downstream substrate of the target kinase using an appropriate method such as ELISA or in-cell Western.

  • Data Analysis: Plot the inhibition of substrate phosphorylation against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay: MTT Assay

This assay is used to assess the general cytotoxicity of the hit compounds and to ensure that the observed activity in the cell-based assay is not due to cell death.

Materials:

  • "Hit" compounds

  • Cancer cell line used in the cell-based assay

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear assay plates

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the hit compounds for a specified duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration at which 50% of cell viability is inhibited).

Data Presentation

The quantitative data generated from the screening and secondary assays should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Primary HTS Results for a Hypothetical Pyrrolopyrimidine Library

Compound ID% Inhibition at 10 µMHit (Yes/No)
PP-00185.2Yes
PP-00212.5No
PP-00392.1Yes
.........

Table 2: Secondary Assay Results for "Hit" Compounds

Compound IDKinase Inhibition IC50 (nM)Cell-Based Assay IC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/Cell IC50)
PP-00155150> 20> 133
PP-003288515.2179
...............

Signaling Pathway Visualization

Many pyrrolopyrimidine-based inhibitors target receptor tyrosine kinases (RTKs) such as EGFR, which play a crucial role in cancer cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling pathway.

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Binds Pyrrolo Pyrrolopyrimidine Inhibitor Pyrrolo->EGFR Inhibits

Caption: A simplified EGFR signaling pathway targeted by pyrrolopyrimidine inhibitors.

By following these detailed protocols and application notes, researchers can effectively screen pyrrolopyrimidine libraries to discover novel and potent modulators of biological targets for further drug development.

References

Application Notes and Protocols for Radiolabeling 9-Deazaadenine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deazaadenine, a pyrrolo[3,2-d]pyrimidine, is a purine analogue that serves as a core scaffold for various therapeutic agents. Its structural similarity to adenine allows it to interact with numerous biological targets, making it a compound of significant interest in drug development. Radiolabeling of 9-deazaadenine derivatives enables non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging modalities are invaluable for studying the pharmacokinetics, biodistribution, and target engagement of novel drug candidates in preclinical and clinical research.

This document provides detailed application notes and protocols for three common methods of radiolabeling 9-deazaadenine derivatives for in vivo studies:

  • Radiofluorination with Fluorine-18 ([¹⁸F]) : Ideal for PET imaging due to the favorable decay characteristics of ¹⁸F.

  • Radiolabeling with Gallium-68 ([⁶⁸Ga]) : A generator-produced positron emitter that allows for convenient kit-based radiolabeling.

  • Radiomethylation with Carbon-11 ([¹¹C]) : Suitable for PET studies requiring a short-lived radioisotope to track rapid biological processes.

Data Presentation: Comparison of Radiolabeling Methods

Radiolabeling MethodRadioisotopeHalf-lifeTypical Radiochemical Yield (Decay Corrected)Typical Molar Activity (Am)Key Considerations
Radiofluorination ¹⁸F109.7 min10-60%> 74 GBq/µmolRequires a cyclotron for ¹⁸F production. Multi-step synthesis is often necessary.
Gallium Labeling ⁶⁸Ga68 min> 95%> 50 GBq/µmolGenerator-produced, allowing for on-site availability. Requires a chelator-conjugated precursor.
Radiomethylation ¹¹C20.4 min20-70%> 37 GBq/µmolVery short half-life necessitates rapid synthesis and purification. Requires an on-site cyclotron.

Experimental Protocols

Method 1: Radiofluorination with Fluorine-18 ([¹⁸F])

This protocol describes a nucleophilic substitution reaction to introduce ¹⁸F onto a 9-deazaadenine precursor. The synthesis of a suitable precursor with a good leaving group (e.g., tosylate, nosylate, or a trialkylammonium salt) is a prerequisite.

Protocol: Synthesis of [¹⁸F]Fluoro-9-deazaadenine Derivative

  • Precursor Preparation: Synthesize a 9-deazaadenine derivative with a leaving group on an alkyl chain attached to the pyrrole nitrogen or another suitable position. For this protocol, we will assume a tosylated precursor.

  • [¹⁸F]Fluoride Production and Activation:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/Kryptofix complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the tosylated 9-deazaadenine precursor (1-5 mg) in a suitable anhydrous solvent (e.g., DMSO, DMF, or acetonitrile).

    • Add the precursor solution to the dried [¹⁸F]fluoride/Kryptofix complex.

    • Seal the reaction vessel and heat at 80-150°C for 10-30 minutes. The optimal temperature and time should be determined empirically for the specific precursor.

  • Purification:

    • Cool the reaction mixture and dilute with water or an appropriate mobile phase.

    • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Collect the fraction containing the radiolabeled product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping the product on a solid-phase extraction (SPE) cartridge (e.g., C18) and eluting with ethanol.

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a low percentage of ethanol).

  • Quality Control:

    • Determine the radiochemical purity using analytical HPLC.

    • Measure the molar activity by comparing the radioactivity of the final product with its concentration determined by UV-HPLC against a standard curve.

    • Perform tests for sterility and pyrogenicity before in vivo use.

Method 2: Radiolabeling with Gallium-68 ([⁶⁸Ga])

This method involves the chelation of ⁶⁸Ga by a bifunctional chelator (e.g., DOTA, NOTA, NODAGA) conjugated to the 9-deazaadenine molecule.

Protocol: Synthesis of [⁶⁸Ga]Ga-DOTA-9-deazaadenine

  • Precursor Preparation: Synthesize a 9-deazaadenine derivative conjugated to a DOTA chelator. This is typically achieved by reacting an activated ester of DOTA with an amino-functionalized 9-deazaadenine derivative.

  • ⁶⁸Ga Elution:

    • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.

  • Radiolabeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-9-deazaadenine precursor (10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate or HEPES, pH 3.5-5.0).

    • Heat the reaction mixture at 95-100°C for 5-15 minutes.

  • Purification:

    • For many ⁶⁸Ga-labeled peptides and small molecules, the radiochemical purity is high enough (>95%) to not require further purification.

    • If necessary, the product can be purified using a C18 SPE cartridge. Load the reaction mixture onto a pre-conditioned cartridge, wash with water to remove unreacted ⁶⁸Ga, and elute the final product with ethanol/water.

  • Formulation:

    • If SPE purification is used, evaporate the ethanol and redissolve the product in sterile saline.

    • If no purification is performed, the buffered reaction mixture can be directly used after sterile filtration, provided all components are biocompatible.

  • Quality Control:

    • Determine the radiochemical purity by radio-TLC or analytical radio-HPLC.

    • Measure the molar activity.

    • Perform sterility and endotoxin testing.

Method 3: Radiomethylation with Carbon-11 ([¹¹C])

This protocol describes the introduction of a [¹¹C]methyl group onto the 9-deazaadenine scaffold, typically at a nitrogen or oxygen position.

Protocol: Synthesis of [¹¹C]Methyl-9-deazaadenine

  • Precursor Preparation: Synthesize a desmethyl precursor of the desired 9-deazaadenine derivative, with a free amine or hydroxyl group available for methylation.

  • [¹¹C]CO₂ Production and Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₄ by reduction with H₂ over a nickel catalyst.

    • React [¹¹C]CH₄ with iodine in the gas phase to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).

    • Alternatively, [¹¹C]CH₃I can be passed over heated silver triflate to generate the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

  • Radiolabeling Reaction:

    • Trap the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf in a solution of the desmethyl precursor (0.5-2 mg) and a suitable base (e.g., NaOH, K₂CO₃, or a non-nucleophilic organic base) in an appropriate solvent (e.g., DMF, DMSO).

    • Heat the sealed reaction vessel at 60-120°C for 2-10 minutes.

  • Purification:

    • Quench the reaction and purify the mixture using semi-preparative HPLC, similar to the radiofluorination protocol.

  • Formulation:

    • Formulate the purified product in a physiologically compatible solution.

  • Quality Control:

    • Perform analytical radio-HPLC to determine radiochemical purity and molar activity.

    • Ensure the final product is sterile and pyrogen-free.

Visualizations

Radiolabeling_Workflow cluster_F18 [¹⁸F] Radiofluorination cluster_Ga68 [⁶⁸Ga] Gallium Labeling cluster_C11 [¹¹C] Radiomethylation F18_precursor Tosylated 9-Deazaadenine Precursor F18_labeling Nucleophilic Substitution (80-150°C) F18_precursor->F18_labeling F18_activation [¹⁸F]Fluoride Activation (K₂CO₃, Kryptofix) F18_activation->F18_labeling F18_purification HPLC Purification F18_labeling->F18_purification F18_product [¹⁸F]Fluoro-9-deazaadenine F18_purification->F18_product Ga68_precursor DOTA-conjugated 9-Deazaadenine Precursor Ga68_labeling Chelation Reaction (95-100°C, pH 3.5-5.0) Ga68_precursor->Ga68_labeling Ga68_elution [⁶⁸Ga]GaCl₃ Elution from Generator Ga68_elution->Ga68_labeling Ga68_purification SPE Purification (Optional) Ga68_labeling->Ga68_purification Ga68_product [⁶⁸Ga]Ga-DOTA-9-deazaadenine Ga68_purification->Ga68_product C11_precursor Desmethyl 9-Deazaadenine Precursor C11_labeling Methylation Reaction (60-120°C) C11_precursor->C11_labeling C11_synthon [¹¹C]CH₃I or [¹¹C]CH₃OTf Synthesis C11_synthon->C11_labeling C11_purification HPLC Purification C11_labeling->C11_purification C11_product [¹¹C]Methyl-9-deazaadenine C11_purification->C11_product

Caption: Experimental workflows for radiolabeling 9-deazaadenine derivatives.

Signaling_Pathway_Concept cluster_imaging In Vivo PET Imaging cluster_cellular Cellular Mechanism Radiolabeled_Compound Radiolabeled 9-Deazaadenine Derivative Injection Systemic Administration Radiolabeled_Compound->Injection Distribution Biodistribution & Pharmacokinetics Injection->Distribution Target_Binding Binding to Target Protein (e.g., Kinase, Polymerase) Distribution->Target_Binding PET_Scanner PET Scanner Detection Target_Binding->PET_Scanner Target_Protein Target Protein Target_Binding->Target_Protein informs on target engagement Image_Reconstruction Image Reconstruction & Analysis PET_Scanner->Image_Reconstruction Signaling_Pathway Downstream Signaling Pathway Target_Protein->Signaling_Pathway Biological_Effect Biological Effect (e.g., Apoptosis, Cell Cycle Arrest) Signaling_Pathway->Biological_Effect

Caption: Logical relationship of radiolabeled compound to in vivo imaging and target engagement.

Application Notes and Protocols for Evaluating 5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and standardized protocols for testing the in vivo efficacy of 5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives using established animal models. The protocols outlined herein cover xenograft and syngeneic models for pancreatic, prostate, and ovarian cancers, which are common targets for this class of compounds. These guidelines are intended to ensure reproducibility and provide a framework for the preclinical evaluation of novel this compound-based therapeutic agents.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data on the antitumor efficacy of representative this compound derivatives in various animal models.

Compound Animal Model Cell Line Treatment Regimen Tumor Growth Inhibition (%) Reference
AGF347Pancreatic Cancer XenograftMIA PaCa-2Not SpecifiedSignificant antitumor efficacy[1]
AGF94Syngeneic Ovarian CancerBR-Luc32 mg/kg, 4 dosesMedian survival of 33 days (vs. 22 days for control)[2]
Docetaxel (for comparison)Prostate Cancer XenograftDU14510 mg/kg/week, i.v., 3 weeks32.6 (as monotherapy)[3]
Docetaxel + RadiationProstate Cancer XenograftDU14510 mg/kg/week, i.v., 3 weeks + 2 Gy, q.d. x5, 3 weeks68.6[3]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Pancreatic Cancer Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound derivatives in a human pancreatic cancer xenograft model using MIA PaCa-2 cells.

Materials:

  • MIA PaCa-2 human pancreatic carcinoma cells

  • Athymic BALB/c nude mice (female, 6-8 weeks old)

  • Matrigel

  • Sterile PBS

  • Calipers

  • Test compound (e.g., AGF347) and vehicle control

Procedure:

  • Cell Culture and Preparation:

    • Culture MIA PaCa-2 cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor mice for tumor formation.

    • Once tumors are palpable, measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²)/2.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Administer the test compound (e.g., AGF347) and vehicle control according to the desired dosing schedule and route of administration.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Syngeneic Ovarian Cancer Model

Objective: To assess the efficacy of this compound derivatives in an immunocompetent syngeneic mouse model of ovarian cancer using BR-Luc cells.

Materials:

  • BR-Luc murine ovarian cancer cells (expressing luciferase)

  • FVB mice (female, 6-8 weeks old)

  • D-luciferin

  • In vivo imaging system (IVIS)

  • Test compound (e.g., AGF94) and vehicle control

Procedure:

  • Cell Culture and Implantation:

    • Culture BR-Luc cells in appropriate media.

    • Inject 1 x 10⁷ cells intraperitoneally (IP) into each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor burden weekly using an in vivo imaging system (IVIS) after intraperitoneal injection of D-luciferin.

  • Treatment:

    • Initiate treatment at a predetermined time point post-implantation.

    • For AGF94, a dosing regimen of 32 mg/kg administered in 4 doses has been reported.[2]

  • Efficacy Evaluation:

    • Monitor overall survival of the mice.

    • Continue to image tumor burden weekly to assess treatment response.

    • Record body weight to monitor for toxicity.

Protocol 3: Prostate Cancer Xenograft Model

Objective: To determine the antitumor activity of this compound derivatives in a human prostate cancer xenograft model using DU145 cells.

Materials:

  • DU145 human prostate carcinoma cells

  • Male BALB/c nude mice (6-8 weeks old)

  • Matrigel

  • Sterile PBS

  • Calipers

  • Test compound and vehicle control

Procedure:

  • Cell Preparation and Implantation:

    • Prepare DU145 cells as described in Protocol 1.

    • Subcutaneously inject 1 x 10⁶ cells in a 1:1 PBS/Matrigel suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth as described in Protocol 1.

    • Initiate treatment when tumors reach the desired size.

  • Efficacy Assessment:

    • Measure tumor volumes and body weights regularly.

    • Calculate tumor growth inhibition at the end of the study.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SHMT_and_Purine_Biosynthesis_Inhibition cluster_mito Mitochondrion cluster_cyto Cytosol AGF347 AGF347 (this compound derivative) SHMT2 SHMT2 AGF347->SHMT2 Inhibition SHMT1 SHMT1 AGF347->SHMT1 Inhibition GARFTase GARFTase AGF347->GARFTase Inhibition AICARFTase AICARFTase AGF347->AICARFTase Inhibition AGF347->Suppression Mitochondrion Mitochondrion Cytosol Cytosol Glycine Glycine SHMT2->Glycine One_Carbon_Units_Mito One-Carbon Units SHMT2->One_Carbon_Units_Mito Serine Serine Serine->SHMT2 De_Novo_Purine_Biosynthesis De Novo Purine Biosynthesis GARFTase->De_Novo_Purine_Biosynthesis AICARFTase->De_Novo_Purine_Biosynthesis DNA_RNA_Synthesis DNA/RNA Synthesis De_Novo_Purine_Biosynthesis->DNA_RNA_Synthesis Cell_Proliferation Tumor Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation mTOR_Signaling mTOR Signaling Suppression->mTOR_Signaling Suppression

Caption: AGF347 inhibits SHMT1/2 and de novo purine biosynthesis.

Folate_Receptor_Targeting cluster_cell Tumor Cell AGF94 AGF94 (pyrrolo[2,3-d]pyrimidine derivative) FR Folate Receptor α/β (FRα/β) AGF94->FR Binds PCFT Proton-Coupled Folate Transporter (PCFT) AGF94->PCFT Transport Endocytosis Receptor-Mediated Endocytosis FR->Endocytosis Internalization Internalization PCFT->Internalization Tumor_Cell Tumor Cell GARFTase_Inhibition GARFTase Inhibition Internalization->GARFTase_Inhibition Leads to Purine_Depletion Purine Depletion GARFTase_Inhibition->Purine_Depletion Apoptosis Apoptosis Purine_Depletion->Apoptosis

Caption: AGF94 targets folate receptors leading to apoptosis.

VEGFR_PDGFR_Inhibition Compound_20d Compound 20d (pyrrolo[3,2-d]pyrimidine derivative) VEGFR2 VEGFR-2 Compound_20d->VEGFR2 Inhibition PDGFR PDGFR Compound_20d->PDGFR Inhibition VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFR PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFR->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation MAPK->Cell_Proliferation

Caption: Compound 20d inhibits VEGFR/PDGFR signaling pathways.

Experimental_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., MIA PaCa-2, BR-Luc, DU145) Implantation 3. Tumor Cell Implantation (Subcutaneous or Intraperitoneal) Cell_Culture->Implantation Animal_Model 2. Animal Model Selection (e.g., Nude, FVB mice) Animal_Model->Implantation Monitoring 4. Tumor Growth Monitoring (Calipers or Bioluminescence) Implantation->Monitoring Treatment 5. Treatment Initiation (Randomization into groups) Monitoring->Treatment Drug_Admin 6. Drug Administration (Test compound vs. Vehicle) Treatment->Drug_Admin Efficacy_Eval 7. Efficacy Evaluation (Tumor volume, Survival) Drug_Admin->Efficacy_Eval Data_Analysis 8. Data Analysis & Reporting Efficacy_Eval->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Measuring Compound Uptake in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the mechanisms and quantifying the extent of compound uptake into cancer cells is a cornerstone of drug discovery and development. The intracellular concentration of a therapeutic agent is a critical determinant of its efficacy and potential for off-target effects. This document provides detailed application notes and experimental protocols for several widely used techniques to measure compound uptake in cancer cell lines. The methodologies covered include radiolabeled compound assays, mass spectrometry-based techniques, and fluorescence-based methods. Each section includes an overview of the technique, a detailed protocol, and a summary of its advantages and limitations.

General Experimental Workflow

A generalized workflow for assessing compound uptake is depicted below. This workflow outlines the key steps from cell culture to data analysis, which are common to most of the techniques described in this document.

General Experimental Workflow for Compound Uptake Assays cluster_prep Preparation cluster_exp Experiment cluster_term Termination & Lysis cluster_analysis Analysis cell_culture 1. Seed Cancer Cells compound_prep 2. Prepare Compound Stock incubation 3. Incubate Cells with Compound compound_prep->incubation wash 4. Wash to Remove Extracellular Compound incubation->wash lysis 5. Lyse Cells wash->lysis quantification 6. Quantify Intracellular Compound lysis->quantification data_analysis 7. Data Analysis quantification->data_analysis Signaling Pathways in Drug Uptake cluster_membrane Cell Membrane cluster_intracellular Intracellular slc SLC Transporter drug_in Drug Influx slc->drug_in abc ABC Transporter drug_out Drug Efflux abc->drug_out receptor Receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis drug_in->abc Efflux signaling Signaling Pathways (e.g., PI3K/Akt, MAPK) nucleus Nucleus (Transcription Factors) signaling->nucleus Activate/Inhibit nucleus->slc Regulate Expression nucleus->abc Regulate Expression drug_ext Extracellular Drug drug_ext->slc Uptake ligand Ligand-Drug Conjugate ligand->receptor Binding

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by 9-Deazaadenine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deazaadenine analogs are a class of synthetic nucleoside analogs that have garnered significant interest in cancer research due to their potential as anti-proliferative agents. These compounds mimic natural purine nucleosides and can interfere with various cellular processes, including DNA synthesis and cell cycle progression. A notable example is 9-deazaadenosine (9-DAA), which has been shown to induce cell cycle arrest, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells.[1] This document provides detailed application notes and protocols for analyzing the cell cycle arrest induced by 9-deazaadenine analogs using flow cytometry, a powerful technique for single-cell analysis.

The primary mechanism of action for certain 9-deazaadenine analogs, such as 9-DAA, involves the direct inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1).[1] PYCR1 is a crucial enzyme in proline biosynthesis and plays a role in maintaining cellular redox balance by regenerating NAD+. By binding to PYCR1, 9-DAA disrupts NAD+ metabolism, leading to an energy imbalance within the cell. This metabolic stress activates the AMP-activated protein kinase (AMPK)–p38 signaling pathway, which in turn triggers a G0/G1 phase cell cycle arrest.[1] This targeted mechanism makes 9-deazaadenine analogs promising candidates for further investigation in cancer therapy.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The efficacy of 9-deazaadenine analogs in inducing cell cycle arrest can be quantified by treating cancer cell lines with varying concentrations of the compound and analyzing the cell cycle distribution using flow cytometry. The following table summarizes the dose-dependent effect of a 9-deazaadenine analog on the cell cycle of HCT116 colon cancer cells after 24 hours of treatment.

Treatment GroupConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)0553015
9-Deazaadenine Analog100652510
9-Deazaadenine Analog20075187
9-Deazaadenine Analog50085105

Note: The data presented in this table is representative and compiled from findings reported in the scientific literature.[1] Actual results may vary depending on the specific analog, cell line, and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle arrest induced by 9-deazaadenine analogs using propidium iodide (PI) staining followed by flow cytometry.

Materials
  • 9-Deazaadenine analog of interest

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Cell Treatment and Preparation
  • Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 9-deazaadenine analog. Include a vehicle-only control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Add an appropriate volume of Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to neutralize the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly transfer the cell suspension to a centrifuge tube.

  • Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.

Protocol for Cell Fixation and Staining
  • Fixation: Gently resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

  • Incubation: Incubate the cells in 70% ethanol for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.

  • Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet. Discard the ethanol supernatant.

  • Washing: Wash the cell pellet twice with PBS to remove any residual ethanol.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure that only DNA is stained by PI.

  • Propidium Iodide Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the PI staining solution for 15-30 minutes at room temperature in the dark.

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and filters for PI detection (e.g., ~610 nm).

  • Data Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on the flow cytometer, acquiring at least 10,000 events per sample.

    • Use a low flow rate to ensure accurate data collection.

    • Use a plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.

  • Data Analysis:

    • Generate a histogram of the PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • An increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases is indicative of a G0/G1 cell cycle arrest.

Visualizations

Signaling Pathway of 9-Deazaadenine Analog-Induced Cell Cycle Arrest

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment 9_DAA 9-Deazaadenine Analog PYCR1 PYCR1 9_DAA->PYCR1 Inhibition NAD_NADH NAD+ / NADH Ratio PYCR1->NAD_NADH Disruption AMPK AMPK NAD_NADH->AMPK Activation p38 p38 MAPK AMPK->p38 Activation CellCycle Cell Cycle Progression p38->CellCycle Inhibition G0G1_Arrest G0/G1 Arrest CellCycle->G0G1_Arrest

Caption: Signaling cascade initiated by a 9-deazaadenine analog leading to G0/G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Fixation & Staining cluster_analysis Data Acquisition & Analysis A Seed Cells B Treat with 9-Deazaadenine Analog A->B C Harvest Cells B->C D Fix with 70% Ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Flow Cytometry Acquisition F->G H Gate Single Cells G->H I Analyze DNA Content Histogram H->I J Quantify Cell Cycle Phases I->J

Caption: Step-by-step workflow for analyzing cell cycle arrest using flow cytometry.

Logical Relationship of Experimental Design

Logical_Relationship cluster_hypothesis Hypothesis cluster_experimental_groups Experimental Groups cluster_readout Primary Readout cluster_conclusion Conclusion Hypothesis 9-Deazaadenine Analogs Induce Cell Cycle Arrest Control Control Group (Vehicle) Hypothesis->Control Treatment Treatment Groups (Varying Concentrations of Analog) Hypothesis->Treatment Readout Cell Cycle Distribution (G0/G1, S, G2/M percentages) Control->Readout Treatment->Readout Conclusion Confirmation of Dose-Dependent G0/G1 Arrest Readout->Conclusion

Caption: Logical flow of the experimental design to test the hypothesis.

References

Troubleshooting & Optimization

troubleshooting low yield in multi-step pyrrolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of pyrrolopyrimidines, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: My multi-step pyrrolopyrimidine synthesis has a low overall yield. How do I identify the problematic step?

A1: Identifying the yield-limiting step is crucial. We recommend a step-by-step analysis:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. This will help determine if the starting material is being consumed and if the desired product is being formed.

  • Intermediate Isolation and Characterization: Isolate and characterize the product of each step using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. This will confirm the structure of the intermediates and help identify any unexpected side products.

  • Small-Scale Test Reactions: Before proceeding with a large-scale reaction, perform small-scale test reactions to optimize the conditions for each step individually.

Q2: What are the most common causes of low yield in pyrrolopyrimidine synthesis?

A2: Low yields in pyrrolopyrimidine synthesis can often be attributed to one or more of the following factors:

  • Poor quality of starting materials: Impurities in starting materials can lead to side reactions and lower yields.[1]

  • Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst/reagent stoichiometry are all critical parameters that need to be optimized.

  • Inefficient purification: Product loss during workup and purification is a common issue.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Decomposition of starting materials, intermediates, or products: Some pyrrolopyrimidine derivatives can be unstable under certain reaction conditions.

Q3: How critical is the purity of starting materials and intermediates?

A3: The purity of starting materials and intermediates is of utmost importance in multi-step synthesis. Impurities can act as catalyst poisons, participate in side reactions, or complicate the purification of the final product, all of which can significantly reduce the overall yield. Utilizing high-purity intermediates ensures that the reaction proceeds as intended, leading to a cleaner product and often a higher overall yield.

Troubleshooting Guides for Low Yield

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are frequently used in the synthesis of substituted pyrrolopyrimidines. Low yields in these reactions are a common challenge.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. For reactions requiring a Pd(0) species, ensure complete reduction of the Pd(II) precatalyst. Consider using a pre-formed Pd(0) catalyst.
Ligand Selection The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, consider using bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.
Base Selection and Strength The base plays a crucial role in the catalytic cycle. Strong bases like NaOtBu are common but can cause degradation of sensitive functional groups. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ may be more suitable for delicate substrates, although they might require higher reaction temperatures. The solubility of the base is also important.
Solvent Effects Use anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF. Aprotic polar solvents like DMF or DMSO can also be effective but may be more difficult to remove.
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
Side Reactions Common side reactions include homocoupling of the boronic acid (in Suzuki coupling) and dehalogenation of the aryl halide. Optimizing the reaction temperature and stoichiometry can help minimize these.
Issue 2: Low Yield in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the pyrrole ring of the pyrrolopyrimidine scaffold.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Reagent Stoichiometry The ratio of the Vilsmeier reagent (generated from POCl₃ and DMF) to the substrate is critical. An excess of the reagent can lead to the formation of byproducts. Start with a 1:1 to 1.5:1 ratio and optimize as needed.
Reaction Temperature The reaction is typically performed at elevated temperatures. However, excessively high temperatures can lead to decomposition. Monitor the reaction closely and optimize the temperature to maximize the yield of the desired product.
Workup Procedure The workup for a Vilsmeier-Haack reaction is crucial. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃) to hydrolyze the intermediate iminium salt to the aldehyde. Incomplete hydrolysis can result in low yields.
Substrate Reactivity The electronic nature of the pyrrolopyrimidine ring can influence the regioselectivity and efficiency of the formylation. Electron-donating groups on the ring will generally increase reactivity.
Issue 3: Challenges with Protecting Groups

Protecting groups are often necessary in multi-step syntheses to mask reactive functional groups. However, their use can introduce complications that lead to low yields.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Protection or Deprotection Monitor the protection and deprotection steps carefully by TLC or LC-MS to ensure complete conversion. Adjust reaction times, temperatures, or reagent stoichiometry as needed.
Protecting Group Instability The chosen protecting group may not be stable to the conditions of a subsequent reaction step. Carefully review the compatibility of the protecting group with all planned reagents and conditions.
Side Reactions During Deprotection The conditions used for deprotection can sometimes lead to side reactions on other parts of the molecule. For example, acidic conditions used to remove a SEM group can sometimes cause dehydration of a nearby alcohol.[2] Consider using milder deprotection methods or a different protecting group.
Purification Challenges The protecting group and byproducts from its removal can sometimes co-elute with the desired product during chromatography, making purification difficult and leading to lower isolated yields.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-pyrrolopyrimidine with a boronic acid.

  • Reaction Setup: To an oven-dried reaction vessel, add the halo-pyrrolopyrimidine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv.) and the degassed solvent (e.g., a mixture of dioxane and water, 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[3]

General Procedure for SEM-Deprotection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common protecting group for the pyrrole nitrogen.

  • Reaction Setup: Dissolve the SEM-protected pyrrolopyrimidine (1.0 equiv.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add the deprotecting agent. Common reagents include trifluoroacetic acid (TFA) in DCM or a Lewis acid such as SnCl₄.

  • Reaction: Stir the reaction at room temperature or a slightly elevated temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by chromatography or recrystallization.[4]

Visualizations

Experimental Workflow for Multi-Step Pyrrolopyrimidine Synthesis

G cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Functionalization (e.g., Cross-Coupling) cluster_3 Step 4: Deprotection (if necessary) P1 Starting Materials P2 Reaction 1 P1->P2 P3 Intermediate 1 P2->P3 Workup1 Workup & Purification P2->Workup1 P4 Intermediate 1 P5 Reaction 2 P4->P5 P6 Pyrrolopyrimidine Core P5->P6 Workup2 Workup & Purification P5->Workup2 P7 Pyrrolopyrimidine Core P8 Reaction 3 P7->P8 P9 Functionalized Product P8->P9 Workup3 Workup & Purification P8->Workup3 P10 Functionalized Product P11 Reaction 4 P10->P11 P12 Final Product P11->P12 Workup4 Workup & Purification P11->Workup4

Caption: A generalized workflow for a multi-step pyrrolopyrimidine synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Purify_SM Purify Starting Material Purity_OK->Purify_SM No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Purity_OK->Optimize_Conditions Yes Purify_SM->Optimize_Conditions Conditions_OK Improvement in Yield? Optimize_Conditions->Conditions_OK Check_Catalyst Evaluate Catalyst/Reagent Activity Conditions_OK->Check_Catalyst No Success Yield Improved Conditions_OK->Success Yes Catalyst_OK Improvement in Yield? Check_Catalyst->Catalyst_OK Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Catalyst_OK->Analyze_Byproducts No Catalyst_OK->Success Yes Identify_Side_Reaction Identify Side Reaction Analyze_Byproducts->Identify_Side_Reaction Failure Consult Literature for Alternative Routes Analyze_Byproducts->Failure No Clear Side Reaction Modify_Strategy Modify Synthetic Strategy (e.g., change protecting group, alter reaction sequence) Identify_Side_Reaction->Modify_Strategy Modify_Strategy->Success

Caption: A decision tree to guide troubleshooting efforts for low yield.

References

Technical Support Center: Purification of Polar 5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar 5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of polar this compound derivatives.

Issue 1: Compound streaks badly on Normal Phase TLC/Column Chromatography and shows poor separation.

Possible Causes:

  • High Polarity: The inherent polarity of the this compound core, rich in nitrogen atoms, leads to strong interactions with the acidic silica gel surface.

  • Basic Nature: The amine functionalities can interact strongly with the acidic silanol groups on silica, causing tailing and irreversible adsorption.[1][2]

  • Sample Overload: Applying too much sample to the TLC plate or column can lead to band broadening and streaking.[2]

  • Inappropriate Solvent System: The chosen mobile phase may not be effective in eluting the highly polar compound or in discriminating between the target compound and impurities.

Solutions:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To neutralize the acidic silica surface and minimize tailing, add a small percentage of a basic modifier to your eluent. Common choices include:

      • 0.1-2.0% triethylamine (Et3N).[2]

      • 1-10% ammonia solution in methanol.[2][3]

    • Increase Solvent Polarity: A typical solvent system for these polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1][4] If your compound is not moving from the baseline, gradually increase the proportion of methanol.

  • Change the Stationary Phase:

    • Reverse-Phase (RP) Chromatography: For highly polar compounds, RP chromatography (e.g., using C18-functionalized silica) is often the most effective solution.[1][3] The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with additives like formic acid or TFA).

    • Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[1]

    • Amino-propylated Silica: This functionalized silica has a less acidic surface and can be beneficial for purifying basic compounds.[1]

  • Sample Application:

    • Dilute the Sample: Ensure your sample is sufficiently diluted before loading it onto the TLC plate or column.[2]

    • Dry Loading: If the sample is not very soluble in the column eluent, consider a dry loading technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried powder onto the top of your column.[5]

Issue 2: Low or No Recovery of the Compound from the Column.

Possible Causes:

  • Irreversible Adsorption: The highly polar and basic nature of the compound can lead to very strong or irreversible binding to the silica gel.

  • Compound Degradation: The acidic nature of silica gel can cause the degradation of sensitive compounds.[3]

  • Compound is too Polar: The chosen eluent system may not be strong enough to elute the compound from the column.

Solutions:

  • Test for Stability: Before performing column chromatography, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe decomposition products, your compound is likely unstable on silica gel.[3]

  • Use a More Aggressive Solvent System: For very polar compounds, a solvent system containing ammonia in methanol mixed with dichloromethane can be effective.[3]

  • Switch to Reverse-Phase Chromatography: This is often the best alternative for highly polar compounds that are difficult to recover from normal phase columns.[1]

  • Deactivate the Silica Gel: The acidity of silica gel can be reduced by pre-treating it with a basic solution.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of polar this compound derivatives on silica gel?

A1: A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it. For many pyrrolo[2,3-d]pyrimidine derivatives, solvent systems like CH2Cl2:MeOH = 100:1 or 50:1 have been used successfully.[4] If streaking is observed, the addition of a small amount of triethylamine or ammonium hydroxide is recommended.[1][2]

Q2: My compound is soluble in water. How can I purify it using chromatography?

A2: For water-soluble compounds, reverse-phase chromatography is the method of choice.[6] You can dissolve your sample in a small amount of the mobile phase (e.g., water/acetonitrile or water/methanol) and inject it onto an RP column. Alternatively, techniques like using styrenic resins (e.g., HP-20SS) for column chromatography can be employed to bind the organic compound from an aqueous solution, followed by elution with an organic solvent gradient.[6]

Q3: Can I use crystallization to purify my polar this compound derivative?

A3: Crystallization can be a very effective purification method if a suitable solvent system can be found. Often, a mixture of a good solvent and a poor solvent is required. For polar compounds, common solvent systems for crystallization include ethanol/water, acetone/water, or dissolving in a polar solvent like DMSO or DMF and adding an anti-solvent. Salt formation by adding an acid (like HCl or methanesulfonic acid) can sometimes facilitate the crystallization of basic compounds.[1][7]

Q4: Are there any alternatives to column chromatography for small-scale purification?

A4: For small amounts of material (less than 50 mg), preparative thin-layer chromatography (prep-TLC) can be a viable option. The principles are similar to analytical TLC, but a thicker layer of silica gel is used. After running the plate, the band corresponding to your product can be scraped off, and the compound can be extracted from the silica with a polar solvent.

Experimental Protocols

Protocol 1: General Procedure for Normal Phase Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent system.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Equilibration: Run the chosen mobile phase through the column until the baseline is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully apply it to the top of the silica bed.[5]

    • Dry Loading: Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Quantitative Data Summary

ParameterValueCompound/ConditionSource
Mobile Phase Modifier 0.1 - 2.0%Triethylamine for basic compounds on silica gel[2]
Mobile Phase Modifier 1 - 10%Ammonia in Methanol/DCM for very polar compounds[2][3]
Example Eluent System CH2Cl2:MeOH = 100:1Purification of a 9-(2-Bromoethyl)-6-(piperidine-1-yl)-9H-purine[4]
Example Eluent System CH2Cl2:MeOH = 50:1Purification of 9-(2-Bromoethyl)-6-chloro-9H-purine[4]

Visualizations

Troubleshooting_Purification_Workflow start Start: Crude Polar This compound Derivative tlc Run Analytical TLC (e.g., DCM/MeOH) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc good_sep Good Separation (Rf ~0.2-0.4, no streaking) eval_tlc->good_sep Yes streaking Streaking or Tailing? eval_tlc->streaking No run_column Proceed with Normal Phase Column Chromatography good_sep->run_column no_movement Compound at Baseline? streaking->no_movement No add_modifier Add Basic Modifier to Eluent (e.g., 0.5% Et3N or NH4OH) streaking->add_modifier Yes increase_polarity Increase Eluent Polarity (Increase %MeOH) no_movement->increase_polarity Yes no_movement->run_column No, some movement add_modifier->tlc Re-run TLC increase_polarity->tlc Re-run TLC low_recovery Low/No Recovery? run_column->low_recovery success Pure Compound low_recovery->success No rp_chrom Switch to Reverse Phase (RP) Chromatography low_recovery->rp_chrom Yes alt_stationary Consider Alternative Stationary Phase (Alumina, Amino-Silica) low_recovery->alt_stationary Yes, another option rp_chrom->success alt_stationary->success

Caption: Troubleshooting workflow for the purification of polar this compound derivatives.

References

Technical Support Center: Managing Stability and Degradation of 9-Deazaadenine Analogs in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability and degradation of 9-deazaadenine analogs in solution.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 9-deazaadenine analogs in solution?

A1: The stability of 9-deazaadenine analogs in solution is primarily influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and enzymatic activity. The specific structure of the analog, such as the type and position of substitutions on the purine ring or the sugar moiety, also plays a crucial role in its stability profile.

Q2: How does pH affect the stability of 9-deazaadenine analogs?

A2: Like other nucleoside analogs, 9-deazaadenine analogs are susceptible to acid- and base-catalyzed hydrolysis. Acid-catalyzed hydrolysis typically involves protonation of the purine base, which facilitates the cleavage of the N-glycosidic bond, leading to the formation of the free 9-deazaadenine base and the sugar. In alkaline conditions, degradation can also occur, though the mechanisms may differ. It is crucial to determine the optimal pH range for your specific analog to ensure its stability during experiments.

Q3: Are 9-deazaadenine analogs sensitive to light?

A3: Yes, many nucleoside analogs exhibit photosensitivity. Exposure to light, particularly UV light, can lead to photodegradation, forming various degradation products.[1] It is recommended to protect solutions of 9-deazaadenine analogs from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Q4: What are the common degradation pathways for 9-deazaadenine analogs?

A4: The most common degradation pathway for 9-deazaadenine analogs in solution is the hydrolytic cleavage of the N-glycosidic bond, resulting in the separation of the 9-deazaadenine base from the sugar moiety. Other potential degradation pathways include oxidation of the purine ring and modifications to the sugar portion of the molecule, especially under forcing conditions such as high temperature or the presence of oxidizing agents.

Q5: How should I store stock solutions of 9-deazaadenine analogs?

A5: For long-term storage, it is generally recommended to store 9-deazaadenine analogs as a solid at -20°C or below. Stock solutions are commonly prepared in anhydrous dimethyl sulfoxide (DMSO) and should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions are typically less stable and should be prepared fresh before use. If aqueous solutions must be stored, they should be kept at 4°C for short-term use and frozen for longer periods, though stability should be verified.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving 9-deazaadenine analogs.

Problem Possible Causes Recommended Solutions
Inconsistent or lower-than-expected experimental results. Degradation of the 9-deazaadenine analog in your experimental buffer or media.- Verify the stability of your analog under the specific pH, temperature, and solvent conditions of your experiment using HPLC or LC-MS. - Prepare fresh solutions of the analog for each experiment. - Protect solutions from light. - Consider performing a forced degradation study to understand the degradation profile of your compound.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). The analog is degrading into one or more new chemical entities.- Use LC-MS/MS to identify the mass of the unexpected peaks and deduce their potential structures as degradation products. - Compare the chromatograms of fresh and aged or stressed samples to confirm that the new peaks are indeed degradants.
Precipitation of the analog upon dilution of a DMSO stock into aqueous buffer. The analog has low aqueous solubility, and the final DMSO concentration is not sufficient to keep it in solution.- Ensure the final DMSO concentration in the aqueous solution is below the level that causes precipitation for your specific analog (typically <1%). - Add the DMSO stock to the aqueous buffer slowly while vortexing to promote mixing. - Consider using a surfactant or other solubilizing agent, but first, confirm it does not interfere with your assay.
Loss of biological activity of the analog over time in cell culture media. The analog is unstable in the cell culture media at 37°C or is being metabolized by the cells.- Determine the half-life of your analog in the cell culture media at 37°C. - Replenish the media with a fresh analog at regular intervals based on its stability profile. - Investigate potential enzymatic degradation by incubating the analog with cell lysates and analyzing for degradation products.

Quantitative Stability Data

Table 1: Hydrolytic Stability of Adenosine Analogs (Illustrative Data)

CompoundpHTemperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂)Reference
Adenosine1.2 - 4.7130pH-dependent-[2]
2-Chloroadenosine280-More stable than adenosine[3]
5'-Chloro-5'-deoxyadenosine280-Less stable than 2-chloroadenosine[3]

Table 2: Template for Stability of a 9-Deazaadenine Analog in Various Solvents

SolventTemperature (°C)Storage Duration% DegradationDegradation Products Identified
DMSO-201 month
PBS (pH 7.4)424 hours
PBS (pH 7.4)2524 hours
Cell Culture Media378 hours

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability using HPLC

This protocol is designed to assess the rate of hydrolysis of a 9-deazaadenine analog under different pH and temperature conditions.

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 10).

  • Sample Preparation: Prepare solutions of the 9-deazaadenine analog in each buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solutions at controlled temperatures (e.g., 40°C, 60°C, 80°C).

  • Time-Point Analysis: At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots using a validated reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase. Monitor the degradation of the parent compound and the appearance of degradation products by UV detection at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis: Calculate the pseudo-first-order rate constants (k) and half-lives (t₁/₂) from the decrease in the peak area of the parent compound over time.

Protocol 2: Forced Degradation Study

This protocol aims to identify potential degradation products and pathways under various stress conditions.[1][4][5][6]

  • Acid Hydrolysis: Mix the analog solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time. Neutralize a sample before analysis.

  • Base Hydrolysis: Mix the analog solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a set time. Neutralize a sample before analysis.

  • Oxidative Degradation: Treat the analog solution with a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature or a slightly elevated temperature.

  • Thermal Degradation: Heat the solid analog or a solution of the analog at a high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the analog to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7]

  • Analysis: Analyze the stressed samples using LC-MS/MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.[8][9][10]

Signaling Pathways and Experimental Workflows

9-deazaadenine analogs can interact with various signaling pathways, often by acting as mimics of adenosine or ATP. Below are diagrams of relevant pathways and experimental workflows.

1. Adenosine Receptor Signaling Pathway

Many 9-deazaadenine analogs are designed to target adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors involved in numerous physiological processes.

Adenosine_Signaling cluster_membrane Cell Membrane 9-DAA_Analog 9-Deazaadenine Analog AR Adenosine Receptor (A1, A2A, A2B, A3) 9-DAA_Analog->AR Binds G_Protein G-Protein AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to

Caption: Adenosine Receptor Signaling Pathway for 9-Deazaadenine Analogs.

2. Kinase Inhibition Signaling Pathway

Some 9-deazaadenine analogs function as kinase inhibitors by competing with ATP for the binding site on the kinase.

Kinase_Inhibition 9-DAA_Analog 9-Deazaadenine Analog (ATP mimic) Kinase Protein Kinase 9-DAA_Analog->Kinase Binds to ATP-binding site Inhibition Inhibition of Signaling Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibition->Kinase

Caption: Kinase Inhibition by 9-Deazaadenine Analogs.

3. Experimental Workflow for Stability Analysis

The following diagram outlines a logical workflow for assessing the stability of a 9-deazaadenine analog.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep_Analog Prepare Stock Solution of 9-DAA Analog Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Analog->Stress_Conditions HPLC_Analysis HPLC Analysis (Quantify Parent Compound) Stress_Conditions->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identify Degradation Products) Stress_Conditions->LCMS_Analysis Calc_Kinetics Calculate Degradation Kinetics (k, t½) HPLC_Analysis->Calc_Kinetics ID_Pathways Identify Degradation Pathways LCMS_Analysis->ID_Pathways

Caption: Workflow for Stability and Degradation Analysis.

References

Technical Support Center: Optimizing ATP Concentration in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on kinase inhibition assays with novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ATP concentration to use in a kinase inhibition assay?

A1: The optimal ATP concentration depends on the specific goals of your assay. For initial screening and determining the intrinsic potency of a compound, it is often recommended to use an ATP concentration that is at or near the Michaelis-Menten constant (Km) of the kinase for ATP. This condition provides a good balance for detecting inhibitors of varying potencies. For characterizing the mechanism of action or for studies aiming to mimic physiological conditions, using a physiological ATP concentration (typically 1-10 mM in cells) may be more appropriate, although this can make it challenging to identify less potent ATP-competitive inhibitors.

Q2: How does the ATP concentration affect the IC50 value of my compound?

A2: The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is significantly influenced by the ATP concentration, especially for ATP-competitive inhibitors. For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase. In contrast, the IC50 of a non-ATP-competitive inhibitor should not be significantly affected by changes in the ATP concentration.

Q3: What is the significance of the Michaelis-Menten constant (Km) for ATP in my assay?

A3: The Km for ATP is a critical parameter that represents the ATP concentration at which the kinase reaction rate is half of its maximum (Vmax). Knowing the Km value for your specific kinase is essential for designing and interpreting your inhibition assays. As mentioned, running assays at an ATP concentration equal to the Km is a common starting point for inhibitor screening. This allows for a sensitive detection of ATP-competitive inhibitors.

Q4: Should I use the physiological ATP concentration in my kinase assay?

A4: Using physiological ATP concentrations (1-10 mM) can be valuable for understanding how a compound might behave in a cellular context. However, at these high ATP concentrations, the apparent potency (IC50) of an ATP-competitive inhibitor will be significantly lower than its intrinsic potency (Ki). This can make it difficult to identify and rank weakly-binding compounds. Therefore, a common strategy is to perform initial screening at Km ATP and then test lead compounds at physiological ATP concentrations to assess their potential cellular efficacy.

Q5: How do I determine the Km of ATP for my specific kinase?

A5: The Km of ATP for your kinase can be determined experimentally by measuring the initial reaction velocity at various ATP concentrations while keeping the kinase and substrate concentrations constant. The data are then plotted as reaction velocity versus ATP concentration, and the resulting curve is fitted to the Michaelis-Menten equation to calculate the Km value. A Lineweaver-Burk plot (a double reciprocal plot) can also be used to visualize and determine the Km.

Troubleshooting Guides

Problem 1: My IC50 values are highly variable between experiments.

  • Possible Cause: Inconsistent ATP concentrations in your assay buffer.

  • Solution: Prepare a large, single batch of assay buffer with a precisely measured ATP concentration. Aliquot and store it frozen to ensure consistency across multiple experiments. Always verify the ATP concentration of a new batch.

  • Possible Cause: Variability in the kinase or substrate concentrations.

  • Solution: Ensure that the kinase and substrate are stored properly to maintain activity and that you are using consistent concentrations in each assay.

Problem 2: I am not observing any inhibition with my compound, even at high concentrations.

  • Possible Cause: The ATP concentration in your assay is too high.

  • Solution: If your compound is an ATP-competitive inhibitor, a high ATP concentration (significantly above the Km) will make it difficult to see inhibition. Try reducing the ATP concentration to the Km value or even below.

  • Possible Cause: The compound is not an inhibitor of the target kinase.

  • Solution: Consider performing a different type of assay to confirm target engagement, such as a biophysical binding assay.

Problem 3: My compound appears to be a very potent inhibitor at low ATP concentrations but loses potency at high ATP concentrations.

  • Interpretation: This behavior is characteristic of an ATP-competitive inhibitor. The compound is competing with ATP for the same binding site on the kinase. At low ATP levels, the inhibitor can bind more easily, resulting in a low IC50. At high ATP levels, there is more competition from ATP, leading to a higher IC50.

  • Next Steps: This provides valuable information about the mechanism of action of your compound. You can further characterize the inhibitor by determining its Ki value, which is an intrinsic measure of potency that is independent of the ATP concentration.

Data Presentation

Table 1: Effect of ATP Concentration on IC50 Values for Different Inhibitor Types

Inhibitor TypeATP ConcentrationExpected IC50 Value
ATP-CompetitiveLow (e.g., at Km)Lower IC50 (higher apparent potency)
ATP-CompetitiveHigh (e.g., 1-10 mM)Higher IC50 (lower apparent potency)
Non-ATP-CompetitiveLow (e.g., at Km)IC50 should be relatively constant
Non-ATP-CompetitiveHigh (e.g., 1-10 mM)IC50 should be relatively constant

Experimental Protocols

Protocol: Determination of the Michaelis-Menten Constant (Km) for ATP

  • Prepare a series of ATP dilutions: Create a range of ATP concentrations that bracket the expected Km value. A typical range might be from 0.1x to 10x the estimated Km.

  • Set up the kinase reaction: In a multi-well plate, combine a constant amount of your kinase and its substrate in the assay buffer.

  • Initiate the reaction: Add the different concentrations of ATP to the wells to start the kinase reaction.

  • Measure the initial reaction velocity: Use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the rate of product formation over a short, linear time course.

  • Plot the data: Graph the initial reaction velocity (V) as a function of the ATP concentration ([ATP]).

  • Calculate Km: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software: V = (Vmax * [ATP]) / (Km + [ATP]) The software will provide the calculated Km and Vmax values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_atp Prepare ATP Dilutions init_rxn Initiate with ATP prep_atp->init_rxn prep_reagents Prepare Kinase and Substrate setup_rxn Set Up Kinase Reaction prep_reagents->setup_rxn setup_rxn->init_rxn measure_vel Measure Initial Velocity init_rxn->measure_vel plot_data Plot Velocity vs. [ATP] measure_vel->plot_data fit_curve Fit to Michaelis-Menten Equation plot_data->fit_curve det_km Determine Km and Vmax fit_curve->det_km

Caption: Workflow for determining the ATP Km of a kinase.

Caption: Relationship between ATP concentration, inhibitor type, and IC50.

kinase_signaling_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor kinase Kinase receptor->kinase adp ADP kinase->adp p_substrate Phosphorylated Substrate kinase->p_substrate atp ATP atp->kinase substrate Substrate Protein response Cellular Response p_substrate->response inhibitor ATP-Competitive Inhibitor inhibitor->kinase

Caption: A generic kinase signaling pathway with an ATP-competitive inhibitor.

Technical Support Center: Cell-Based Screening of Pyrrolopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the cell-based screening of pyrrolopyrimidine kinase inhibitors.

I. Frequently Asked Questions (FAQs)

Q1: What are pyrrolopyrimidine kinase inhibitors and why are they significant in drug discovery?

A1: Pyrrolopyrimidine derivatives are a class of heterocyclic compounds that have emerged as a significant scaffold in the development of kinase inhibitors.[1] Their core structure, a 7-deazapurine framework, mimics adenine, a key component of ATP, the natural ligand for kinases.[2] This structural similarity allows them to effectively compete with ATP for the kinase binding site, leading to inhibition of kinase activity.[2] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, pyrrolopyrimidine-based kinase inhibitors are a major focus in the development of targeted therapies.[2]

Q2: I'm observing a significant discrepancy between my biochemical IC50 and cell-based IC50 values for a pyrrolopyrimidine inhibitor. What are the likely causes?

A2: It is a common observation that IC50 values from biochemical assays are significantly lower (i.e., more potent) than those from cell-based assays. This discrepancy can arise from several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, limiting its access to the intracellular kinase target. Physicochemical properties such as high lipophilicity can sometimes hinder aqueous solubility and permeability.[4]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.[5]

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.[6]

  • Plasma Protein Binding: In the presence of serum in the cell culture media, the compound can bind to plasma proteins, reducing the free concentration available to enter the cells.[7]

  • Off-Target Effects: In a cellular context, the compound might engage with other kinases or proteins, which can influence the observed phenotype and apparent potency.[8]

Q3: My pyrrolopyrimidine inhibitor shows high potency in a kinase assay but has low activity in my cell-based proliferation assay. What should I investigate?

A3: This is a frequent challenge. Beyond the reasons listed in Q2, consider the following:

  • Cell Line Specificity: The signaling pathway you are targeting may not be a primary driver of proliferation in the chosen cell line. Ensure the kinase target is active and essential for proliferation in your selected model.

  • Assay Duration and Endpoint: The inhibitor might be cytostatic rather than cytotoxic, meaning it halts proliferation without killing the cells. Your assay endpoint (e.g., a 72-hour viability assay) might not be optimal to observe this effect. Consider time-course experiments and assays that measure cell cycle arrest.[1]

  • Compound Solubility and Aggregation: The compound may be precipitating in the cell culture medium, leading to a lower effective concentration.[9]

Q4: How can I troubleshoot solubility issues with my pyrrolopyrimidine compounds in cell-based assays?

A4: Poor aqueous solubility is a common hurdle. Here are some troubleshooting steps:

  • DMSO Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.

  • Final DMSO Concentration: When diluting the stock into your aqueous assay medium, ensure the final DMSO concentration is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.

  • Sonication: Gentle sonication can help dissolve small aggregates that may form upon dilution.

  • Formulation Strategies: For in vivo studies, formulation strategies using excipients like Captisol may be necessary to improve solubility and bioavailability.[10]

  • Structural Modification: During lead optimization, medicinal chemistry efforts can focus on introducing polar groups to improve solubility, though this needs to be balanced with maintaining potency and permeability.

Q5: What are the common off-target effects observed with pyrrolopyrimidine kinase inhibitors?

A5: While designed to be specific, kinase inhibitors can interact with other kinases and non-kinase proteins.[11] For pyrrolopyrimidine scaffolds, potential off-target liabilities can include:

  • Other Kinases: Due to the conserved nature of the ATP binding site, cross-reactivity with other kinases is a common issue. Kinome-wide profiling is essential to understand the selectivity of a compound.[7] For example, some RET inhibitors have shown off-target activity against KDR.[12]

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a critical safety concern as it can lead to cardiotoxicity. This should be assessed early in the drug discovery process.[4]

  • Non-Kinase Targets: Some kinase inhibitors have been found to interact with other proteins, which can contribute to both efficacy and toxicity.[11]

II. Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays
Symptom Possible Cause Suggested Action
High variability in IC50 values between experiments Inconsistent cell passage number or density.Use cells within a consistent passage number range. Optimize and standardize cell seeding density for each experiment.
Instability of the compound in solution.Prepare fresh dilutions of the compound for each experiment. Assess compound stability in cell culture media over the course of the assay.
Variation in incubator conditions (CO2, temperature, humidity).Regularly calibrate and monitor incubator conditions.
Edge effects observed in multi-well plates Uneven evaporation from wells at the edge of the plate.Fill the outer wells with sterile PBS or media without cells. Ensure proper humidification of the incubator.
"Bell-shaped" dose-response curve Compound precipitation at high concentrations.Visually inspect wells for precipitation. Perform a solubility assay (see Protocol 3).
Off-target toxicity at high concentrations.Profile the compound against a panel of kinases and assess general cytotoxicity in a non-target-dependent cell line.
Guide 2: Discrepancy Between Biochemical and Cellular Potency
Symptom Possible Cause Suggested Action
Cellular IC50 is >10-fold higher than biochemical IC50 Poor cell permeability.Perform a Caco-2 permeability assay to assess intestinal absorption.[4] Modify the chemical structure to improve physicochemical properties (e.g., balance lipophilicity and polarity).[13][14]
Compound is an efflux pump substrate.Use cell lines that overexpress efflux pumps (e.g., MDCKII-MDR1) to determine if the compound is a substrate.[5] Co-incubate with known efflux pump inhibitors.
High metabolic clearance in cells.Perform metabolic stability assays using liver microsomes or hepatocytes.[6]
High plasma protein binding.Measure the fraction of compound bound to plasma proteins. The unbound fraction is considered active.[7]

III. Quantitative Data Summary

Table 1: Example IC50 Values of Pyrrolopyrimidine Kinase Inhibitors
CompoundTarget Kinase(s)Biochemical IC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 5k EGFR, Her2, VEGFR2, CDK240-204MCF-7, HepG2, MDA-MB-231, HeLa29-59[1]
BKI-1812 CpCDPK1-C. parvum-[7]
BKI-1814 CpCDPK1-C. parvum-[7]
Compound 1 LRRK2-SHSY5Y0.159[15]
CGP77675 c-Src-PC3-[16]
CGP76030 c-Src-PC3-[16]

Note: This table provides a selection of data from the cited literature. Direct comparison of IC50 values should be done with caution due to variations in assay conditions.[17]

Table 2: Physicochemical Properties and ADME Profile of Selected Pyrrolopyrimidine Derivatives
CompoundPropertyValueImplicationReference
Compound 8f QPlogPo/w6.95High lipophilicity, potential solubility issues[4]
QPlogS-8.35Poor aqueous solubility[4]
QPlogHERG-6.218Potential cardiotoxicity[4]
Compound 8g QPlogPo/w7.19High lipophilicity, potential solubility issues[4]
QPlogS-8.73Poor aqueous solubility[4]
QPlogHERG-6.094Potential cardiotoxicity[4]

IV. Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from a standard MTT method used for assessing the cytotoxic effects of compounds on cancer cell lines.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrrolopyrimidine inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based Kinase Inhibition Assay

This protocol describes a general method for a biochemical kinase inhibition assay using a luminescence-based ATP detection kit.[3]

  • Compound Preparation: Prepare a serial dilution of the pyrrolopyrimidine inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the wells of a 384-well white, flat-bottom assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, the specific peptide substrate, and the assay buffer.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate. Include a "no kinase" control for 100% inhibition.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC50 value from the dose-response curve.

Protocol 3: Target Engagement Assay in Live Cells

This protocol outlines a general workflow for a probe-based target engagement assay.[19]

  • Cell Treatment: Treat cells with a range of concentrations of the test pyrrolopyrimidine inhibitor or a vehicle control.

  • Probe Addition: Add a cell-penetrant, covalent kinase probe to all samples. The probe will covalently bind to its target kinases. If the target kinase is already bound by the test inhibitor, the probe will be unable to bind.

  • Cell Lysis and Enrichment: Lyse the cells and enrich for the probe-labeled proteins, for example, using biotin-streptavidin affinity purification if the probe contains a biotin handle.

  • Quantification: Quantify the amount of captured kinase target from each sample using methods like Western blotting or mass spectrometry.

  • Data Analysis: A decrease in the amount of captured kinase in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

V. Visualizations

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_target Target Engagement b_start Compound Dilution b_assay Kinase Inhibition Assay (e.g., Luminescence-based) b_start->b_assay b_read Signal Detection b_assay->b_read b_end Biochemical IC50 b_read->b_end c_start Cell Seeding c_treat Compound Treatment c_start->c_treat c_assay Cell Viability Assay (e.g., MTT) c_treat->c_assay c_read Absorbance Reading c_assay->c_read c_end Cellular IC50 c_read->c_end t_start Live Cell Treatment t_probe Covalent Probe Addition t_start->t_probe t_lysis Lysis & Enrichment t_probe->t_lysis t_quant Quantification (MS/WB) t_lysis->t_quant t_end Confirmation of Target Binding t_quant->t_end troubleshooting_workflow start Discrepancy Observed: Biochemical IC50 << Cellular IC50 solubility Check Solubility & Aggregation start->solubility permeability Assess Cell Permeability (e.g., Caco-2) start->permeability efflux Investigate Efflux Pump Activity start->efflux metabolism Evaluate Metabolic Stability start->metabolism off_target Profile for Off-Target Effects start->off_target solubility_res Precipitation in media? solubility->solubility_res permeability_res Low permeability? permeability->permeability_res efflux_res Efflux substrate? efflux->efflux_res optimize_sol Optimize Formulation or Resynthesize solubility_res->optimize_sol Yes optimize_perm Improve Physicochemical Properties permeability_res->optimize_perm Yes optimize_efflux Modify Scaffold to Avoid Efflux efflux_res->optimize_efflux Yes signaling_pathway cluster_pathway Intracellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Inhibitor Pyrrolopyrimidine Kinase Inhibitor Inhibitor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Growth ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response

References

Technical Support Center: Overcoming Resistance to 5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 5H-pyrrolo[3,2-d]pyrimidin-4-amine-based inhibitors in cancer cell lines. The core structure of this compound is a 7-deazapurine, which is a scaffold for many kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, initially sensitive to a this compound derivative, is now showing resistance. What are the common underlying mechanisms?

A1: Acquired resistance to targeted therapies, including those based on the pyrrolopyrimidine scaffold, is a common challenge. The primary mechanisms can be broadly categorized as follows:

  • On-Target Alterations: These are genetic changes in the drug's primary target. For pyrrolopyrimidine-based EGFR inhibitors, this often involves secondary mutations in the EGFR kinase domain that prevent the drug from binding effectively. A notable example is the C797S mutation, which blocks the covalent binding of irreversible inhibitors.[1][2][3] Other mutations like L718Q and L844V have also been identified.[1][2]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited target. A well-documented mechanism of resistance to EGFR inhibitors is the amplification of the MET receptor tyrosine kinase.[4][5] MET amplification can reactivate downstream signaling pathways like PI3K/AKT, rendering the EGFR blockade ineffective.[5][6]

  • Drug Efflux and Metabolism: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.[7][8] Pyrrolopyrimidine derivatives have been investigated in relation to multidrug resistance-associated protein 1 (MRP1, or ABCC1).[9][10]

  • Phenotypic Changes: Processes such as the epithelial-to-mesenchymal transition (EMT) can induce a more resistant cellular state.[7]

Q2: How can I experimentally confirm that my cell line has developed resistance?

A2: The most direct method is to perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) and compare the half-maximal inhibitory concentration (IC50) of your parental (sensitive) cell line with the suspected resistant line.[7][11] A significant increase or rightward shift in the IC50 value for the resistant cells confirms decreased sensitivity.[11]

Q3: What are the first steps to investigate the specific mechanism of resistance in my cell line?

A3: A logical workflow is to first confirm resistance and then systematically investigate the most common mechanisms.

G cluster_start Initial Observation cluster_confirm Confirmation cluster_investigate Mechanism Investigation cluster_outcome Potential Findings & Next Steps start Cells show reduced sensitivity to pyrrolopyrimidine inhibitor confirm Confirm Resistance: Perform IC50 Assay start->confirm result Significant IC50 Increase? confirm->result seq On-Target: Sequence Target Gene (e.g., EGFR) result->seq Yes phospho Bypass Pathways: Phospho-Kinase Array / Western Blot result->phospho Yes efflux Drug Efflux: Measure Intracellular Drug Concentration / ABC Transporter Expression result->efflux Yes no_res Re-evaluate experiment: - Compound stability - Cell line integrity - Assay conditions result->no_res No mut_found Finding: Gatekeeper mutation (e.g., C797S) Next Step: Test next-generation or alternative binding inhibitors seq->mut_found bypass_found Finding: MET/HER2 Amplification Next Step: Combine with MET/HER2 inhibitor (e.g., Crizotinib) phospho->bypass_found efflux_found Finding: Upregulated ABCG2/ABCC1 Next Step: Combine with ABC transporter inhibitor efflux->efflux_found G cluster_pathway EGFR Signaling and Resistance EGF EGF Ligand EGFR EGFR EGF->EGFR Activates EGFR_mut EGFR (C797S Mutation) EGF->EGFR_mut Activates Downstream PI3K/AKT & RAS/MAPK Pathways EGFR->Downstream EGFR_mut->Downstream Signal Restored MET MET (Amplified) MET->Downstream Bypass Signal Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->EGFR_mut Binding Blocked Proliferation Cell Proliferation & Survival Downstream->Proliferation G cluster_cell ABC Transporter-Mediated Drug Efflux extracellular Extracellular Space intracellular Intracellular Space membrane pump ABC Transporter (e.g., ABCC1/MRP1) drug_out Inhibitor pump->drug_out Efflux adp ADP + Pi pump->adp drug_in Inhibitor drug_in->pump Enters Cell atp ATP atp->pump

References

Technical Support Center: Addressing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of compound precipitation in cell culture media. Ensuring your compound remains in solution is critical for obtaining accurate and reproducible experimental results.

Troubleshooting Guides

This section provides solutions to specific precipitation issues you may encounter during your cell culture experiments.

Issue 1: Immediate Precipitate Formation Upon Addition to Media

Question: I dissolved my compound in an organic solvent (e.g., DMSO) to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I fix it?

Answer: This phenomenon, often called "crashing out," is a common problem, particularly with hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the organic solvent.[1]

Troubleshooting Workflow for Immediate Precipitation

G observe Precipitate Observed Immediately check_dmso Check Final DMSO Concentration > 0.5%? observe->check_dmso remake_stock Remake Stock at a Higher Concentration & Use Less Volume check_dmso->remake_stock Yes check_compound_conc Check Final Compound Concentration check_dmso->check_compound_conc No remake_stock->check_compound_conc lower_compound_conc Lower Final Compound Concentration check_compound_conc->lower_compound_conc Too High modify_dilution Modify Dilution Method: - Pre-warm media to 37°C - Add stock dropwise while vortexing - Perform serial dilutions check_compound_conc->modify_dilution Acceptable resolved Issue Resolved lower_compound_conc->resolved solubility_assay Perform Kinetic Solubility Assay modify_dilution->solubility_assay solubility_assay->resolved

Caption: Troubleshooting workflow for immediate compound precipitation.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
High Final Compound Concentration The final concentration of your compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of the compound. It is advisable to first determine the maximum soluble concentration through a solubility test.
Solvent Shock Rapidly diluting a concentrated stock solution from an organic solvent (like DMSO) into the aqueous culture medium causes a sudden change in polarity, leading to precipitation.Perform a stepwise or serial dilution of the stock solution in pre-warmed (37°C) culture media.[2] Add the compound stock to the media dropwise while gently vortexing or stirring to ensure rapid and even distribution.[3]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[2]
High Solvent Concentration While a solvent like DMSO is necessary for initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final solvent concentration in the culture medium as low as possible, ideally below 0.5% and for sensitive cell lines, at or below 0.1%.[4]
Issue 2: Precipitate Forms After Incubation

Question: My media with the test compound appeared clear initially, but after a few hours or days in the incubator, I noticed a precipitate. What could be the cause?

Answer: Delayed precipitation suggests that the initial concentration was near the compound's solubility limit under your experimental conditions. Changes in the culture environment over time can lead to the compound coming out of solution.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Temperature and pH Shifts The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the media, affecting the solubility of some compounds.[3] As cells metabolize, they can also alter the local pH.[3]Ensure your media is properly buffered for the CO2 concentration in your incubator (e.g., using HEPES).[3] Test the compound's solubility at different pH values to understand its sensitivity.
Interaction with Media Components The compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time.If possible, try a different basal media formulation. You can also test the compound's stability in a simpler buffer, like PBS, to see if media components are the issue.[3]
Evaporation In long-term cultures, evaporation can concentrate all media components, including your test compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids.
Compound Instability The compound itself may be unstable in the aqueous environment of the cell culture medium and degrade over time, with the degradation products being insoluble.Prepare fresh media with the compound more frequently. Consider performing a stability study of your compound in the media over the time course of your experiment.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in the cell culture medium?

Precipitation can be caused by several factors, including:

  • Poor aqueous solubility: Many small molecules, especially those developed for targeting intracellular proteins, are hydrophobic and have low solubility in water-based media.

  • High concentration: The final concentration of your compound may be above its solubility limit in the culture medium.

  • Solvent shock: Rapidly diluting a compound from an organic solvent stock into the aqueous medium can cause it to "crash out."

  • Media components: Interactions with salts, proteins, and other components in the media can reduce a compound's solubility.

  • Temperature and pH: Changes in temperature and pH can affect a compound's stability and solubility.

  • Improper stock solution handling: Repeated freeze-thaw cycles of stock solutions can lead to precipitation.

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?

The maximum tolerated DMSO concentration is highly cell-line dependent. A general guideline is to keep the final concentration at or below 0.5%, with 0.1% or lower being recommended for sensitive cell lines or long-term studies.[4] It is crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration for your specific cell line and experimental duration.

Table 1: General DMSO Tolerance for Common Cell Lines

DMSO ConcentrationGeneral EffectRecommended for
< 0.1% Generally considered safe with minimal effects.[4]Sensitive primary cells, long-term exposure studies.[4]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.[4]A common range for many in vitro assays.
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines.[4]Short-term exposure may be possible for some robust lines, but requires careful validation.
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.[4]Generally not recommended for cell-based assays.

Q3: How does pH affect the solubility of my compound?

The solubility of ionizable compounds is highly dependent on pH.[5]

  • Weakly acidic compounds are more soluble at higher (more basic) pH because they are deprotonated and exist in their more soluble ionic form.

  • Weakly basic compounds are more soluble at lower (more acidic) pH because they are protonated and exist in their more soluble ionic form.[6]

The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of a compound.[7]

Q4: Can serum in the media affect my compound's solubility?

Yes, serum can have a significant impact. Serum proteins, such as albumin, can bind to hydrophobic compounds, which can either increase their solubility or, in some cases, lead to the formation of insoluble complexes.[8] The effect of serum is compound-dependent, and it is advisable to test for precipitation in both serum-containing and serum-free media if you suspect an interaction.

Q5: What are the consequences of compound precipitation in my experiment?

Compound precipitation can lead to several problems:

  • Inaccurate Dosing: The actual concentration of the dissolved compound is unknown and lower than intended, leading to inaccurate and unreliable results.

  • Cellular Stress: Particulate matter can induce cellular stress responses that are independent of the compound's intended biological activity. This can lead to off-target effects and misinterpretation of data.

  • Physical Damage to Cells: Precipitates can physically damage cells, leading to decreased viability and confounding cytotoxicity assays.

Signaling Pathways Affected by Cellular Stress

Physical stress from compound precipitates can activate various cellular stress response pathways, which can interfere with the intended biological investigation.

G precipitate Compound Precipitate stress Cellular Stress (e.g., Physical, Oxidative) precipitate->stress jnk_p38 JNK/p38 MAPK Pathway Activation stress->jnk_p38 upr Unfolded Protein Response (UPR) stress->upr apoptosis Apoptosis jnk_p38->apoptosis inflammation Inflammation jnk_p38->inflammation upr->apoptosis survival Altered Cell Survival/Proliferation upr->survival

Caption: Cellular stress pathways activated by compound precipitates.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is used to determine the kinetic solubility of a compound, which is the concentration at which it begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Test compound

  • 100% DMSO (anhydrous)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • 96-well or 384-well microtiter plates

  • Laser nephelometer

Methodology:

  • Prepare Stock Solutions: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: In the microtiter plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Add Buffer: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1%).

  • Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[3]

  • Measure Light Scattering: Use a nephelometer to measure the light scattered by undissolved particles in each well.[3]

  • Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.[1]

Protocol 2: Analysis of Compound Concentration in Media by LC-MS

This protocol is for accurately quantifying the amount of a compound that remains dissolved in cell culture media after a period of incubation.

Materials:

  • Cell culture media containing the test compound

  • Acetonitrile

  • Centrifuge

  • LC-MS system

Methodology:

  • Sample Collection: Collect an aliquot of the cell culture medium at the desired time point.

  • Protein Precipitation: Add 2 volumes of acetonitrile to the media sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins and any undissolved compound.

  • Supernatant Collection: Carefully collect the supernatant.

  • Dilution: Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% acetic acid) to bring the compound concentration within the linear range of the LC-MS instrument.

  • LC-MS Analysis: Inject the diluted sample into the LC-MS system for quantification. A standard curve of the compound should be run in parallel to determine the concentration accurately.

References

improving the signal-to-noise ratio in fluorescence-based kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the signal-to-noise ratio in fluorescence-based kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it critical in fluorescence-based kinase assays?

The signal-to-noise ratio (S/N) is a measure that compares the level of the desired signal to the level of background noise. In the context of kinase assays, the "signal" is the fluorescence generated by the enzymatic reaction, while the "noise" is the unwanted background fluorescence. A high S/N ratio is crucial for obtaining reliable and reproducible data, as it ensures that the measured signal from kinase activity is clearly distinguishable from the background.[1] A low S/N ratio can mask true enzymatic activity, leading to inaccurate results and difficulty in detecting inhibitors or modulators.

Q2: What are the primary sources of high background noise in fluorescence-based kinase assays?

High background noise can originate from several sources:

  • Autofluorescence: Many biological molecules, such as NADH and flavins, naturally fluoresce.[1] Components of the assay medium like phenol red or serum can also contribute to this.[1][2]

  • Fluorescent Compounds: Test compounds themselves can be fluorescent, interfering with the assay signal.[3][4]

  • Substrate Instability or Impurity: The fluorescent substrate may degrade spontaneously or contain fluorescent impurities, leading to a high background.[1]

  • Nonspecific Binding: The fluorescently labeled substrate or other reagents can bind nonspecifically to the microplate wells or other proteins in the sample.[1]

  • Instrumental Noise: The plate reader itself, including the detector and other electronics, can be a source of background noise.[1]

Q3: How can I minimize the interference from fluorescent test compounds?

A common strategy to mitigate interference from autofluorescent compounds is to use longer wavelength (red-shifted) fluorescent probes.[3][4] This is effective because most organic compounds in screening libraries tend to fluoresce at shorter wavelengths.[4] It has been estimated that while up to 5% of compounds in a typical library fluoresce in the blue emission range, this drops to less than 0.1% at emission wavelengths greater than 500 nm.[4] Another approach is to minimize the concentration of the test compound, balancing the need to detect weaker inhibitors with the risk of artifacts.[4]

Q4: What is the Z'-factor, and what is a desirable value for a robust assay?

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. It reflects the dynamic range of the assay and the data variation associated with the signal and background measurements. The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (pc) and negative (nc) controls:

Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|

A Z'-factor between 0.5 and 1.0 indicates an excellent assay quality with a large separation between the high and low controls.[5] Assays with a Z'-factor greater than 0.5 are generally considered desirable for screening.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during fluorescence-based kinase assays.

Issue 1: High Background Signal

A high background can significantly diminish the signal-to-noise ratio, masking the true signal from the enzymatic reaction.[1]

Possible Cause Recommended Solution
Autofluorescence of Assay Components Use phenol red-free media.[2] Select buffer components with minimal intrinsic fluorescence.[6] If possible, use black, low-fluorescence microplates.[6][7]
Compound Interference Use fluorescent probes with longer excitation and emission wavelengths (red-shifted fluorophores).[3][4] Include a control with the test compound alone to quantify its intrinsic fluorescence.[8]
Substrate Instability/Impurity Ensure the purity of the fluorescent substrate. Run a "no enzyme" control to check for substrate degradation over the course of the assay.[9]
Nonspecific Binding Add a non-ionic detergent like Tween-20 (e.g., 0.005-0.01%) or a protein like Bovine Serum Albumin (BSA) (e.g., 0.01-0.1%) to the assay buffer to block nonspecific binding sites.[6]
Contaminated Reagents or Labware Use fresh, high-purity reagents.[10] Ensure that pipette tips, microplates, and other labware are clean and free of fluorescent contaminants.[11]
Issue 2: Low or No Signal

A weak or absent signal can prevent the accurate measurement of kinase activity.

Possible Cause Recommended Solution
Inactive Kinase Verify the activity of the kinase with a known positive control substrate.[10] Ensure proper storage and handling of the enzyme to prevent denaturation.[9]
Suboptimal Assay Conditions Optimize the pH, temperature, and concentration of cofactors like Mg²⁺.[6][10] The optimal temperature needs to balance the enzymatic reaction rate with potential fluorescence quenching at higher temperatures.[6]
Incorrect Reagent Concentrations Titrate the enzyme and substrate concentrations to find the optimal levels for a robust signal without substrate depletion. For many kinase assays, a substrate concentration around the Michaelis constant (Km) is a good starting point.[12]
Inappropriate Instrument Settings Ensure the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore being used.[7] Optimize the gain or sensitivity settings of the detector.[7]
Photobleaching Minimize the exposure of the sample to the excitation light.[1] If possible, use anti-fade reagents in the assay buffer.[1]

Experimental Protocols

Protocol: Determining Optimal Substrate Concentration

Optimizing the substrate concentration is a critical step in assay development to ensure sensitivity and accuracy.[12]

  • Prepare a Substrate Dilution Series: Create a series of dilutions of the peptide substrate. A 10-point, 2-fold dilution series is recommended to cover a broad concentration range. If the Kₘ is unknown, a starting high concentration of 100-500 µM is suggested.[12]

  • Set Up the Reaction Plate:

    • Add the diluted peptide substrate to the wells of a microplate.

    • Include control wells that contain no peptide substrate to measure background fluorescence.[12]

  • Add Kinase: Add a pre-determined optimal concentration of the kinase to all wells.

  • Initiate the Reaction: Start the kinase reaction by adding a saturating concentration of ATP (e.g., 10-100 µM) to all wells.[12]

  • Incubate: Incubate the plate at the optimal temperature for a time period within the linear range of the reaction (typically when less than 20% of the substrate is consumed).[12]

  • Terminate the Reaction: Stop the reaction by adding a stop solution, such as EDTA.[12]

  • Detect Signal: Add the appropriate detection reagents for your assay format and incubate as required for signal development.[12]

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ. For high-throughput screening, a substrate concentration close to the Kₘ is often optimal.[12]

Protocol: Fluorescence Polarization (FP) Kinase Assay

Fluorescence polarization is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.[10][13]

  • Prepare the Kinase Reaction: In a suitable microplate (e.g., black, low-binding 384-well plate), combine the kinase, a fluorescently labeled peptide substrate, and ATP in the optimized assay buffer.[10]

  • Incubate: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the desired reaction time.[10]

  • Add Detection Reagent: Add a phosphospecific antibody that will bind to the phosphorylated peptide.[10] This binding increases the effective size of the fluorescent complex.

  • Measure Fluorescence Polarization: Use a plate reader equipped with the appropriate excitation and emission filters and polarizers to measure the fluorescence polarization.[10] The increased size of the complex slows its tumbling, resulting in a higher fluorescence polarization signal.

Visualizations

experimental_workflow General Experimental Workflow for Kinase Assays cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagent_prep Prepare Reagents (Buffer, Kinase, Substrate, ATP) plate_setup Set Up Microplate reagent_prep->plate_setup add_reagents Add Kinase, Substrate, and ATP plate_setup->add_reagents incubation Incubate at Optimal Temperature add_reagents->incubation stop_reaction Stop Reaction (Optional) incubation->stop_reaction add_detection Add Detection Reagents stop_reaction->add_detection read_plate Read Plate (Fluorescence Signal) add_detection->read_plate data_analysis Data Analysis (Calculate S/N, Z'-factor) read_plate->data_analysis troubleshooting_logic Troubleshooting Logic for Low S/N Ratio start Low Signal-to-Noise Ratio check_background High Background? start->check_background check_signal Low Signal? check_background->check_signal No autofluorescence Check Autofluorescence (Media, Compounds) check_background->autofluorescence Yes enzyme_activity Confirm Kinase Activity check_signal->enzyme_activity Yes end Improved S/N Ratio check_signal->end No nonspecific_binding Optimize Blocking (BSA, Tween-20) autofluorescence->nonspecific_binding reagent_purity Verify Reagent Purity nonspecific_binding->reagent_purity reagent_purity->end assay_conditions Optimize Conditions (pH, Temp, [Cofactor]) enzyme_activity->assay_conditions reagent_conc Titrate Enzyme and Substrate assay_conditions->reagent_conc instrument_settings Check Instrument Settings reagent_conc->instrument_settings instrument_settings->end signaling_pathway Simplified Kinase Signaling Pathway Kinase Kinase Substrate Substrate (Unphosphorylated) Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Inhibitor Kinase Inhibitor Inhibitor->Kinase Downstream_Signal Downstream Signaling Phosphorylated_Substrate->Downstream_Signal

References

Validation & Comparative

Validation of a 5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivative as a Specific Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a specific 5H-pyrrolo[3,2-d]pyrimidin-4-amine derivative, Compound 20d, a potent VEGFR2 kinase inhibitor, with the established multi-kinase inhibitor, Sunitinib. The information presented is supported by experimental data from published research, offering insights into its potential as a targeted therapeutic agent.

Introduction

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a promising heterocyclic structure in the development of kinase inhibitors due to its structural similarity to the adenine core of ATP.[1] While the parent compound, this compound, is not extensively characterized as a kinase inhibitor, its derivatives have shown significant potential. This guide focuses on a specific derivative, 1-(2-fluoro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (Compound 20d) , which has been identified as a potent and selective type-II inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[2]

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3] Type-II inhibitors, like Compound 20d, bind to the inactive "DFG-out" conformation of the kinase, often leading to improved selectivity compared to type-I inhibitors that target the highly conserved ATP-binding pocket.[3][4]

This guide will compare the inhibitory activity of Compound 20d with Sunitinib, a well-established multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR2.[5]

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of Compound 20d and Sunitinib against VEGFR2 and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase TargetCompound 20d IC50 (nM)Sunitinib IC50 (nM)Reference
VEGFR2 (KDR)1.2261[2][5]
PDGFRβ13Not directly compared in the same study[2]
Tie-228Not directly compared in the same study[2]
EGFR>100093[2][5]
Her2Not Reported40[5]
CDK2Not Reported204[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of kinase inhibitors. Below are representative protocols for in vitro kinase activity and cell proliferation assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[6]

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds (Compound 20d, Sunitinib) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A 1:3 dilution series starting from 1 mM is recommended. A DMSO-only well serves as the "no inhibitor" control.[6]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the VEGFR2 kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a mixture containing the peptide substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.[6]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[6]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cell Proliferation Assay (HUVEC)

This assay assesses the ability of an inhibitor to prevent the proliferation of human umbilical vein endothelial cells (HUVEC) stimulated by VEGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial Cell Growth Medium

  • VEGF (Vascular Endothelial Growth Factor)

  • Test compounds (Compound 20d, Sunitinib)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • The next day, replace the medium with a serum-free medium containing various concentrations of the test compounds.

    • Incubate for 1 hour.

  • Stimulation:

    • Add VEGF to the wells to a final concentration of 10 ng/mL to stimulate cell proliferation. Include a "no VEGF" control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition of cell proliferation for each compound concentration relative to the VEGF-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

VEGFR2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound20d Compound 20d Compound20d->VEGFR2 Inhibits (Type-II)

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of Compound 20d.

Experimental Workflow for Kinase Inhibitor Validation

Kinase_Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo™) determine_ic50 Determine IC50 biochemical_assay->determine_ic50 selectivity_panel Kinase Selectivity Profiling determine_ic50->selectivity_panel cell_proliferation Cell Proliferation Assay (e.g., HUVEC) selectivity_panel->cell_proliferation target_engagement Target Engagement Assay (e.g., Western Blot for p-VEGFR2) cell_proliferation->target_engagement xenograft_model Tumor Xenograft Model target_engagement->xenograft_model efficacy_assessment Assess Tumor Growth Inhibition xenograft_model->efficacy_assessment end End: Validated Inhibitor efficacy_assessment->end start Start: Novel Compound start->biochemical_assay

Caption: General workflow for the validation of a novel kinase inhibitor.

Conclusion

The this compound derivative, Compound 20d, demonstrates potent and selective inhibition of VEGFR2 kinase in preclinical models. Its type-II binding mechanism may offer advantages in terms of selectivity over multi-targeted inhibitors like Sunitinib. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the continued investigation and validation of this and similar compounds as potential anti-angiogenic therapies in oncology. Further studies, including comprehensive kinome profiling and in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of Pyrrolopyrimidine and Pyrazolopyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative analysis of two prevalent heterocyclic scaffolds.

In the landscape of medicinal chemistry, pyrrolopyrimidines and pyrazolopyrimidines have emerged as "privileged scaffolds." These fused heterocyclic systems are central to the structure of numerous biologically active compounds, from approved therapeutics to promising clinical candidates. Their structural resemblance to endogenous purines allows them to effectively interact with a wide array of biological targets, particularly protein kinases. This guide provides a head-to-head comparison of these two important scaffolds, supported by structural data, biological activity, and representative experimental protocols to inform rational drug design and development.

Chemical Structure and Physicochemical Properties

The fundamental difference between the two scaffolds lies in the composition of their five-membered ring: pyrrolopyrimidines contain a pyrrole ring fused to the pyrimidine, whereas pyrazolopyrimidines feature a pyrazole ring. This seemingly minor change—the addition of a second nitrogen atom in the pyrazole ring—introduces significant alterations in the scaffold's electronic properties, hydrogen bonding capabilities, and overall topology.

Both scaffolds exist as several isomers depending on the fusion points of the two rings. The most common isomers in medicinal chemistry are the 7-deazapurines (pyrrolo[2,3-d]pyrimidines) and the pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.[1][2][3]

Below is a summary of the core structures and calculated physicochemical properties for representative isomers.

Property7H-Pyrrolo[2,3-d]pyrimidinePyrazolo[1,5-a]pyrimidine
Core Structure 7H-Pyrrolo[2,3-d]pyrimidinePyrazolo[1,5-a]pyrimidine
Molecular Formula C₆H₅N₃[4]C₆H₅N₃[5][6]
Molecular Weight 119.12 g/mol [4]119.12 g/mol [6]
Topological Polar Surface Area 41.6 Ų[4]30.2 Ų[6]
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 33
cLogP 0.7[4]0.3

Synthesis Overview

The synthesis of these scaffolds is well-established, allowing for extensive derivatization. Pyrrolopyrimidines are often constructed by building the pyrimidine ring onto a pre-existing pyrrole core or vice-versa.[2] Pyrazolopyrimidines are frequently synthesized via the condensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds, such as β-dicarbonyls or β-enaminones, which allows for regioselective control of the final isomer.[3]

Synthetic_Workflow cluster_0 Pyrrolopyrimidine Synthesis cluster_1 Pyrazolopyrimidine Synthesis P1 Substituted Pyrrole P3 Cyclization P1->P3 P2 Pyrimidine Precursor (e.g., formamide) P2->P3 P4 Pyrrolo[2,3-d]pyrimidine Core P3->P4 Z1 3-Aminopyrazole Z3 Condensation/ Cyclization Z1->Z3 Z2 1,3-Bielectrophile (e.g., β-dicarbonyl) Z2->Z3 Z4 Pyrazolo[1,5-a]pyrimidine Core Z3->Z4

Caption: Generalized synthetic workflows for scaffold synthesis.

Biological Activity and Therapeutic Applications

Both scaffolds are integral to a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and CNS-related effects.[7][8] Their ability to mimic purines makes them particularly effective as inhibitors of protein kinases, where they often act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region.

ScaffoldDrug/Compound ExampleTherapeutic Target(s)Indication/Application
Pyrrolopyrimidine TofacitinibJanus Kinases (JAKs)Rheumatoid Arthritis
RuxolitinibJanus Kinases (JAK1/2)Myelofibrosis
NVP-AEW541 (Preclinical)IGF-1RAnticancer Research[8]
Compound 8 (Preclinical)mTORAnticancer Research[8]
Pyrazolopyrimidine ZaleplonGABA-A ReceptorInsomnia[5][9]
DinaciclibCDKs (1, 2, 5, 9)Oncology (Clinical Trials)[10]
RepotrectinibROS1/TRKNon-Small Cell Lung Cancer[10]
Erlotinib AnaloguesEGFR/ErbB2Anticancer Research[11]

Head-to-Head Comparison in Kinase Inhibition

The most direct comparison can be made in the context of kinase inhibition, where both scaffolds have been extensively explored. The choice between a pyrrolo- or pyrazolopyrimidine core can profoundly impact potency, selectivity, and pharmacokinetic properties.

Structural Rationale:

  • Pyrrolo[2,3-d]pyrimidines (7-deazapurines): The N7-H of the pyrrole ring acts as a crucial hydrogen bond donor, mimicking the N7-H of adenine. This interaction is often key for anchoring the inhibitor to the kinase hinge. The C5 position offers a vector for substitution into the solvent-exposed region, which can be modified to enhance selectivity and physicochemical properties.

  • Pyrazolo[3,4-d]pyrimidines: This isomer also mimics adenine's hydrogen bonding pattern, with the pyrazole N1-H acting as a donor to the hinge. It is a common scaffold for ATP-competitive inhibitors.

  • Pyrazolo[1,5-a]pyrimidines: These isomers lack a hydrogen bond donor in the five-membered ring. Their interaction with the kinase hinge typically relies on hydrogen bonds formed by exocyclic amines or other substituents, while the core itself provides a rigid and planar scaffold for orienting these functional groups. This can sometimes lead to different selectivity profiles compared to the other scaffolds.[3]

Comparative Performance Data (Illustrative Kinase Targets)

ParameterPyrrolopyrimidine SeriesPyrazolopyrimidine SeriesReference Target(s)
Potency (IC₅₀) Can achieve sub-nanomolar to low nanomolar potency.[8]Also achieves potent, low nanomolar inhibition.[11]EGFR, CDKs, JAKs, mTOR[8][11]
Selectivity Selectivity is highly dependent on substitution patterns. The scaffold itself has been adapted for selective inhibitors of JAKs, mTOR, and others.[8]Widely used for multi-kinase inhibitors (e.g., Dinaciclib) but can also be tailored for high selectivity (e.g., Repotrectinib).[10]Pan-kinase vs. Selective
Solubility Generally moderate; can be a challenge and often requires optimization of substituents.[1]The additional nitrogen atom can sometimes improve aqueous solubility, although this is highly context-dependent.Aqueous Media
Metabolic Stability The pyrrole ring can be susceptible to oxidative metabolism.The pyrazole ring is often considered more metabolically robust and less prone to oxidation compared to pyrrole.Human Liver Microsomes

The pyrazole ring's additional nitrogen atom makes it more electron-deficient than a pyrrole ring, which can render it more stable to oxidative metabolism. This is a key potential advantage of the pyrazolopyrimidine scaffold in designing drugs with improved pharmacokinetic profiles.

Signaling Pathway: PI3K/mTOR Inhibition

Both scaffolds have been successfully employed to create inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Protein Synthesis S6K->Proliferation EIF4E->Proliferation Pyrrolo_Inhibitor Pyrrolopyrimidine Inhibitor (e.g., Compound 8) Pyrrolo_Inhibitor->mTORC1 Pyrazolo_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolo_Inhibitor->PI3K

Caption: Inhibition of the PI3K/mTOR pathway by scaffold-based drugs.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the potency (IC₅₀) of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction; a lower ATP level signifies higher kinase activity.

1. Materials and Reagents:

  • Kinase: Purified, recombinant target kinase (e.g., EGFR, CDK2).
  • Substrate: Specific peptide or protein substrate for the kinase.
  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • ATP: Adenosine triphosphate solution at a specified concentration (often near the Kₘ for the kinase).
  • Test Compounds: Serial dilutions of pyrrolopyrimidine and pyrazolopyrimidine inhibitors in DMSO.
  • Detection Reagent: A commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
  • Assay Plates: White, opaque 384-well microplates.
  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

2. Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds, control inhibitor, or DMSO (vehicle control) into the wells of the 384-well plate.
  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase reaction buffer. Add 5 µL of this mix to each well.
  • Incubation 1: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the kinase reaction.
  • Incubation 2: Incubate the plate for 1 hour at room temperature.
  • Termination and Detection: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luminescence signal proportional to the ATP concentration.
  • Incubation 3: Incubate for 10 minutes in the dark to stabilize the signal.
  • Data Acquisition: Read the luminescence signal on a plate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the high (DMSO) and low (control inhibitor) controls.
  • The percent inhibition values are plotted against the logarithm of the compound concentration.
  • The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

A [label="1. Add Compound Dilutions\n& DMSO to 384-well plate"]; B [label="2. Add Kinase + Substrate\nMaster Mix"]; C [label="3. Pre-incubate (15 min)"]; D [label="4. Add ATP to Initiate Reaction"]; E [label="5. Incubate (60 min)"]; F [label="6. Add ATP Detection Reagent\n(Stops reaction, generates signal)"]; G [label="7. Read Luminescence"]; H [label="8. Calculate % Inhibition\n& Determine IC50", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Workflow for an in vitro luminescence-based kinase assay.

Conclusion

Both pyrrolopyrimidine and pyrazolopyrimidine scaffolds are exceptionally versatile and powerful frameworks for the design of therapeutic agents, particularly kinase inhibitors.

  • Pyrrolopyrimidines are excellent purine bioisosteres, with the pyrrole N-H being a key interacting element. Their development has led to several approved drugs.

  • Pyrazolopyrimidines offer additional structural diversity and potential advantages in metabolic stability due to the more electron-deficient pyrazole ring. The different isomers provide distinct structural arrangements and hydrogen bonding patterns that can be exploited for modulating potency and selectivity.

The choice between these scaffolds is not a matter of inherent superiority but one of strategic design. The decision should be guided by the specific topology of the target's active site, the desired selectivity profile, and the pharmacokinetic challenges that need to be overcome. As our understanding of structure-activity and structure-property relationships continues to grow, both scaffolds will undoubtedly remain cornerstones of modern drug discovery.

References

Comparative Selectivity Profiling of 9-Deazaadenine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor development, the pursuit of compounds with high selectivity and potency is paramount. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of various 9-deazaadenine derivatives, a class of compounds showing promise in targeting protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and development of kinase inhibitors.

Introduction to 9-Deazaadenine Derivatives as Kinase Inhibitors

The 9-deazaadenine scaffold, an analog of adenine where the nitrogen at position 9 is replaced by a carbon atom, has emerged as a versatile template for the design of kinase inhibitors. This structural modification allows for greater synthetic flexibility and can lead to altered binding modes within the ATP-binding pocket of kinases, potentially enhancing selectivity and overcoming resistance mechanisms. While initially explored for their antiviral and cytotoxic properties, recent research has highlighted their potential as potent and selective inhibitors of various protein kinases.

Cross-Reactivity and Selectivity Profiling Data

A critical aspect of drug development is understanding the off-target effects of a compound. Kinome-wide profiling provides a broad view of an inhibitor's selectivity. The following tables summarize the inhibitory activity (IC50 values) of selected 9-deazaadenine derivatives against a panel of protein kinases.

Disclaimer: The following data is compiled from various research publications. Direct comparison between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity (IC50, nM) of 9-Deazaadenine Derivatives Against a Panel of Protein Kinases

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase 1IC50 (nM)Off-Target Kinase 2IC50 (nM)Reference
Compound A Aurora A15Aurora B35VEGFR2>1000Fictional Data
Compound B Src8Abl50Lck25Fictional Data
Compound C JAK222JAK3150TYK2>500Fictional Data
Compound D p38α45JNK1300ERK2>1000Fictional Data

Note: The data presented in this table is illustrative and based on hypothetical 9-deazaadenine derivatives to demonstrate the format of a comparative guide. Real-world data would be populated from specific scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the selectivity profiling of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: Radiometric Assay)
  • Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates for each kinase

    • 9-deazaadenine derivative stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-33P]ATP

    • ATP solution

    • 96-well or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the 9-deazaadenine derivative in DMSO.

    • In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Example: Western Blotting)
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one known to overexpress the target kinase) to approximately 70-80% confluency.

    • Treat the cells with varying concentrations of the 9-deazaadenine derivative or a vehicle control (DMSO) for a specified time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the levels of the phosphorylated protein to the total protein levels or a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Deazaadenine 9-Deazaadenine Derivative Deazaadenine->RAF Deazaadenine->PI3K

Caption: A simplified representation of the MAPK and PI3K/AKT signaling pathways, common targets for kinase inhibitors. 9-Deazaadenine derivatives can be designed to inhibit key kinases within these cascades, thereby blocking downstream signaling that promotes cell proliferation and survival.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_profiling In Vitro Profiling cluster_cellular Cellular Assays Synthesis Synthesis of 9-Deazaadenine Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Primary_Screen Primary Kinase Screen (Single Concentration) Purification->Primary_Screen IC50_Determination IC50 Determination for Active Compounds Primary_Screen->IC50_Determination Selectivity_Panel Broad Kinase Selectivity Panel IC50_Determination->Selectivity_Panel Target_Engagement Target Engagement (e.g., Western Blot) Selectivity_Panel->Target_Engagement Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Target_Engagement->Proliferation_Assay

Caption: A typical experimental workflow for the discovery and characterization of novel kinase inhibitors, from chemical synthesis to in vitro and cellular evaluation.

Conclusion

The 9-deazaadenine scaffold represents a promising starting point for the development of novel kinase inhibitors. The data and protocols presented in this guide are intended to provide a framework for the comparative evaluation of these compounds. Further research, including comprehensive kinome profiling and in vivo efficacy studies, is necessary to fully elucidate the therapeutic potential of this chemical class. The continued exploration of structure-activity relationships will be crucial in designing next-generation 9-deazaadenine derivatives with enhanced selectivity and efficacy.

Confirming Target Engagement of 5H-pyrrolo[3,2-d]pyrimidin-4-amine Analogs: A Comparative Guide to Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, verifying that a compound engages its intended intracellular target is a critical step in establishing its mechanism of action and advancing it through the discovery pipeline. The 5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold is a key component of various kinase inhibitors and other targeted agents.[1][2][3][4] The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free technique to confirm and quantify this target engagement in a physiologically relevant setting.[5][6][7]

This guide provides an objective comparison of CETSA with alternative methods, supported by detailed experimental protocols and representative data for confirming the target engagement of a hypothetical this compound-based kinase inhibitor.

Comparative Analysis of Target Engagement Assays

Several techniques are available to assess compound-target interaction within cells, each with distinct principles, advantages, and limitations. CETSA provides a direct measure of physical binding in intact cells without the need for compound modification or genetic engineering of the target protein.[8][9][10]

Method Principle Key Advantages Key Limitations Typical Quantitative Readout
CETSA® (Cellular Thermal Shift Assay) Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after a heat challenge.[9][11][12]Label-free; applicable in intact cells, tissues, and cell lysates, reflecting physiological conditions.[5][8][13]Not all binding events cause a significant thermal shift; can be lower throughput for traditional Western blot-based detection.[8]ΔTm : Change in melting temperature. EC50 : Potency from Isothermal Dose-Response.
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent energy transfer molecule (tracer) that competes with the test compound.High-throughput and quantitative; suitable for live-cell, real-time measurements.[8][9]Requires genetic modification (tagging) of the target protein, which may cause steric hindrance or alter protein function.[9][14]IC50 : Half-maximal inhibitory concentration.
DARTS (Drug Affinity Responsive Target Stability) Ligand binding protects the target protein from degradation by an exogenous protease.[9][15]Label-free and does not require protein modification; can be used in complex cell lysates.[9][15]Requires careful optimization of protease digestion; may be less sensitive for some interactions and is typically low-throughput.[15]Degree of protease protection (semi-quantitative).

Visualizing Key Processes

To better understand the experimental workflow and the biological context, the following diagrams illustrate the CETSA process and a representative signaling pathway targeted by kinase inhibitors.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Protein Quantification treat Treat cells with This compound analog or vehicle (DMSO) heat Heat cell suspension across a temperature gradient (Melt Curve) or at a fixed temperature (ITDR) treat->heat lyse Cell Lysis (e.g., freeze-thaw) heat->lyse centrifuge Centrifugation to separate soluble fraction (supernatant) from aggregated protein (pellet) lyse->centrifuge quant Collect supernatant centrifuge->quant wb Analyze soluble target protein levels via Western Blot, ELISA, or Mass Spec quant->wb data_analysis Generate melt curves (ΔTm) or dose-response curves (EC50) wb->data_analysis Data Analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Phosphorylates Response Cell Proliferation, Survival, Differentiation Transcription->Response Regulates Gene Expression for Inhibitor This compound (Kinase Inhibitor) Inhibitor->RTK Inhibits

Caption: A representative RTK signaling pathway often targeted by pyrrolopyrimidine inhibitors.

Experimental Protocols

The following are detailed protocols for performing CETSA to determine both the thermal shift (Melt Curve) and the potency of target engagement (Isothermal Dose-Response).

Protocol 1: CETSA Melt Curve

This protocol is designed to determine the change in the melting temperature (ΔTm) of a target protein upon binding to the this compound analog.

  • Cell Culture and Treatment :

    • Culture cancer cells known to express the target kinase (e.g., SNU-16 for FGFR1) to 70-80% confluency.[3]

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 5-10 x 106 cells/mL.

    • Divide the cell suspension into two main aliquots: one for vehicle (DMSO) treatment and one for the test compound.

    • Treat one aliquot with the this compound analog at a fixed concentration (e.g., 10 µM) and the other with an equivalent volume of DMSO.

    • Incubate for 1-2 hours at 37°C.[9]

  • Heat Challenge :

    • Aliquot the treated cell suspensions (e.g., 100 µL) into PCR tubes or a 96-well PCR plate.[12]

    • Using a thermal cycler, heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes.[9][12]

    • Include an unheated control sample (room temperature or 4°C).

    • Cool the samples at room temperature for 3 minutes.[9]

  • Cell Lysis and Protein Separation :

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated, denatured proteins.[12][16]

  • Analysis :

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific to the target kinase.[13]

    • Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples.

    • Determine the Tm for each condition and calculate the thermal shift (ΔTm = Tm(compound) - Tm(vehicle)).

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the potency of target engagement (EC50) at a fixed temperature.

  • Cell Culture and Treatment :

    • Prepare cell suspensions as described in Protocol 1.

    • Treat cell aliquots with a serial dilution of the this compound analog (e.g., 0.01 to 100 µM) and a vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Heat Challenge :

    • From the melt curve data (Protocol 1), select a single temperature that results in approximately 50-70% denaturation of the target protein in the vehicle-treated sample.[16]

    • Heat all samples at this fixed temperature for 3-8 minutes, followed by cooling.

  • Cell Lysis, Protein Separation, and Analysis :

    • Follow steps 3 and 4 from Protocol 1 to lyse the cells, separate the soluble fraction, and quantify the target protein via Western blot.

    • Plot the normalized amount of soluble protein against the compound concentration (log scale).

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration required for half-maximal stabilization.

Data Presentation and Interpretation

Quantitative data from CETSA experiments should be organized for clear comparison.

Table 2: Representative Melt Curve Data

This table shows the percentage of soluble target kinase remaining after heating, relative to the unheated control (100%).

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (10 µM Compound)
4 (Control)100%100%
4698%100%
4991%99%
5275%95%
5551% 88%
5830%79%
6115%52%
645%28%

Interpretation: The melting temperature (Tm) for the vehicle is approximately 55°C. For the compound-treated sample, the Tm is shifted to approximately 61°C, resulting in a ΔTm of +6°C , confirming target engagement.

Table 3: Representative Isothermal Dose-Response Data

Data collected at a fixed temperature (e.g., 58°C) across a range of compound concentrations.

Compound Conc. (µM)% Soluble Protein (Normalized)
0 (Vehicle)0%
0.015%
0.128%
0.552%
1.075%
1098%
100100%

Interpretation: Plotting this data and fitting a curve would yield an EC50 of approximately 0.5 µM , providing a quantitative measure of the compound's potency in stabilizing its target in a cellular context.

References

Structure-Activity Relationship of 5-Substituted Pyrrolopyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolopyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Modifications at the 5-position of the pyrrolopyrimidine ring have been extensively explored to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted pyrrolopyrimidines, focusing on their anticancer activities, with supporting experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological activity of 5-substituted pyrrolopyrimidines is significantly influenced by the nature of the substituent at the 5-position. The following tables summarize the in vitro inhibitory activities of various analogs against different cancer cell lines and kinases.

Anticancer Activity of 5-Substituted Pyrrolo[2,3-d]pyrimidines
Compound5-SubstituentCell LineIC50 (µM)Reference
1 -HHT-29 (Colon)>10[2]
2 -BrHT-29 (Colon)4.55[2]
3 -ClHT-29 (Colon)4.01[2]
4 -IHT-29 (Colon)>10[2]
5k -(E)-N'-benzylidenebenzohydrazideHepG2 (Liver)29[3]
5l -(E)-N'-(4-chlorobenzylidene)benzohydrazideHepG2 (Liver)32[3]

Table 1: In vitro anticancer activity of 5-substituted pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.

Kinase Inhibitory Activity of 5-Substituted Pyrrolo[2,3-d]pyrimidines
Compound5-SubstituentKinaseIC50 (nM)Reference
5k -(E)-N'-benzylidenebenzohydrazideEGFR40[3]
5k -(E)-N'-benzylidenebenzohydrazideHer285[3]
5k -(E)-N'-benzylidenebenzohydrazideVEGFR262[3]
5k -(E)-N'-benzylidenebenzohydrazideCDK2204[3]
12d Biaryl urea moietyVEGFR-211.9[4]
15c Biaryl urea moietyVEGFR-213.6[4]

Table 2: In vitro kinase inhibitory activity of 5-substituted pyrrolo[2,3-d]pyrimidine derivatives.

Structure-Activity Relationship Summary

The data presented in the tables above highlight key structure-activity relationships for 5-substituted pyrrolopyrimidines:

  • Halogenation at the 5-position: The introduction of a halogen at the 5-position of the pyrrolo[2,3-d]pyrimidine core can significantly enhance anticancer activity. For instance, compounds with bromine (Compound 2) and chlorine (Compound 3) at the 5-position exhibited potent activity against the HT-29 colon cancer cell line, whereas the unsubstituted analog (Compound 1) was inactive.[2]

  • Bulky Substituents at the 5-position: The incorporation of larger moieties, such as benzylidenebenzohydrazide derivatives, at the 5-position has been shown to yield potent multi-targeted kinase inhibitors. Compound 5k, for example, demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[3]

  • Biaryl Urea Moieties: The addition of biaryl urea moieties at the 5-position has proven to be a successful strategy for developing potent VEGFR-2 inhibitors.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a common signaling pathway targeted by these inhibitors and a general workflow for their synthesis and evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-Substituted Pyrrolopyrimidine Inhibitor->RTK

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by 5-substituted pyrrolopyrimidine inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Pyrrolopyrimidine Core Start->Intermediate Final 5-Substituted Analogs Intermediate->Final Purification Purification & Characterization Final->Purification Kinase In vitro Kinase Assays Purification->Kinase Cell Cell-Based Assays (e.g., MTT, SRB) Purification->Cell SAR SAR Analysis Kinase->SAR Cell->SAR

Caption: General experimental workflow for the synthesis and evaluation of 5-substituted pyrrolopyrimidines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 5-Substituted Pyrrolo[2,3-d]pyrimidines

The synthesis of 5-substituted pyrrolo[2,3-d]pyrimidines often involves a multi-step process. A general procedure is outlined below, with specific details varying based on the desired substituent.

  • Formation of the Pyrrolopyrimidine Core: The core is typically synthesized through the reaction of a substituted pyrimidine with a suitable three-carbon synthon. For example, 2,4-dichloro-5-iodopyrimidine can be reacted with an appropriate amine to form the pyrrolo[2,3-d]pyrimidine scaffold.

  • Introduction of the 5-Substituent: The substituent at the 5-position is introduced via various chemical reactions. For halogenated derivatives, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used. For more complex moieties, cross-coupling reactions such as Suzuki or Sonogashira couplings are commonly employed.

  • Purification and Characterization: The final compounds are purified using techniques like column chromatography or recrystallization. The structure and purity are confirmed by analytical methods such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.[2][3]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.

  • Assay Setup: The assay is performed in a 384-well plate. Each well contains the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Then, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is evaluated using cell-based assays such as the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[2]

References

Scaffold Hopping from Purine to Pyrrolopyrimidine: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a core chemical scaffold, known as scaffold hopping, is a powerful tool in medicinal chemistry for discovering novel compounds with improved properties. This guide provides a comparative analysis of scaffold hopping from well-established purine-based inhibitors to the increasingly popular pyrrolopyrimidine core. This bioisosteric replacement, where a nitrogen atom at the 7-position of the purine ring is substituted with a carbon atom to form a 7-deazapurine (pyrrolo[2,3-d]pyrimidine), has led to the development of potent and selective inhibitors against a range of biological targets, particularly protein kinases.[1]

This guide presents a detailed comparison of purine and pyrrolopyrimidine analogs, supported by experimental data, to inform the design and development of next-generation inhibitors.

Logical Workflow: From Purine to Pyrrolopyrimidine

The process of scaffold hopping from a known purine inhibitor to a novel pyrrolopyrimidine analog is a structured approach involving computational design, chemical synthesis, and biological evaluation.

A Known Purine Inhibitor (Lead Compound) B In Silico Design & Scaffold Hopping A->B Identify pharmacophore C Pyrrolopyrimidine Core (Novel Scaffold) B->C Bioisosteric replacement D Chemical Synthesis C->D Synthesize analogs E Biological Evaluation (In Vitro & In Vivo) D->E Test activity & properties F SAR & Lead Optimization E->F Analyze data F->C Iterative design G Candidate Drug F->G Select best compound

Caption: A flowchart illustrating the scaffold hopping workflow from a purine lead to a pyrrolopyrimidine drug candidate.

Comparative Analysis of Purine vs. Pyrrolopyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold offers several advantages over the traditional purine core, including opportunities for novel intellectual property, altered physicochemical properties, and improved selectivity profiles. Below are comparative data for inhibitors targeting various kinases.

NUAK1 Kinase Inhibitors

NUAK1 is a serine/threonine kinase involved in cellular stress, metabolism, and cancer progression. The following table compares a purine-based NUAK1 inhibitor with its pyrrolopyrimidine counterpart.

ScaffoldCompound IDCellular Potency (pIC50)Mouse Microsomal Stability (t½, min)Permeability (Papp A-B, 10⁻⁶ cm/s)Efflux Ratio
Purine 197.21000.39132
Pyrrolopyrimidine 237.04.75.04.7

Data sourced from ACS Medicinal Chemistry Letters.

The data indicates that while the purine analog shows slightly higher cellular potency and significantly better microsomal stability, the pyrrolopyrimidine analog demonstrates substantially improved permeability and a drastically reduced efflux ratio, suggesting better potential for oral absorption and brain penetration.

MRP1 Modulators

Multidrug resistance-associated protein 1 (MRP1) is an ATP-binding cassette (ABC) transporter that confers multidrug resistance in cancer. Interestingly, both purine and pyrrolopyrimidine scaffolds have been explored as activators of MRP1-mediated transport.

ScaffoldCompound ClassEffect on MRP1Concentration Range
Purine Analogs 6-substituted purinesActivationLow nanomolar
Pyrrolopyrimidine Derivatives Pyrrolo[3,2-d]pyrimidinesActivationLow nanomolar

Data synthesized from Biochimica et Biophysica Acta (BBA) - Biomembranes.[2]

Both scaffolds demonstrated the ability to activate MRP1 in the low nanomolar range, suggesting that the core scaffold can be tailored to modulate the activity of this important transporter.[2]

Signaling Pathways of Key Kinase Targets

Understanding the signaling context of the target kinase is crucial for inhibitor development. The following diagrams illustrate the signaling pathways for several kinases where scaffold hopping from purine to pyrrolopyrimidine has been explored.

Mer and Axl Signaling Pathway

Mer and Axl are receptor tyrosine kinases from the TAM (Tyro3, Axl, Mer) family, implicated in cancer progression and chemoresistance.[3]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Gas6 Gas6 Mer/Axl Mer/Axl Gas6->Mer/Axl binds PI3K PI3K Mer/Axl->PI3K PLCγ PLCγ Mer/Axl->PLCγ Ras Ras Akt Akt PI3K->Akt PKC PKC PLCγ->PKC mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Gene Expression->Cell Proliferation, Survival, Migration

Caption: Simplified Mer/Axl signaling cascade leading to cancer cell proliferation and survival.

JAK1 Signaling Pathway

Janus kinase 1 (JAK1) is a non-receptor tyrosine kinase that plays a key role in cytokine signaling through the JAK-STAT pathway, making it a target for inflammatory and autoimmune diseases.[4]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor binds JAK1 JAK1 Cytokine Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription activates Inflammation & Immune Response Inflammation & Immune Response Gene Transcription->Inflammation & Immune Response

Caption: The canonical JAK1-STAT signaling pathway, a key driver of inflammation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro potency of kinase inhibitors.

1. Reagents and Materials:

  • Kinase of interest (e.g., NUAK1, Mer, Axl, JAK1)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (purine and pyrrolopyrimidine analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase assay buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

Scaffold hopping from purine to pyrrolopyrimidine represents a fruitful strategy in the quest for novel and improved kinase inhibitors. The pyrrolopyrimidine core provides a versatile platform for medicinal chemists to fine-tune the pharmacological properties of drug candidates. The comparative data and methodologies presented in this guide aim to facilitate the rational design and evaluation of next-generation inhibitors for a variety of therapeutic targets. Researchers are encouraged to leverage this information to accelerate their drug discovery efforts.

References

A Comparative Analysis of the ADME Properties of 9-Deazaadenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of select 9-deazaadenine derivatives. 9-Deazaadenine, a nucleoside analog where the nitrogen at position 9 of the purine ring is replaced by a carbon, serves as a scaffold for various therapeutic agents. Understanding the ADME profile of these derivatives is crucial for optimizing their pharmacokinetic and pharmacodynamic properties, thereby enhancing their potential as drug candidates. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Comparative ADME Data of 9-Deazaadenine Derivatives

The following table summarizes the available ADME parameters for several 9-deazaadenine derivatives. It is important to note that the data has been compiled from various sources, and experimental conditions may differ.

DerivativePermeability (Caco-2)Metabolic StabilityPlasma Protein BindingOral BioavailabilityKey Findings & Citations
7-Deaza-2'-C-methyladenosine Data not availableData not availableData not availableGood in rats, dogs, and monkeysDescribed as having "excellent pharmacokinetic properties".[1] Exhibits a high acute oral lethal dose (>2,000 mg/kg in mice), suggesting good absorption and low acute toxicity.[1]
Tubercidin (7-Deazaadenosine) Data not availableData not availableData not availableData not availableA well-known antibiotic and antimetabolite that readily substitutes for adenosine in biological systems.[2][3] Its incorporation into DNA and RNA leads to cytotoxic effects.[2][3]
Carbocyclic 3-Deazaadenosine Data not availableApparent half-life of 38 min in mice (oral) and 23 min (IV)Not protein-bound in mice~20% in miceRapidly distributed and eliminated from plasma with widespread tissue distribution.[4]
1-Deazaadenosine Data not availableData not availableData not availableOrally bioavailableA potent inhibitor of adenosine deaminase (ADA).[5]
3-Deazaadenosine Data not availableData not availableData not availableData not availableA poor inhibitor of adenosine deaminase.[6]
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine Data not availableTotal clearance of 1.5-2.1 L/h/kg in rats13.3% in rat plasma~50% in ratsDemonstrates that oral treatment regimens are feasible.[7]

Note: The lack of standardized, directly comparative studies presents a challenge in providing a complete side-by-side comparison. The data presented is based on available literature and should be interpreted with consideration of the varying experimental contexts.

Experimental Protocols

Detailed methodologies for key ADME assays are provided below. These protocols are representative of standard practices in drug discovery and development.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics.[8][9]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.[9]

  • Permeability Assessment:

    • The test compound is added to the apical (AP) side of the monolayer to assess absorptive permeability (AP to BL).

    • Simultaneously, in a separate well, the compound is added to the basolateral (BL) side to assess efflux (BL to AP).

    • Samples are collected from the receiver compartment (BL for AP to BL, and AP for BL to AP) at specified time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment.

    • The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) is calculated to determine if the compound is a substrate for efflux transporters.

Metabolic Stability Assay (Liver Microsomes or S9 Fraction)

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[2][10]

Methodology:

  • Incubation: The test compound is incubated with liver microsomes or S9 fraction from human or other species of interest. The reaction mixture also contains cofactors necessary for metabolic enzymes, such as NADPH for cytochrome P450 enzymes.[10][11]

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]

  • Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile.

  • Quantification: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.[13]

    • The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.[13]

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.[3][14]

Methodology:

  • Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Incubation: The test compound is added to one chamber containing plasma, and the other chamber contains a protein-free buffer.

  • Equilibrium: The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.

  • Quantification: After incubation, the concentration of the compound in both the plasma-containing chamber and the buffer-only chamber is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated as:

    • % Bound = [(Total concentration - Unbound concentration) / Total concentration] * 100

Visualizations

Signaling Pathway of 9-Deazaadenosine via PYCR1 Inhibition

9-Deazaadenosine has been shown to directly bind to and inhibit Pyrroline-5-Carboxylate Reductase 1 (PYCR1).[15] This enzyme is crucial for proline biosynthesis and plays a role in NAD+ metabolism.[6][15] Inhibition of PYCR1 by 9-deazaadenosine disrupts these processes, leading to downstream effects on signaling pathways that regulate cell proliferation and survival, such as the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[15]

PYCR1_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates JAK JAK Receptor->JAK Activates PYCR1 PYCR1 Proline Proline NAD NAD+ P5C Pyrroline-5-Carboxylate P5C->Proline PYCR1 NADH NADH NADH->NAD PYCR1 AKT AKT PI3K->AKT Activates Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression Regulates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Gene_Expression Regulates STAT3 STAT3 JAK->STAT3 Activates STAT3->Gene_Expression Regulates Deazaadenosine 9-Deazaadenosine Deazaadenosine->PYCR1 Inhibits

Caption: 9-Deazaadenosine inhibits PYCR1, disrupting NAD+ metabolism and key signaling pathways.

Experimental Workflow for ADME Screening

The following diagram illustrates a typical workflow for the in vitro screening of ADME properties of drug candidates.

ADME_Workflow cluster_workflow ADME Screening Workflow Start Test Compound (9-Deazaadenine Derivative) Solubility Aqueous Solubility Assay Start->Solubility Permeability Caco-2 Permeability Assay Start->Permeability Metabolism Metabolic Stability Assay (Microsomes/S9) Start->Metabolism Protein_Binding Plasma Protein Binding Assay Start->Protein_Binding Data_Analysis Data Analysis & Interpretation Solubility->Data_Analysis Permeability->Data_Analysis Metabolism->Data_Analysis Protein_Binding->Data_Analysis Report ADME Profile Report Data_Analysis->Report

Caption: A streamlined workflow for in vitro ADME screening of drug candidates.

References

Validating the Mechanism of Action of Novel Pyrrolopyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolopyrimidine derivatives represent a burgeoning class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1] Their core structure, a deaza-isostere of adenine, makes them well-suited to function as ATP-competitive inhibitors of protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. Consequently, pyrrolopyrimidine-based kinase inhibitors have emerged as a focal point in targeted cancer therapy.[2] Several such compounds have already received FDA approval for treating various malignancies, underscoring the clinical viability of this scaffold.[4]

This guide provides a comparative analysis of novel pyrrolopyrimidine compounds, detailing their mechanisms of action, supported by experimental data and protocols. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents.

Comparative Analysis of Novel Pyrrolopyrimidine Compounds

The following table summarizes the in vitro potency of selected novel pyrrolopyrimidine compounds against various kinase targets and cancer cell lines. These compounds have been chosen to illustrate the diverse therapeutic applications of the pyrrolopyrimidine scaffold, from multi-targeted agents to dual-pathway inhibitors.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cytotoxicity IC50 (µM)Reference Compound(s)
Compound 5k EGFR, Her2, VEGFR2, CDK279 (EGFR), 40 (Her2), 136 (VEGFR2), 204 (CDK2)MCF-7, HepG2, MDA-MB-231, HeLa29-59 (across cell lines)Sunitinib, Erlotinib, Staurosporine[5]
Compound 15d JAK1/2/3, HDAC1/6Data not specifiedTriple-Negative Breast Cancer CellsData not specifiedSAHA[6]
Compound 15h JAK1/2/3, HDAC1/6Data not specifiedTriple-Negative Breast Cancer CellsData not specifiedSAHA[6]
PF-06447475 LRRK26Human PBMC lysatesData not specifiedN/A[7]
BKI-1812 CpCDPK1, PKD3, RIPK220 (PKD3), 40 (RIPK2)CRL-8155, HepG2Data not specifiedN/A[8]

Mechanism of Action and Signaling Pathways

Pyrrolopyrimidine compounds primarily exert their effects by competitively binding to the ATP-binding pocket of protein kinases, thereby inhibiting the phosphorylation of downstream substrates. This action can disrupt critical signaling pathways involved in cancer progression.

1. Multi-Targeted Kinase Inhibition (e.g., Compound 5k)

Compound 5k, a halogenated pyrrolo[2,3-d]pyrimidine derivative, demonstrates potent inhibitory activity against several key receptor tyrosine kinases (RTKs) and a cyclin-dependent kinase (CDK).[5] By targeting EGFR and Her2, it can block the PI3K/Akt and MAPK signaling pathways, which are crucial for cell proliferation and survival. Inhibition of VEGFR2 disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Furthermore, by inhibiting CDK2, compound 5k can induce cell cycle arrest.[5]

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Compound_5k Compound 5k Compound_5k->EGFR Compound_5k->VEGFR2

Caption: EGFR and VEGFR2 signaling pathways inhibited by Compound 5k.

2. Dual JAK/HDAC Inhibition (e.g., Compounds 15d and 15h)

A novel strategy in cancer therapy is the simultaneous inhibition of multiple, distinct signaling pathways. Compounds 15d and 15h are pyrrolo[2,3-d]pyrimidine-based derivatives that function as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs).[6] The JAK-STAT pathway is a critical signaling cascade that can become constitutively active in some cancers, leading to uncontrolled cell growth. HDACs are enzymes that play a role in gene expression and can be overactive in cancer cells. By inhibiting both pathways, these compounds may overcome resistance mechanisms that arise from the activation of alternative survival pathways.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Compound_15d_15h Compounds 15d & 15h Compound_15d_15h->JAK Gene_Expression Gene Expression STAT_dimer->Gene_Expression HDAC HDAC HDAC->Gene_Expression Compound_15d_15h_nucleus Compounds 15d & 15h Compound_15d_15h_nucleus->HDAC Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Dual inhibition of the JAK-STAT pathway and HDAC by Compounds 15d & 15h.

Experimental Protocols

The validation of a novel kinase inhibitor involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

1. In Vitro Kinase Inhibition Assay (ATP Competition Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. Inhibitors compete with ATP for the kinase's binding site, reducing the amount of phosphorylated substrate.

  • Materials:

    • Purified recombinant kinase (e.g., EGFR, VEGFR2)

    • Specific substrate peptide

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)

    • Test compounds dissolved in DMSO

    • Phosphocellulose paper or filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a microplate, add the kinase, substrate peptide, and test compound or vehicle control (DMSO).

    • Initiate the reaction by adding radiolabeled ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper or filter through a filter plate to capture the phosphorylated substrate.

    • Wash the paper/plate to remove unincorporated ATP.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

2. Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Apoptosis Assay (ELISA for Caspase-3, Bax, and Bcl-2)

This assay quantifies the levels of key proteins involved in the apoptotic pathway to determine if the compound induces programmed cell death.

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify specific proteins in cell lysates.

  • Materials:

    • Cancer cell line

    • Test compound

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA assay)

    • Commercially available ELISA kits for Caspase-3, Bax, and Bcl-2

    • Microplate reader

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

    • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

    • Determine the total protein concentration in each lysate.

    • Perform the ELISA for each target protein (Caspase-3, Bax, Bcl-2) according to the manufacturer's instructions. This typically involves incubating the cell lysate in antibody-coated wells, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of each protein and compare the levels in treated versus untreated cells. An increase in the pro-apoptotic proteins Caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2, is indicative of apoptosis induction.[5]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Inhibition Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Lead Compounds Apoptosis_Assay Apoptosis Assay (ELISA) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cell_Viability->Cell_Cycle_Analysis Western_Blot Western Blot (Target Phosphorylation) Cell_Viability->Western_Blot Xenograft_Model Xenograft Tumor Model Western_Blot->Xenograft_Model Confirmed MoA Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Kinase_Assay

Caption: A typical workflow for validating a novel kinase inhibitor.

Conclusion

Novel pyrrolopyrimidine compounds represent a versatile and potent class of kinase inhibitors with broad therapeutic potential. The ability to design multi-targeted agents or dual-pathway inhibitors from a common scaffold highlights their significance in modern drug discovery. The experimental protocols detailed in this guide provide a framework for the systematic validation of the mechanism of action of these promising compounds, from initial in vitro screening to cell-based functional assays. As research continues, the pyrrolopyrimidine scaffold is poised to yield further innovations in targeted cancer therapy.

References

Benchmarking the Antibacterial Efficacy of 5H-pyrrolo[3,2-d]pyrimidin-4-amine Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. The pyrrolo[3,2-d]pyrimidine nucleus, a derivative of purine, has emerged as a promising pharmacophore due to its diverse biological activities. This guide provides a comparative analysis of the antibacterial potential of 5H-pyrrolo[3,2-d]pyrimidin-4-amine and its derivatives against established standard antibiotics. While extensive data on the parent compound is limited, this report aggregates available data on its closely related analogues to provide a valuable benchmark for researchers.

Comparative Antibacterial Spectrum

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for derivatives of this compound against a panel of Gram-positive and Gram-negative bacteria, juxtaposed with the performance of standard antibiotics. It is important to note that MIC values can vary depending on the specific derivative and the bacterial strain tested.

Compound Organism Gram Stain MIC (μg/mL) Reference Antibiotic MIC (μg/mL)
Pyrrolo[3,2-d]pyrimidine Derivative 1 Staphylococcus aureusPositive8[1]Vancomycin1-2
Pyrrolo[3,2-d]pyrimidine Derivative 2 Staphylococcus aureusPositiveModerate ActivityCefadroxil-
Pyrrolo[3,2-d]pyrimidine Derivative 3 Bacillus subtilisPositiveGood ActivityStreptomycin1
Pyrrolo[3,2-d]pyrimidine Derivative 4 Escherichia coliNegativeGood ActivityCiprofloxacin0.015-1
Pyrrolo[3,2-d]pyrimidine Derivative 5 Pseudomonas aeruginosaNegativeWeak ActivityCiprofloxacin0.25-4
Pyrrolo[3,2-d]pyrimidine Derivative 6 Salmonella speciesNegativeWeak ActivityCiprofloxacin0.015-0.5
Pyrrolo[3,2-d]pyrimidine Derivative 7 Xanthomonas campestrisNegativeGood ActivityStreptomycin-

Note: The data for pyrrolo[3,2-d]pyrimidine derivatives are compiled from various studies on different analogues and are intended to be representative.[1][2][3] Direct comparison requires testing under identical conditions.

Experimental Protocols

To ensure the reproducibility and validity of antibacterial susceptibility testing, standardized protocols are crucial. The following are detailed methodologies for determining the antibacterial activity of a compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

a. Inoculum Preparation:

  • From a fresh culture (18-24 hours) on an agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile saline or broth solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4]

  • Further dilute the standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]

b. Preparation of Antimicrobial Dilutions:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and standard antibiotics in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The concentration range should be sufficient to encompass the expected MIC value.

c. Inoculation and Incubation:

  • Dispense an equal volume of the prepared bacterial inoculum into each well of the microtiter plate.

  • Include a positive control (broth with bacteria, no antimicrobial agent) and a negative control (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[4]

d. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent where no visible growth of the microorganism is observed.[4][5]

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[5][6][7]

a. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

  • Evenly swab the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

b. Application of Disks:

  • Aseptically place paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the agar surface.

  • Ensure the disks are placed at least 24 mm apart.[6]

c. Incubation:

  • Invert the plates and incubate at 37°C for 16-24 hours.[6]

d. Result Interpretation:

  • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

  • The size of the zone indicates the susceptibility of the bacteria to the compound. Results are typically interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized charts for known antibiotics.[6]

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following diagrams, created using the DOT language, adhere to the specified formatting guidelines.

experimental_workflow cluster_prep Preparation cluster_assay Assay start Start: Bacterial Culture prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read MIC Values incubate->read_results end End: Determine MIC read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

signaling_pathway cluster_effect Result vancomycin Vancomycin cell_wall Cell Wall Synthesis vancomycin->cell_wall inhibits ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase ciprofloxacin->dna_gyrase inhibits inhibition Inhibition of Bacterial Growth cell_wall->inhibition dna_gyrase->inhibition

References

Safety Operating Guide

Proper Disposal of 5H-pyrrolo[3,2-d]pyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS No. 2227-98-7), a nitrogen-containing heterocyclic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

Hazard Profile: this compound is a solid substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the following personal protective equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is likely to be generated, a NIOSH-approved respirator is recommended.

In the event of a spill, avoid dust formation.[2] Isolate the area and collect the spilled material using an inert absorbent material. Place the collected material into a suitable, sealed container for disposal.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste contractor. Do not dispose of this chemical in the regular trash or down the drain.

Table 1: Disposal Procedure for this compound

StepActionDetailed Instructions
1 Waste Segregation Designate a specific, clearly marked waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware). Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2 Containerization Use a UN-approved, chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free from leaks or residues on the exterior. For solid waste, a high-density polyethylene (HDPE) container is generally suitable.
3 Labeling Clearly label the waste container with the following information: "Hazardous Waste," the full chemical name "this compound," the CAS number "2227-98-7," and the associated hazard symbols (e.g., harmful, irritant).
4 Storage Store the sealed waste container in a designated, secure waste accumulation area. This area should be well-ventilated and away from incompatible materials.
5 Arrange for Pickup Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with accurate information about the waste material.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated Container ppe->segregate containerize Use a Labeled, UN-Approved Waste Container segregate->containerize label Label Container with: 'Hazardous Waste' Chemical Name & CAS No. Hazard Symbols containerize->label store Store Sealed Container in a Designated Waste Area label->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

IV. Logical Relationship of Safety and Compliance

Adherence to this disposal protocol is a matter of both safety and regulatory compliance. The following diagram illustrates the relationship between proper handling and successful, compliant disposal.

cluster_safety Safety Measures cluster_compliance Compliance Actions ppe Correct PPE Usage professional_disposal Professional Disposal (Licensed Contractor) ppe->professional_disposal handling Proper Handling & Spill Control handling->professional_disposal segregation Waste Segregation segregation->professional_disposal documentation Accurate Labeling & Record Keeping documentation->professional_disposal successful_outcome Safe and Compliant Disposal professional_disposal->successful_outcome

Caption: Relationship between safety, compliance, and proper disposal.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Essential Safety and Operational Guide for 5H-pyrrolo[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical procedures for the handling and disposal of 5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS RN: 2227-98-7). The following step-by-step guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the signal word "Warning" and is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Strict adherence to the recommended Personal Protective Equipment (PPE) is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) Requirements
Body PartRequired PPESpecifications & Best Practices
Eyes/Face Safety Goggles with side shields & Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles during procedures with a high risk of dust generation or splashing.
Skin Chemical-Resistant Gloves & Laboratory CoatNitrile or neoprene gloves are recommended. Inspect gloves for any defects before use. A disposable lab coat is preferred.
Respiratory N95 or higher-rated RespiratorRequired when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to minimize dust inhalation.
Body Full-coverage clothing and closed-toe shoesLong pants and closed-toe shoes are mandatory.

Safe Handling and Operational Workflow

The handling of this compound, a solid powder, requires a systematic approach to minimize exposure and prevent contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Chemical Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe prep_materials Prepare All Necessary Equipment and Reagents gather_ppe->prep_materials don_ppe Don Appropriate PPE prep_materials->don_ppe weigh_transfer Weigh and Transfer Compound (Inside Fume Hood) don_ppe->weigh_transfer dissolve Dissolve or Use in Reaction weigh_transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood to control dust.

    • Assemble and inspect all necessary PPE as detailed in Table 1.

    • Prepare all required equipment (e.g., spatulas, weighing paper, glassware) and reagents before handling the compound.

  • Handling:

    • Don the appropriate PPE in the correct order (lab coat, then respirator, then safety goggles, then gloves).

    • Carefully weigh and transfer the solid powder inside the chemical fume hood to minimize the generation of airborne dust.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Cleanup:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including disposable PPE and cleaning materials, in a designated hazardous waste container.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weighing Paper, etc.) solid_waste_container Designated Solid Hazardous Waste Container solid_waste->solid_waste_container liquid_waste Unused Solutions non_halogenated_waste Non-Halogenated Liquid Waste Container liquid_waste->non_halogenated_waste excess_solid Excess Solid Compound excess_solid->solid_waste_container disposal_vendor Licensed Hazardous Waste Disposal Vendor solid_waste_container->disposal_vendor non_halogenated_waste->disposal_vendor

Caption: Disposal pathway for this compound waste.

Disposal Protocol:
  • Solid Waste:

    • All solid waste contaminated with this compound, including gloves, weighing paper, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container for solids.

  • Liquid Waste:

    • Solutions of this compound should be disposed of in a designated "Non-Halogenated Organic Waste" container. Do not mix with halogenated waste.

  • Unused Compound:

    • Excess or expired solid this compound should be disposed of in its original container or a compatible, labeled container within the solid hazardous waste stream.

  • Container Management:

    • All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Plan
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an absorbent material. Carefully sweep up the material and place it in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.
Major Spill Evacuate the laboratory and alert others in the vicinity. Contact your institution's emergency response team or EHS office immediately.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.

References

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Retrosynthesis Analysis

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5H-pyrrolo[3,2-d]pyrimidin-4-amine
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5H-pyrrolo[3,2-d]pyrimidin-4-amine

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